molecular formula C14H19NO4 B1588571 (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 70874-05-4

(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Número de catálogo: B1588571
Número CAS: 70874-05-4
Peso molecular: 265.30 g/mol
Clave InChI: NSVNKQLSGGKNKB-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVNKQLSGGKNKB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448637
Record name N-[(Benzyloxy)carbonyl]-3-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70874-05-4
Record name N-[(Benzyloxy)carbonyl]-3-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 70874-05-4

Introduction: The Strategic Importance of a Non-Proteinogenic Amino Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a cornerstone of rational drug design. (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as N-Cbz-D-tert-leucine, is a chiral building block of significant interest to researchers and medicinal chemists. Its unique structural features—a D-alpha-amino acid configuration and a sterically demanding tert-butyl side chain—offer compelling advantages in overcoming the inherent limitations of natural peptides as therapeutic agents.

The benzyloxycarbonyl (Cbz or Z) protecting group provides a robust yet selectively cleavable shield for the amine functionality, a critical requirement for controlled and sequential peptide synthesis.[1][] This guide will provide an in-depth exploration of the synthesis, properties, and applications of N-Cbz-D-tert-leucine, offering field-proven insights for its effective utilization in drug discovery and development programs.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of N-Cbz-D-tert-leucine is paramount for its effective handling, reaction optimization, and formulation.

PropertyValueSource(s)
CAS Number 70874-05-4[3]
Molecular Formula C₁₄H₁₉NO₄[3]
Molecular Weight 265.31 g/mol [3]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in many organic solvents (e.g., DMF, DCM, methanol); low solubility in water.Inferred from similar compounds
Storage Temperature 2-8°C[3]

The presence of the bulky tert-butyl group in close proximity to the chiral center significantly influences the conformational preferences of this amino acid derivative, a feature that can be strategically exploited in the design of peptidomimetics with defined secondary structures.

Synthesis of N-Cbz-D-tert-leucine: A Protocol Grounded in Causality

The synthesis of N-Cbz-D-tert-leucine involves the protection of the amino group of D-tert-leucine. The choice of the Cbz group is predicated on its stability across a range of reaction conditions and its facile removal via catalytic hydrogenation, which is orthogonal to many other protecting groups used in complex molecule synthesis.[1]

Experimental Protocol: Cbz-Protection of D-tert-leucine

This protocol is a representative method for the N-protection of amino acids and can be adapted for D-tert-leucine.

Materials:

  • D-tert-leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve D-tert-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The basic conditions deprotonate the amino group, rendering it nucleophilic for the subsequent reaction.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The low temperature controls the exothermicity of the reaction and minimizes potential side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This protonates the carboxylate, making the product extractable into an organic solvent.[1]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 D-tert-leucine dissolution Dissolution & Cooling (0-5°C) start1->dissolution start2 Benzyl Chloroformate (Cbz-Cl) addition Dropwise Addition of Cbz-Cl start2->addition start3 Sodium Carbonate (aq) start3->dissolution dissolution->addition reaction Stirring at RT (2-4 hours) addition->reaction wash Wash with Diethyl Ether reaction->wash acidify Acidification (pH 2) wash->acidify extract Extraction acidify->extract dry Drying & Concentration extract->dry product N-Cbz-D-tert-leucine dry->product

Caption: Workflow for the synthesis of N-Cbz-D-tert-leucine.

Applications in Drug Development: Enhancing Therapeutic Potential

The incorporation of N-Cbz-D-tert-leucine into peptide-based drug candidates offers several strategic advantages, primarily centered on improving metabolic stability and modulating biological activity.

Increased Resistance to Proteolytic Degradation

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The inclusion of D-amino acids, such as D-tert-leucine, can significantly enhance the resistance of peptides to enzymatic cleavage.[4][5] This is because proteases are highly stereospecific and generally do not recognize peptide bonds involving D-amino acids. The bulky tert-butyl side chain can also sterically hinder the approach of proteases. This increased stability leads to a longer in vivo half-life of the peptide therapeutic.

Case Study: A Key Building Block in Antiviral Agents

A prominent example of the importance of the tert-leucine scaffold in drug development is its presence in the oral antiviral drug Nirmatrelvir (Paxlovid).[6] While Nirmatrelvir itself contains L-tert-leucine, this highlights the value of this bulky, non-proteinogenic amino acid in the design of potent and effective therapeutics, particularly protease inhibitors.[6] The D-enantiomer, N-Cbz-D-tert-leucine, is therefore a highly valuable building block for exploring the structure-activity relationships of such drugs and for the development of new antiviral agents with potentially improved properties. The incorporation of D-amino acids has been shown to be a successful strategy in the development of HIV protease inhibitors.[7]

Diagram of the Role of D-Amino Acids in Peptide Drug Stability:

G cluster_peptide Peptide Therapeutic peptide Peptide with L-Amino Acids protease Protease peptide->protease Susceptible to Cleavage modified_peptide Peptide with D-tert-leucine modified_peptide->protease Resistant to Cleavage stability Enhanced Stability modified_peptide->stability degradation Rapid Degradation protease->degradation

Caption: D-amino acid incorporation enhances peptide stability.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is more than just a protected amino acid; it is a strategic tool for the modern medicinal chemist. Its unique combination of a D-configuration and a sterically demanding side chain provides a powerful means to enhance the pharmacokinetic properties of peptide-based therapeutics. The robust and well-understood chemistry of the Cbz protecting group allows for its seamless integration into complex synthetic routes. As the demand for more stable and effective peptide drugs continues to grow, the importance of chiral building blocks like N-Cbz-D-tert-leucine in the drug discovery and development pipeline is set to increase.

References

An In-Depth Technical Guide to the Synthesis of (R)-N-Cbz-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-N-Cbz-3,3-dimethylbutanoic acid, the N-carboxybenzyl protected form of (R)-tert-Leucine, is a non-proteinogenic amino acid of significant value in pharmaceutical development. Its sterically demanding tert-butyl group imparts unique conformational constraints on peptides and small molecule therapeutics, making it a critical chiral building block for creating compounds with enhanced metabolic stability and specific binding affinities. This guide provides an in-depth exploration of robust and stereoselective synthesis routes to this target molecule. We will dissect methodologies ranging from chiral auxiliary-mediated asymmetric synthesis to enzymatic and classical resolution techniques. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to equip researchers with the knowledge to select and execute the optimal synthesis strategy for their specific needs.

Introduction: The Significance and Synthetic Challenge

(R)-N-Cbz-3,3-dimethylbutanoic acid is a cornerstone in the synthesis of complex pharmaceutical agents. The tert-butyl side chain is prized for its significant steric bulk, which can shield adjacent peptide bonds from enzymatic degradation or lock a molecule into a desired bioactive conformation.[1] Consequently, this amino acid derivative is incorporated into various therapeutic candidates, including protease inhibitors and other peptidomimetics.

The primary synthetic challenge lies in the precise control of the stereochemistry at the α-carbon. The synthesis must be highly enantioselective to produce the desired (R)-enantiomer, as the biological activity of chiral molecules is often confined to a single enantiomer. This guide will focus on three principal strategies to achieve this goal:

  • Asymmetric Strecker Synthesis: Building the chiral center using a removable chiral auxiliary.

  • Enzymatic Kinetic Resolution: Using an enzyme to differentiate between enantiomers in a racemic mixture.

  • Classical Resolution via Diastereomeric Salts: Separating enantiomers through crystallization of diastereomeric salts formed with a chiral resolving agent.

Each strategy offers a unique balance of efficiency, scalability, and cost, which will be discussed in their respective sections.

Strategy 1: Asymmetric Strecker Synthesis via Crystallization-Induced Transformation

This approach is one of the most elegant and efficient for establishing the desired stereocenter. It utilizes a chiral auxiliary, (S)-phenylglycine amide, to direct the stereochemical outcome of a Strecker reaction. A key advantage of this method is the in situ crystallization-induced asymmetric transformation, where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium and resulting in a high yield and exceptional diastereomeric purity.[2]

Principle and Rationale

The synthesis begins with the condensation of pivaldehyde (the source of the tert-butyl group) with (S)-phenylglycine amide. The addition of a cyanide source generates a mixture of two diastereomeric α-amino nitriles. Under the reaction conditions, these diastereomers can epimerize. One diastereomer is significantly less soluble and crystallizes out of solution. According to Le Châtelier's principle, this selective removal shifts the equilibrium, converting the more soluble diastereomer into the less soluble one, ultimately funneling the entire mixture into a single, crystalline diastereomer. Subsequent hydrolysis of the nitrile and removal of the auxiliary yields the target enantiopure amino acid. To obtain the desired (R)-tert-leucine, the (S)-enantiomer of the phenylglycine amide auxiliary is required.

Experimental Workflow Diagram

cluster_0 Asymmetric Strecker Synthesis pivaldehyde Pivaldehyde strecker Strecker Reaction (NaCN, AcOH) pivaldehyde->strecker auxiliary (S)-Phenylglycine Amide auxiliary->strecker crystallization Crystallization-Induced Asymmetric Transformation strecker->crystallization hydrolysis1 Nitrile Hydrolysis (HCl, H₂O) crystallization->hydrolysis1 separation Auxiliary Removal & Product Isolation hydrolysis1->separation r_tert_leucine (R)-tert-Leucine separation->r_tert_leucine protection Cbz Protection (Cbz-Cl, Base) r_tert_leucine->protection final_product (R)-N-Cbz-3,3-dimethylbutanoic acid protection->final_product

Caption: Workflow for the asymmetric synthesis of the target molecule using a chiral auxiliary.

Detailed Experimental Protocol

Step A: Synthesis of the Diastereomerically Pure α-Amino Nitrile [2][3]

  • To a stirred suspension of (S)-phenylglycine amide (1.0 eq.) in methanol at 0 °C, add pivaldehyde (1.1 eq.) followed by glacial acetic acid (1.1 eq.).

  • Stir the mixture for 30 minutes, during which a clear solution should form.

  • Add sodium cyanide (1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 24-48 hours. A thick white precipitate will form.

  • Cool the slurry to 0 °C, filter the solid, wash with cold methanol, and dry under vacuum. This affords the desired α-amino nitrile as a single diastereomer.

Step B: Hydrolysis and Auxiliary Removal to Yield (R)-tert-Leucine

  • Suspend the α-amino nitrile (1.0 eq.) in a 6 M aqueous HCl solution.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.

  • Cool the reaction mixture to room temperature. The phenylglycine auxiliary (as its methyl ester byproduct) may precipitate and can be recovered by filtration if desired.

  • Wash the aqueous solution with dichloromethane to remove organic impurities.

  • Adjust the pH of the aqueous layer to ~6.0 using a suitable base (e.g., NaOH or an ion-exchange resin). (R)-tert-leucine will precipitate.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step C: N-Carboxybenzyl (Cbz) Protection [4]

  • Dissolve (R)-tert-leucine (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while vigorously stirring, maintaining the pH above 8.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl and benzyl alcohol.

  • Acidify the aqueous layer to pH 2 with cold 1 M HCl. The product will precipitate as a white solid or can be extracted with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-Cbz-3,3-dimethylbutanoic acid.

Data Summary
StepProductTypical YieldDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Aα-Amino Nitrile76-93%> 99:1 dr[2]
B(R)-tert-Leucine~73% (from nitrile)> 98% ee[2]
CFinal Product> 90%> 98% ee[4]

Strategy 2: Enzymatic Kinetic Resolution

Kinetic resolution is a widely used industrial method for separating enantiomers. This strategy relies on an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[5] For this synthesis, the resolution of a racemic N-Cbz-3,3-dimethylbutanoic acid ester is a practical approach.

Principle and Rationale

The process begins with the synthesis of racemic N-Cbz-3,3-dimethylbutanoic acid, which is then esterified (e.g., to the methyl or ethyl ester). This racemic ester is subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas cepacia, can selectively hydrolyze the (R)-ester to the corresponding carboxylic acid, (R)-N-Cbz-3,3-dimethylbutanoic acid. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the desired (R)-acid product and the unreacted (S)-ester. The resulting acid and ester are easily separated due to their different chemical properties (e.g., via acid-base extraction).

Experimental Workflow Diagram

cluster_1 Enzymatic Kinetic Resolution racemate Racemic N-Cbz-tert-Leucine Methyl Ester hydrolysis Enzymatic Hydrolysis (e.g., Lipase, pH 7 Buffer) racemate->hydrolysis mixture Mixture of: (R)-Acid and (S)-Ester hydrolysis->mixture separation Acid-Base Extraction mixture->separation product (R)-N-Cbz-3,3-dimethylbutanoic acid separation->product Aqueous Layer (Acidified) ester Unreacted (S)-Ester separation->ester Organic Layer

Caption: Workflow for enzymatic kinetic resolution to obtain the target (R)-acid.

Detailed Experimental Protocol

Step A: Synthesis of Racemic N-Cbz-tert-Leucine Methyl Ester

  • Prepare racemic N-Cbz-3,3-dimethylbutanoic acid using the procedure in Section 2.3, Step C , starting from racemic tert-leucine.

  • Dissolve the racemic acid (1.0 eq.) in methanol. Add a catalytic amount of sulfuric acid or use a reagent like trimethylsilyl diazomethane for a milder esterification.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure, dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield the racemic ester.

Step B: Enzymatic Hydrolysis [5][6]

  • Suspend the racemic ester (1.0 eq.) in a phosphate buffer solution (pH 7.0). An organic co-solvent like THF or acetone may be added to improve solubility.

  • Add the chosen lipase (e.g., immobilized Candida antarctica lipase B, 5-10% w/w).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by HPLC or by titrating the produced acid with a standard NaOH solution.

  • Stop the reaction at ~50% conversion by filtering off the immobilized enzyme.

Step C: Product Separation

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (S)-ester.

  • Carefully acidify the remaining aqueous layer to pH 2 with cold 1 M HCl.

  • Extract the acidified aqueous layer multiple times with ethyl acetate. This organic phase now contains the desired (R)-acid product.

  • Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield (R)-N-Cbz-3,3-dimethylbutanoic acid.

Data Summary
ParameterResultNotes
Theoretical Yield< 50%Maximum yield for the desired enantiomer in a kinetic resolution is 50%.
Enantiomeric Excess (ee)> 95%Highly dependent on enzyme choice and stopping at ~50% conversion.
Key AdvantagesScalable, uses mild conditions, avoids toxic reagents.
Key DisadvantagesTheoretical yield is limited to 50%; requires screening for optimal enzyme.

Conclusion and Outlook

Both asymmetric synthesis using a chiral auxiliary and enzymatic kinetic resolution represent powerful and viable strategies for producing (R)-N-Cbz-3,3-dimethylbutanoic acid with high enantiopurity.

  • The Asymmetric Strecker Synthesis offers a highly efficient route with excellent stereocontrol, driven by a crystallization-induced asymmetric transformation.[2] Its primary advantage is the potential for high yields (>70%) of a single enantiomer, making it very atom-economical.

  • The Enzymatic Kinetic Resolution provides a practical and scalable alternative that operates under mild, environmentally benign conditions.[5] While its theoretical yield is capped at 50%, the unreacted (S)-ester can be recovered and potentially racemized and recycled, improving the overall process economy.

The choice between these methods will depend on the specific requirements of the research or development program, including scale, cost of starting materials (especially the auxiliary vs. the enzyme), and available equipment. For large-scale manufacturing, the enzymatic route is often preferred for its operational simplicity, while the Strecker synthesis provides an elegant and high-yielding solution for laboratory-scale synthesis.

References

An In-Depth Technical Guide to the Structure and Conformation of Cbz-Protected Tert-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

The deliberate modification of amino acids with protecting groups is a cornerstone of modern peptide chemistry and drug discovery. The introduction of such moieties not only facilitates controlled synthesis but also profoundly influences the conformational preferences of the amino acid residue, thereby impacting the structure and function of the resulting peptide or peptidomimetic. Among the repertoire of amino acid building blocks, tert-leucine, with its sterically demanding tert-butyl side chain, presents a unique case study in conformational restriction. When coupled with the widely utilized benzyloxycarbonyl (Cbz) protecting group, the resulting molecule, Cbz-L-tert-leucine, becomes a fascinating subject for conformational analysis. This technical guide provides a comprehensive exploration of the structural and conformational landscape of Cbz-L-tert-leucine, synthesizing insights from spectroscopic techniques, computational modeling, and analysis of analogous molecular structures.

Introduction to Cbz-L-tert-leucine: A Sterically Encumbered Building Block

N-benzyloxycarbonyl-L-tert-leucine, commonly abbreviated as Cbz-L-tert-leucine or Z-L-Tle-OH, is a derivative of the non-proteinogenic amino acid L-tert-leucine.[1] The molecule is characterized by two key structural features: the bulky tert-butyl group in the side chain and the aromatic Cbz group attached to the alpha-amino group.[2] The Cbz group is a staple in peptide synthesis, valued for its stability under various conditions and its facile removal by hydrogenolysis.[3] The tert-butyl group of tert-leucine, a constitutional isomer of leucine and isoleucine, imparts significant steric hindrance around the Cα-Cβ bond, which severely restricts the conformational freedom of the side chain.[4][5] This inherent rigidity makes Cbz-L-tert-leucine a valuable tool for introducing specific conformational biases into peptides, influencing secondary structures such as β-turns and helices.[4] Understanding the intrinsic conformational preferences of this building block is therefore paramount for its rational application in the design of peptidomimetics and other therapeutic agents.

Solid-State Conformation: Insights from Analogous Structures

A definitive understanding of a molecule's conformation in the solid state is best achieved through single-crystal X-ray diffraction. Despite extensive searches, a publicly available crystal structure for Cbz-L-tert-leucine ((2S)-2-(benzyloxycarbonylamino)-3,3-dimethylbutanoic acid) could not be located in the Cambridge Structural Database (CSD). However, valuable insights can be gleaned from the crystal structure of the closely related N-Boc-L-tert-leucine, where the Cbz group is replaced by a tert-butoxycarbonyl (Boc) group.[6]

In the solid state, amino acid derivatives often adopt conformations that maximize packing efficiency and satisfy hydrogen bonding potential. For N-protected amino acids, intramolecular hydrogen bonds between the urethane N-H donor and a carboxylate oxygen acceptor are a common feature, leading to the formation of a six-membered ring-like structure. It is highly probable that Cbz-L-tert-leucine would adopt a similar conformation in the solid state, characterized by an extended arrangement of the Cbz group and the tert-butyl side chain to minimize steric clashes.

To illustrate the likely key structural parameters, the following table presents typical bond lengths and angles for the core functional groups based on analogous Cbz-protected amino acids and related structures.

Parameter Typical Value Reference Moiety
Cα-Cβ Bond Length~1.54 ÅAmino Acid Backbone
N-Cα Bond Length~1.46 ÅAmino Acid Backbone
Cα-C' Bond Length~1.52 ÅAmino Acid Backbone
Urethane C-N Bond Length~1.35 ÅCbz Group
Urethane N-H Bond Length~0.86 ÅCbz Group
Carboxyl C=O Bond Length~1.21 ÅCarboxylic Acid
Carboxyl C-O Bond Length~1.31 ÅCarboxylic Acid
Cα-N-C(O) Bond Angle~120°Urethane Linkage
N-Cα-C' Bond Angle~110°Amino Acid Backbone
Cα-C'-O Bond Angle~115°Carboxylic Acid

Note: These are generalized values and the actual parameters for Cbz-L-tert-leucine may vary.

Solution-State Conformation: A Spectroscopic and Computational Perspective

The conformation of Cbz-L-tert-leucine in solution is a dynamic equilibrium of different rotamers. This conformational landscape is primarily dictated by the interplay of steric hindrance from the bulky tert-butyl and Cbz groups, and the potential for intramolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[7] The ¹H NMR spectrum of Cbz-L-tert-leucine in CDCl₃ provides key insights into its predominant conformation.[8]

¹H NMR Data (CDCl₃): [8]

  • δ 7.43-7.36 (m, 5H): Aromatic protons of the benzyl group.

  • δ 5.36 (d, J = 9.4 Hz, 1H): Urethane N-H proton. The large coupling constant is indicative of a relatively fixed dihedral angle with the Cα proton, suggesting a restricted rotation around the N-Cα bond.

  • δ 5.12 (br s, 2H): Methylene protons of the benzyl group.

  • δ 4.20 (d, J = 9.6 Hz, 1H): Cα proton. The coupling to the N-H proton provides information about the ψ (psi) dihedral angle.

  • δ 1.02 (s, 9H): Protons of the tert-butyl group. The singlet nature indicates free rotation around the Cβ-Cγ bonds.

The observed large J-coupling between the N-H and Cα-H protons (around 9.5 Hz) suggests a dihedral angle of approximately 180° or 0°. Given the steric bulk, a trans arrangement is highly likely, which would place the N-H and Cα-H in an anti-periplanar conformation. This is consistent with an extended conformation of the backbone.

To further probe the through-space proximity of protons and refine the conformational model, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be invaluable.[1] For a molecule of this size, ROESY is often preferred as the NOE can be close to zero.[1] A ROESY experiment would be expected to show correlations between the urethane N-H and the Cα-H, as well as potential correlations between the Cα-H and the protons of the tert-butyl group, providing further constraints on the side-chain conformation.

Infrared (IR) Spectroscopy and Intramolecular Hydrogen Bonding

Infrared spectroscopy is particularly sensitive to the presence of hydrogen bonds.[9][10] In Cbz-protected amino acids, the formation of an intramolecular hydrogen bond between the urethane N-H group (donor) and one of the carboxylate oxygens (acceptor) is a key conformational determinant in non-polar solvents.[9] This interaction leads to the formation of a pseudo-six-membered ring.

The presence of such a hydrogen bond can be identified by characteristic shifts in the N-H and C=O stretching frequencies. In a non-hydrogen-bonded state, the "free" N-H stretch is typically observed around 3400-3450 cm⁻¹. Upon formation of an intramolecular hydrogen bond, this band shifts to a lower frequency (typically 3300-3350 cm⁻¹). Similarly, the C=O stretching frequency of the carboxylic acid, which usually appears around 1700-1725 cm⁻¹, can be affected.

Computational Modeling and Conformational Energy Landscape

In the absence of extensive experimental data, computational modeling provides a powerful means to explore the conformational space of Cbz-L-tert-leucine. Conformational energy calculations can predict the relative stabilities of different rotamers and provide insights into the barriers to their interconversion.

A systematic search of the conformational space of Cbz-L-tert-leucine would involve the rotation around key dihedral angles, including:

  • φ (phi): C'-N-Cα-C'

  • ψ (psi): N-Cα-C'-O

  • ω (omega): Cα-C'-N-H (for the urethane bond)

  • χ¹ (chi1): N-Cα-Cβ-Cγ

The steric clash between the voluminous tert-butyl group and the Cbz moiety is expected to be the dominant factor in determining the preferred conformation. The χ¹ dihedral angle, in particular, will be highly restricted. The extended or semi-extended conformations are predicted to be the most energetically favorable, as they minimize non-bonded steric interactions.

The following diagram illustrates the key dihedral angles that define the conformation of Cbz-L-tert-leucine.

G N N CA N->CA φ H H N->H CB CA->CB χ¹ C C' CA->C ψ CG1 Cγ1 CB->CG1 CG2 Cγ2 CB->CG2 CG3 Cγ3 CB->CG3 O O C->O OXT OXT C->OXT CBZ Cbz CBZ->N

Caption: Key dihedral angles in Cbz-L-tert-leucine.

A conformational energy map (Ramachandran-like plot) for the φ and ψ angles would likely show a highly restricted allowed region compared to less sterically hindered amino acids like alanine or glycine.

Experimental Protocols

For researchers wishing to perform their own conformational analysis of Cbz-L-tert-leucine, the following are generalized protocols for key experiments.

Synthesis of Cbz-L-tert-leucine

A standard method for the synthesis of Cbz-L-tert-leucine involves the reaction of L-tert-leucine with benzyl chloroformate under basic conditions.[8]

Step-by-step Methodology:

  • Dissolve L-tert-leucine in a suitable solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or acetone).

  • Cool the solution in an ice bath.

  • Add a base, such as sodium hydroxide or sodium carbonate, to maintain a pH between 9 and 10.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring the mixture. Monitor the pH and add additional base as needed to keep it in the desired range.

  • After the addition is complete, allow the reaction to stir for several hours at room temperature.

  • Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the Cbz-L-tert-leucine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

The following workflow diagram illustrates the synthesis process.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 L-tert-leucine reaction Schotten-Baumann Reaction (Aqueous/Organic Solvent, 0°C to RT) start1->reaction start2 Benzyl Chloroformate start2->reaction start3 Base (e.g., NaOH) start3->reaction workup1 Wash with organic solvent reaction->workup1 workup2 Acidify aqueous layer workup1->workup2 workup3 Filter and dry precipitate workup2->workup3 workup4 Recrystallization workup3->workup4 product Cbz-L-tert-leucine workup4->product

Caption: General workflow for the synthesis of Cbz-L-tert-leucine.

NMR Spectroscopic Analysis

To obtain detailed conformational information, a combination of 1D and 2D NMR experiments is recommended.

Step-by-step Methodology:

  • Prepare a ~5-10 mg/mL solution of Cbz-L-tert-leucine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.

  • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish through-bond proton-proton couplings, which will aid in the assignment of the spin systems.

  • Acquire a 2D ROESY spectrum with a suitable mixing time (typically 200-500 ms for a molecule of this size) to identify through-space correlations.

  • Integrate the cross-peaks in the ROESY spectrum to obtain distance restraints.

  • Use the measured J-couplings and NOE/ROE restraints as input for molecular modeling software to generate a family of structures consistent with the experimental data.

Conclusion and Future Directions

The conformational landscape of Cbz-L-tert-leucine is dominated by the steric demands of its tert-butyl and benzyloxycarbonyl groups. While a definitive solid-state structure remains elusive, analysis of analogous compounds and spectroscopic data strongly suggests a preference for extended or semi-extended conformations in both the solid and solution states. In non-polar solvents, the formation of an intramolecular hydrogen bond is a likely key feature stabilizing a more compact conformation.

Future work should prioritize the crystallization of Cbz-L-tert-leucine to obtain a definitive X-ray structure. This would provide an invaluable benchmark for computational models and a more precise understanding of its solid-state packing. Furthermore, detailed 2D NMR studies (COSY, NOESY/ROESY, and HSQC/HMBC) in various solvents would allow for a more quantitative determination of the solution-state conformational ensemble and the influence of the solvent environment on the equilibrium between different rotamers. Such studies will undoubtedly enhance our ability to rationally design and incorporate this unique and conformationally restricted building block into novel peptide-based therapeutics and catalysts.

References

The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of complex peptide chains. Among the arsenal of protective moieties, the Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, stands as a foundational and enduring tool, particularly in solution-phase synthesis.[1][2] This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, detailing its chemical properties, application methodologies, and its strategic place in modern peptide chemistry.

The Genesis of Controlled Peptide Synthesis: A Historical Perspective

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The inherent reactivity of amino acids, each possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, led to uncontrolled polymerization when attempting to form peptide bonds.[3] The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz) protecting group.[2][3][4] This innovation provided the first reliable method for the stepwise synthesis of peptides by temporarily masking the amino group of one amino acid, allowing for controlled coupling with another.[3][5] This pivotal development laid the groundwork for the field of controlled peptide chemistry and enabled the synthesis of previously inaccessible oligopeptides.[6]

The Chemistry of the Cbz Protecting Group

The Cbz group, a benzyloxycarbonyl moiety, protects the N-terminus of an amino acid as a carbamate.[1][6] This conversion effectively suppresses the nucleophilicity and basicity of the amino group's lone pair, preventing its participation in undesired coupling reactions.[1][7]

Stability Profile: A Pillar of its Longevity

One of the key advantages of the Cbz group is its remarkable stability under a range of conditions, making it a robust choice for multi-step syntheses.[1][3] It is generally stable to:

  • Basic conditions: It withstands the basic conditions often used for the deprotection of other groups, such as the Fmoc group.[1][3]

  • Mildly acidic conditions: While susceptible to strong acids, it is stable to the milder acidic conditions used for the removal of Boc groups.[1][3]

This stability profile allows for its orthogonal application with other common protecting groups like Fmoc and Boc, enabling selective deprotection strategies in complex synthetic routes.[1][3]

Enhanced Crystallinity

An often-overlooked advantage of the Cbz group is the increased crystallinity it frequently imparts to the protected amino acid.[1][8] This property can significantly facilitate purification by crystallization, a valuable attribute in organic synthesis.[8]

Methodologies for Cbz Protection and Deprotection

The successful application of the Cbz group hinges on efficient and clean methods for its introduction and subsequent removal.

Introduction of the Cbz Group: The Protection Step

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[6][8] The base serves to neutralize the hydrochloric acid generated during the reaction.[6]

Experimental Protocol: Cbz Protection of Glycine

  • Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[3]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]

Mechanism of Cbz Protection:

The nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion, facilitated by a base, results in the formation of the stable carbamate linkage.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product AminoAcid R-NH₂ (Amino Acid) Intermediate R-NH₂⁺-C(O)O-CH₂C₆H₅  Cl⁻ AminoAcid->Intermediate Nucleophilic Attack CbzCl C₆H₅CH₂OCOCl (Benzyl Chloroformate) CbzCl->Intermediate CbzProtected R-NH-C(O)O-CH₂C₆H₅ (Cbz-Protected Amino Acid) Intermediate->CbzProtected - HCl (Base)

Caption: Mechanism of N-Cbz protection of an amino acid.

Removal of the Cbz Group: The Deprotection Step

The facile removal of the Cbz group under specific and mild conditions is a key feature of its utility. The two primary methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.

This is the most common and mildest method for Cbz deprotection.[9] It involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[9] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3] This method is particularly advantageous due to its neutral pH conditions, which preserves acid- or base-sensitive functional groups.[4]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[3]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

Mechanism of Cbz Deprotection by Hydrogenolysis:

The reaction proceeds via a two-step mechanism. First, catalytic hydrogenolysis cleaves the benzyloxy group to form toluene and an unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.[10]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products CbzProtected R-NH-C(O)O-CH₂C₆H₅ CarbamicAcid [R-NH-COOH] (Carbamic Acid) CbzProtected->CarbamicAcid H₂/Pd-C Toluene C₆H₅CH₃ CbzProtected->Toluene H₂/Pd-C Amine R-NH₂ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

The Cbz group can also be removed under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid.[3] This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[9] The mechanism involves protonation of the carbamate followed by an SN2-type displacement.[6]

Experimental Protocol: Cbz Deprotection using HBr in Acetic Acid

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[9]

  • Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[9]

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.[9]

  • Work-up: The work-up procedure will vary depending on the substrate but may involve precipitation of the product by the addition of ether or an aqueous work-up with neutralization.

Orthogonality: A Key Concept in Multi-Step Synthesis

In the context of multi-step synthesis, orthogonality refers to the ability to deprotect one functional group in the presence of others without affecting them.[11] The Cbz group's unique deprotection conditions (primarily hydrogenolysis) make it orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][11] This mutual orthogonality is a critical aspect in the synthesis of complex molecules such as peptides, allowing for the selective deprotection of one functional group while others remain intact.[3][11]

Comparative Stability of Cbz, Boc, and Fmoc Protecting Groups

Protecting GroupDeprotection ConditionStability of Other Protecting Groups under these Conditions
Cbz Catalytic Hydrogenolysis (H₂/Pd-C)Boc and Fmoc are generally stable.
Boc Strong Acid (e.g., TFA)Cbz is generally stable to mild acid but can be cleaved by strong acids. Fmoc is stable.
Fmoc Base (e.g., 20% piperidine in DMF)Cbz and Boc are stable.

Workflow for Sequential Orthogonal Deprotection

G Start Peptide with Fmoc, Cbz, and Boc groups Deprotect_Fmoc Deprotect Fmoc (20% Piperidine/DMF) Start->Deprotect_Fmoc Intermediate1 Peptide with free amine, Cbz, and Boc groups Deprotect_Fmoc->Intermediate1 Deprotect_Cbz Deprotect Cbz (H₂/Pd-C) Intermediate1->Deprotect_Cbz Intermediate2 Peptide with two free amines and Boc group Deprotect_Cbz->Intermediate2 Deprotect_Boc Deprotect Boc (TFA) Intermediate2->Deprotect_Boc Final_Product Fully Deprotected Peptide Deprotect_Boc->Final_Product

Caption: A hypothetical workflow for the sequential orthogonal deprotection of Fmoc, Cbz, and Boc groups.

Applications in Peptide Synthesis

While the Cbz group has been largely superseded by the Fmoc and Boc groups in automated solid-phase peptide synthesis (SPPS), it remains a valuable tool, particularly in:

  • Solution-phase peptide synthesis: The Cbz group is still widely used in solution-phase synthesis due to its robustness and the crystallinity it imparts to intermediates.[1][12]

  • Synthesis of specific amino acid derivatives: It is often the protecting group of choice for the synthesis of non-standard amino acids and other complex building blocks.

  • Orthogonal protection strategies: As discussed, its unique deprotection conditions make it an essential component of complex, multi-step syntheses requiring orthogonal protection.[3]

Conclusion

The Cbz protecting group, despite being one of the oldest in the peptide chemist's toolkit, remains a highly relevant and valuable tool.[1] Its robustness, ease of introduction and cleavage, and orthogonality with other common protecting groups ensure its continued use in both academic research and industrial drug development.[1] A thorough understanding of its chemical properties and the various methodologies for its application and removal, as detailed in this guide, is essential for any scientist engaged in the art and science of peptide synthesis.

References

Harnessing Steric Power: The Expanding Role of Tert-Leucine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, one of the most compelling trends I've observed in medicinal chemistry is the strategic use of sterically demanding building blocks to solve complex pharmacological challenges. Among these, L-tert-leucine and its derivatives have emerged as exceptionally powerful tools. Their unique structural feature—a bulky tert-butyl group adjacent to the chiral center—is not merely a passive substituent; it is an active design element that profoundly influences a molecule's conformation, stability, and biological activity. This guide moves beyond a simple survey of applications to explore the causal relationships between the structure of tert-leucine and its success in creating effective therapeutics, offering field-proven insights for researchers aiming to leverage its properties.

The Core Principle: Why Tert-Leucine is More Than Just a Bulky Amino Acid

The value of tert-leucine in drug design stems directly from the physicochemical properties imparted by its quaternary Cβ atom.[1] This is not simply about adding bulk; it's about creating a precise and rigid steric shield.

  • Conformational Restriction: Unlike the flexible side chains of its isomers, leucine and isoleucine, the tert-butyl group of tert-leucine severely restricts the rotational freedom (chi angles) of the side chain and the local peptide backbone.[1][2][3] This "conformational locking" is a critical design strategy. By reducing the number of accessible low-energy conformations, we pre-organize the drug molecule into a bioactive shape, minimizing the entropic penalty upon binding to its target. This often translates directly to higher binding affinity and potency.

  • Metabolic Stability: The tert-butyl group acts as a shield against enzymatic degradation. Proteases, which are highly evolved to recognize and cleave specific amino acid sequences, are often sterically hindered from accessing the peptide bond adjacent to a tert-leucine residue. This inherent resistance to proteolysis is a key reason for its incorporation into peptidomimetics to enhance in vivo half-life.[4][5]

  • Hydrophobicity and Pocket Filling: The lipophilic tert-butyl side chain is exceptionally effective at filling deep, hydrophobic pockets within enzyme active sites or protein-protein interfaces.[1][6] This ability to establish extensive van der Waals interactions is a primary driver of the high binding affinities seen in many tert-leucine-containing inhibitors.

dot graph Tle_Properties { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Tle [label="L-tert-Leucine (Tle)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Attributes Prop1 [label="Bulky tert-Butyl Group", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; Prop2 [label="Chiral Center", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,1.5!"]; Prop3 [label="Lipophilicity", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,-1.5!"]; Prop4 [label="Rigid Structure", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,-1.5!"];

// Consequences Con1 [label="Conformational Restriction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-4,-3!"]; Con2 [label="Protease Resistance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"]; Con3 [label="Hydrophobic Pocket Filling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,-3!"];

// Edges Tle -> Prop1 [label="possesses"]; Tle -> Prop2 [label="possesses"]; Tle -> Prop3 [label="exhibits"]; Tle -> Prop4 [label="maintains"];

Prop1 -> Con1; Prop4 -> Con1; Prop1 -> Con2; Prop3 -> Con3; } Caption: Key structural features of tert-leucine and their functional consequences in drug design.

Case Studies: Tert-Leucine Derivatives in Marketed and Investigational Drugs

The theoretical advantages of tert-leucine are validated by its presence in several blockbuster drugs and promising clinical candidates across diverse therapeutic areas.

Protease inhibitors are a cornerstone of antiviral therapy, and tert-leucine is a recurring motif in their design.[7] The active site of many viral proteases, particularly from HIV and HCV, features a series of hydrophobic pockets (S1, S2, etc.) that accommodate the side chains of the substrate peptide. The P2 position is frequently a large, hydrophobic pocket, making the tert-leucine side chain an ideal fit.

  • HIV Protease Inhibitors: In drugs like Atazanavir , the L-tert-leucine moiety occupies the P2 position, where its bulky side chain maximizes hydrophobic interactions within the S2 pocket of the HIV protease, contributing significantly to its high potency.[6][8]

  • HCV Protease Inhibitors: Similarly, in the Hepatitis C virus inhibitor Telaprevir , a tert-leucine derivative serves as a key recognition element for the protease active site.[6]

  • SARS-CoV-2 3CL Protease Inhibitors: The most recent prominent example is Nirmatrelvir (the active component of Paxlovid).[9] This drug is a peptidomimetic designed to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2.[10] L-tert-leucine is a critical component, and its structure was optimized to fit perfectly into the S2 pocket of the viral enzyme, demonstrating the enduring utility of this building block against emerging viral threats.[9]

Protease_Inhibition cluster_0 Protease Active Site cluster_1 Peptidomimetic Inhibitor Protease S1 Pocket S2 Pocket S3 Pocket Inhibitor P1 Group P2: tert-Leucine Moiety P3 Group Inhibitor:p2->Protease:s2  Hydrophobic Interaction (High Affinity Binding)

The application of tert-leucine extends beyond antiviral agents. In oncology, the proteasome inhibitor Bortezomib utilizes a pyrazinoic acid capped with L-phenylalanine and L-tert-leucine. While not a direct peptidomimetic in the same vein as protease inhibitors, the amino acid-derived structure is crucial for its mechanism of action. Methoxycarbonyl-L-tert-leucine is a key intermediate in its synthesis.[8] The specific stereochemistry and structure of the dipeptide portion guide the molecule to the active site of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.

A compelling demonstration of tert-leucine's potency-enhancing properties comes from the field of synthetic cannabinoids. Structure-activity relationship (SAR) studies have systematically shown that incorporating a tert-leucinamide headgroup (termed "ADB" derivatives) results in significantly higher binding affinity and functional potency at cannabinoid receptors (CB1 and CB2) compared to analogues with valinamide ("AB") or phenylalaninamide ("APP") groups.[11][12] This is causally linked to the optimal space-filling and hydrophobic interactions of the tert-butyl group within the receptor's binding pocket.[13]

Compound TypeAmino Acid Side ChainCB1 Binding Affinity (Ki, nM)[11]CB1 Functional Potency (EC50, nM)[13]
ADB-BUTINACA tert-Leucine 1.34 0.45 (MDMB-FUBINACA)
AB-BUTINACAValine39.01.1 (5F-AMB)
APP-BUTINACAPhenylalanine538>1000
Table 1. Comparative SAR data for synthetic cannabinoids, highlighting the superior affinity and potency of tert-leucinamide (ADB) derivatives. Lower values indicate higher affinity/potency. Functional data is for representative compounds from the same class.
Tert-Leucine as a Chiral Auxiliary: Imparting Stereocontrol

Beyond its role as a pharmacophore, L-tert-leucine is an excellent chiral auxiliary.[6][14] In asymmetric synthesis, a chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to selectively produce one enantiomer over the other.[15][16]

The process is a self-validating system:

  • Coupling: The enantiomerically pure tert-leucine is coupled to the substrate.

  • Diastereoselective Reaction: The bulky tert-butyl group of the auxiliary effectively blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. This results in the formation of a new stereocenter with a high degree of control, creating one diastereomer in preference to the other.

  • Cleavage: The auxiliary is chemically cleaved from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can often be recovered and reused.[15]

This methodology is a robust and predictable way to synthesize complex chiral molecules, including other non-natural amino acids that are themselves valuable pharmaceutical building blocks.[4][17]

Chiral_Auxiliary_Workflow

Key Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following protocols provide validated starting points for the synthesis and application of tert-leucine derivatives.

Enzymatic methods are often preferred over traditional chemical synthesis due to their high stereoselectivity, mild reaction conditions, and environmental friendliness.[18] This protocol utilizes recombinant E. coli cells overexpressing a leucine dehydrogenase (LeuDH) for the asymmetric reductive amination of trimethylpyruvate (TMP).[6][18]

Methodology:

  • Biocatalyst Preparation: Prepare a culture of E. coli BL21(DE3) cells harboring an expression plasmid for a suitable Leucine Dehydrogenase (LeuDH). Grow the cells in a rich medium (e.g., LB broth with appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue incubation at a lower temperature (e.g., 20°C) for 12-16 hours. Harvest cells by centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.5). The resulting cell paste is the whole-cell biocatalyst.

  • Reaction Setup: In a temperature-controlled reactor vessel, prepare the reaction mixture containing:

    • Trimethylpyruvate (TMP) (Substrate, e.g., 100 mM)

    • Ammonium chloride (NH4Cl) (Amine source, e.g., 150 mM)

    • Glucose (Co-factor regeneration, e.g., 120 mM)

    • NAD+ (Co-factor, e.g., 0.5 mM)

    • Phosphate buffer (e.g., 100 mM, pH 8.0-8.5)

  • Bioconversion: Add the prepared whole-cell biocatalyst (e.g., 50 g/L wet cell weight) to the reaction mixture. Maintain the temperature at 30-35°C and the pH at 8.0-8.5 using automated addition of an ammonium hydroxide solution.[18] Monitor the reaction progress by periodically taking samples and analyzing the consumption of TMP and formation of L-tert-leucine via HPLC.

  • Work-up and Isolation: Once the reaction reaches completion (typically 12-24 hours), terminate the reaction by heating the mixture to 60°C to denature enzymes and pasteurize the cells.[18] Remove the cell debris by centrifugation or filtration. The resulting supernatant contains the L-tert-leucine.

  • Purification: The product can be purified from the supernatant by standard methods such as ion-exchange chromatography, followed by crystallization to yield high-purity L-tert-leucine (>99% ee).

The steric bulk of tert-leucine can make peptide bond formation challenging. This protocol uses a potent coupling reagent to ensure efficient acylation.[10][19]

Methodology:

  • Resin Preparation: Start with a deprotected N-terminal amine on a solid support (e.g., Rink Amide resin). Swell the resin in an appropriate solvent like Dichloromethane (DCM) followed by Dimethylformamide (DMF). Perform a wash cycle with DMF.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-L-tert-leucine (3 equivalents relative to resin loading) in DMF. Add a coupling reagent such as HATU (2.9 equivalents) and a non-nucleophilic base such as DI PEA (6 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

    • Scientist's Note: The use of a potent uronium-based coupling reagent like HATU is critical to overcome the steric hindrance of the tert-leucine. Standard carbodiimide reagents (e.g., DIC) may result in incomplete coupling.

  • Coupling Reaction: Add the activated coupling cocktail to the prepared resin. Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is a direct consequence of the steric demand of the incoming amino acid.

  • Monitoring and Wash: To validate the protocol, perform a qualitative ninhydrin test to confirm the completion of the coupling (absence of free primary amines). Once complete, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, to remove excess reagents.

  • Deprotection: The N-terminal Boc protecting group can now be removed using standard conditions (e.g., 20-50% Trifluoroacetic acid (TFA) in DCM) to prepare the peptide for the next coupling cycle.

Future Outlook

The proven success of tert-leucine derivatives has solidified their place in the medicinal chemist's toolkit. Looking ahead, we can anticipate their expanded use in several exciting areas. Their ability to induce specific secondary structures, like turns and helices, makes them ideal for designing a new generation of constrained peptides and peptidomimetics targeting challenging protein-protein interactions.[5][19] Furthermore, as our understanding of allosteric modulation grows, the unique conformational constraints imposed by tert-leucine could be harnessed to design highly specific allosteric inhibitors. The continued development of more efficient chemical and enzymatic synthetic routes will further broaden the accessibility and application of this uniquely powerful building block in the discovery of next-generation therapeutics.[6][18]

References

Stereochemistry of (R)-tert-leucine Derivatives: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Hindrance and Chirality

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is relentless. Among the arsenal of chiral building blocks available to the discerning chemist, (R)-tert-leucine and its derivatives occupy a privileged position. This non-proteinogenic amino acid is distinguished by its bulky and conformationally rigid tert-butyl side chain, a feature that imparts profound stereochemical control in a vast array of chemical transformations.[1] Its hydrophobicity and steric hindrance are not merely passive features; they are active directors of molecular conformation, capable of creating highly specific chiral environments that guide the outcomes of reactions with remarkable precision.[2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to explore the causal relationships behind experimental choices, providing field-proven insights into the synthesis and application of these powerful chiral synthons. We will dissect the role of the tert-butyl group in stereocontrol, detail the synthesis of key derivatives, and present validated protocols for their application in asymmetric catalysis—a cornerstone of modern drug discovery.[1][3] The derivatives of (R)-tert-leucine are instrumental in the synthesis of numerous biologically active molecules, including anti-HIV agents like Atazanavir and anti-HCV therapies such as Telaprevir, underscoring their critical role in medicinal chemistry.[1]

The Cornerstone of Chirality: Synthesis of (R)-tert-leucine

The utility of any chiral building block is predicated on its availability in high enantiomeric purity. Historically, the preparation of enantiopure tert-leucine posed a significant challenge.[4] Modern methods, however, have made both (R)- and (S)-enantiomers accessible through several robust strategies, primarily enzymatic resolutions and asymmetric synthesis.

Key Synthetic Approaches:
  • Classical Resolution: Early methods involved the resolution of racemic N-acyl-tert-leucine derivatives using chiral bases or the resolution of tert-leucine esters with chiral acids like dibenzoyl-d-tartaric acid.[4] While effective, these methods can be laborious and yield-intensive. A notable improvement involves the direct resolution of DL-tert-leucine using dibenzoyl-d-tartaric acid, which selectively precipitates the L-tert-leucine salt due to its poor solubility, offering a more economical route.[4]

  • Enzymatic Resolution & Synthesis: Biocatalysis offers a green and highly selective alternative. The enzymatic hydrolysis of oxazolone derivatives or the conversion of azalactones can produce optically active L-tert-leucine.[4] More advanced methods utilize leucine dehydrogenase (LeuDH) to catalyze the asymmetric reductive amination of trimethylpyruvate.[1][5] This approach is lauded for its high conversion rates, mild reaction conditions, and exceptional optical purity (>99% ee), making it increasingly favored for industrial-scale production.[2][5][6]

The choice of synthetic route is often a pragmatic decision based on scale, cost, and available resources. For laboratory-scale research, resolution may suffice, while for large-scale pharmaceutical production, enzymatic routes are often superior.

The Workhorses: Key Derivatives and Their Strategic Synthesis

(R)-tert-leucine is rarely used in its native form. Its true power is unlocked through derivatization, converting it into chiral auxiliaries, ligands, and other synthons. The most common and impactful derivatives are (R)-tert-leucinol and the various phosphino-oxazolines (PHOX ligands).

(R)-tert-leucinol: The Progenitor Alcohol

(R)-tert-leucinol, or (R)-2-Amino-3,3-dimethyl-1-butanol, is a foundational derivative obtained by the reduction of the carboxylic acid moiety of (R)-tert-leucine.[7][8] This chiral amino alcohol is a precursor to a wide variety of ligands and auxiliaries.

Workflow: Synthesis of (R)-tert-leucinol

The synthesis is a straightforward reduction, but the choice of reducing agent and workup conditions are critical to maintaining optical purity and achieving high yields.

G cluster_0 Step 1: Esterification (Protection) cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A (R)-tert-leucine B Esterification (e.g., SOCl₂ in MeOH) A->B C (R)-tert-leucine methyl ester B->C D Reduction (e.g., LiAlH₄ in THF) C->D E (R)-tert-leucinol D->E F Aqueous Workup & Distillation E->F G Pure (R)-tert-leucinol (>98% purity) F->G

Caption: Synthetic workflow for (R)-tert-leucinol production.

Phosphino-oxazoline (PHOX) Ligands

Perhaps the most celebrated application of (R)-tert-leucine derivatives is in the synthesis of PHOX ligands.[9] These C1-symmetric ligands, which feature both a soft phosphine and a hard oxazoline donor, are exceptionally effective in a multitude of metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and Heck reactions.[10][11][12] The bulky tert-butyl group on the oxazoline ring, derived from tert-leucinol, projects into the metal's coordination sphere, creating a highly effective chiral pocket that dictates the stereochemical outcome of the reaction.

Workflow: General Synthesis of a (S)-tBu-PHOX Ligand

The synthesis leverages the chirality of (R)-tert-leucinol to construct the oxazoline ring. Note that the stereochemical descriptor of the final ligand, (S), arises from Cahn-Ingold-Prelog priority rules applied to the oxazoline ring system, even though the chiral center originates from (R)-tert-leucinol.

G start (R)-tert-leucinol step1 Step 1: Amide Formation React with 2-bromobenzonitrile start->step1 step2 Step 2: Cyclization Intramolecular SₙAr using a base (e.g., t-BuOK) step1->step2 step3 Step 3: Phosphination Lithiation followed by reaction with Ph₂PCl step2->step3 end (S)-tBu-PHOX Ligand step3->end

Caption: Key steps in the synthesis of a PHOX-type ligand.

Applications in Asymmetric Synthesis: Directing Stereochemistry

The derivatives of (R)-tert-leucine provide powerful tools for enforcing stereoselectivity. Their effectiveness stems from the predictable and rigid steric environment created by the tert-butyl group.[13]

As a Chiral Auxiliary

A chiral auxiliary is a temporary chiral handle that is covalently attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved and can often be recovered. (R)-tert-leucine derived auxiliaries, such as N-acetylthiazolidinethiones, provide high levels of diastereoselection in reactions like acetate aldol additions.[9]

Causality: The bulky tert-butyl group locks the conformation of the enolate formed during the reaction. This forces the incoming electrophile (an aldehyde, for instance) to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The predictability of this facial bias is the cornerstone of its utility.

As a Chiral Ligand in Catalysis

This is the most widespread application. When complexed with a metal center (e.g., Palladium, Iridium, Copper), ligands derived from (R)-tert-leucine create a chiral catalytic environment.[10][14][15]

  • Asymmetric Hydrogenation: Ir-PHOX complexes are highly effective for the hydrogenation of unfunctionalized olefins with excellent enantioselectivity.[11]

  • Asymmetric Henry Reaction: Tridentate Schiff base ligands derived from L-tert-leucine can be complexed with Copper(II) to catalyze the asymmetric Henry (nitroaldol) reaction, yielding β-nitroalcohols with moderate to good enantiomeric excess.[14]

  • Heck Reactions: Pd/tBu-PHOX complexes have been used to catalyze enantioselective intramolecular Heck reactions, a powerful method for constructing chiral quaternary centers.[10]

Mechanism of Stereochemical Induction: The ligand coordinates to the metal, and the tert-butyl group extends into the space around it. Substrates must coordinate to the metal in a way that minimizes steric clash with this bulky group. This energetic preference for a specific substrate orientation within the chiral pocket ensures that the subsequent bond formation occurs stereoselectively.

G cluster_0 Chiral Catalyst Pocket cluster_1 Substrate Approach M Metal L Ligand M->L Substrate_favored Favored Approach (Low Steric Hindrance) M->Substrate_favored Coordination tBu tert-Butyl Group L->tBu Substrate_disfavored Disfavored Approach (High Steric Hindrance) tBu->Substrate_disfavored Steric Clash P1 (R) Substrate_favored->P1 Leads to (R)-Product P2 (S) Substrate_disfavored->P2 Leads to (S)-Product

Caption: Steric model of stereochemical induction by a t-Bu ligand.

Stereochemical Analysis and Quality Control

The synthesis of chiral compounds is meaningless without rigorous methods to verify their stereochemical purity. For tert-leucine derivatives, the primary analytical techniques are chiral chromatography and NMR spectroscopy.

Enantiomeric Excess (ee) Determination
  • Chiral HPLC/GC: This is the gold standard for determining enantiomeric excess. The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with this phase, leading to different retention times and thus separation.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral solvating or derivatizing agent, the NMR signals for a pair of enantiomers (or diastereomers) can be resolved.[16] For example, derivatizing an amine with a chiral acid creates diastereomers that often exhibit distinct chemical shifts, allowing for their integration and the calculation of the diastereomeric ratio (dr) or enantiomeric excess (ee).[17][18] The large splitting observed for tert-leucine derivatives in such experiments is a testament to the significant influence of its steric bulk.[16]

Data Summary: Representative Enantioselectivities in Catalysis
Catalytic ReactionCatalyst/Ligand SystemSubstrate TypeAchieved Enantiomeric Excess (ee)
Heck ReactionPd / (S)-tBu-PHOXDihydrofuranUp to 96%[10]
Allylic AlkylationPd / (S)-tBu-PHOXα-Tetralone pro-nucleophileUp to 96%[10]
Henry ReactionCu(OAc)₂ / Schiff Base LigandAromatic AldehydesUp to 66%[14]
HydrogenationIr / SimplePHOXUnfunctionalized Olefins>99%

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, incorporating in-process checks and final purity analysis to ensure trustworthiness.

Protocol 1: Synthesis of (R)-tert-leucinol
  • Esterification: Suspend (R)-tert-leucine (1.0 eq) in anhydrous methanol (approx. 0.5 M). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours until the solution is clear.

  • Workup 1: Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester hydrochloride salt as a white solid.

  • Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C. Add the crude (R)-tert-leucine methyl ester hydrochloride (1.0 eq) portion-wise, controlling the rate of addition to manage gas evolution and maintain the temperature below 10 °C.

  • Quenching & Workup 2: After stirring for 4 hours at room temperature, cautiously quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X = grams of LiAlH₄ used. Stir vigorously for 1 hour until a granular white precipitate forms.

  • Isolation: Filter the solid aluminum salts and wash thoroughly with THF. Combine the filtrates and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude oil by vacuum distillation (bp ~70 °C at 0.4 mmHg) to yield (R)-tert-leucinol as a colorless oil that solidifies upon standing.[8] Confirm identity via ¹H and ¹³C NMR. Determine optical purity via chiral HPLC or by measuring specific rotation ([α]20/D ≈ -37° in ethanol).[8] A purity of >98% is expected.

Protocol 2: Stereochemical Purity Analysis by ¹H NMR
  • Sample Preparation: In an NMR tube, dissolve the (R)-tert-leucinol sample (approx. 5 mg) in 0.6 mL of CDCl₃.

  • Derivatization: Add a slight excess (1.1 eq) of a chiral derivatizing agent, such as (S)-Mosher's acid chloride ((S)-MTPA-Cl), along with a non-nucleophilic base like triethylamine (1.5 eq).

  • Acquisition: Allow the reaction to proceed for 15 minutes, then acquire a high-resolution ¹H NMR spectrum.

  • Analysis: The reaction forms diastereomeric MTPA esters. The signals corresponding to the protons near the chiral center (e.g., the -CH₂O- protons) will appear as two distinct sets of signals if the (S)-enantiomer is present. The tert-butyl signal is often a sharp singlet for each diastereomer.

  • Quantification: Carefully integrate the corresponding signals for the major (R,S) and minor (S,S) diastereomers. The diastereomeric ratio (dr) can be calculated, which directly corresponds to the enantiomeric excess (ee) of the starting material.

Conclusion and Future Outlook

(R)-tert-leucine and its derivatives are more than just chiral building blocks; they are powerful tools for stereochemical control. The defining feature—the tert-butyl group—provides a reliable and predictable steric directing group that has been exploited to great effect in the synthesis of complex, high-value molecules.[13][19][20] From robust chiral auxiliaries to highly efficient PHOX ligands, the applications of these synthons are central to modern asymmetric synthesis and drug development.[3][21]

Future research will likely focus on developing novel catalytic systems that leverage the unique steric properties of the tert-leucine scaffold. The development of more sustainable synthetic routes, particularly through advances in biocatalysis, will continue to increase the accessibility and economic viability of these indispensable chiral molecules.[5][6] As the demand for enantiomerically pure pharmaceuticals grows, the strategic importance of the (R)-tert-leucine motif in the synthetic chemist's toolbox is assured.

References

The Architect's Toolkit: Harnessing the Unique Properties of Sterically Hindered Amino Acids in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sterically hindered amino acids, characterized by bulky substituents at the α-carbon or along the side chain, are powerful tools in peptide science, medicinal chemistry, and materials science. Their unique structural properties impose significant conformational constraints on the peptide backbone, leading to the stabilization of specific secondary structures, enhanced resistance to enzymatic degradation, and the ability to modulate biological activity. This technical guide provides an in-depth exploration of the core principles governing the behavior of these molecules. We will delve into their profound impact on peptide conformation, the challenges and solutions in their synthetic incorporation, and their transformative applications in the design of next-generation therapeutics and peptidomimetics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of sterically hindered amino acids to address complex scientific challenges.

Section 1: The Principle of Steric Hindrance in Amino Acid Chemistry

Defining Steric Hindrance: Beyond the Basics

Steric hindrance is a phenomenon resulting from the spatial arrangement of atoms within a molecule. When bulky groups are in close proximity, they repel each other, leading to strain and a restriction of bond rotations. In the context of amino acids, this typically involves large substituents on the α-carbon (Cα) or β-carbon (Cβ), which limit the conformational freedom of the peptide backbone. This restriction is a direct consequence of van der Waals repulsion, where the electron clouds of non-bonded atoms prevent them from occupying the same space.

Key Examples of Sterically Hindered Amino Acids

A variety of natural and unnatural amino acids exhibit significant steric hindrance. These can be broadly categorized based on the location of the bulky group:

  • α,α-Disubstituted Amino Acids: These amino acids have two non-hydrogen substituents on the Cα. The most well-known example is α-aminoisobutyric acid (Aib) , which contains two methyl groups at the α-position.[1] This gem-dimethyl substitution severely restricts the possible phi (φ) and psi (ψ) torsion angles of the peptide backbone.[1]

  • β-Branched Amino Acids: In these amino acids, the Cβ is branched, creating steric bulk close to the peptide backbone. Valine (Val) and Isoleucine (Ile) are common proteinogenic examples.[2] The branching at the Cβ restricts rotation around the N-Cα and Cα-C bonds.[2]

  • Amino Acids with Bulky Aromatic Side Chains: Residues like Phenylalanine (Phe) , Tyrosine (Tyr) , and Tryptophan (Trp) possess large aromatic side chains that can sterically influence the local conformation of the peptide.[2]

Quantifying Steric Hindrance: A Look at van der Waals Radii and Conformational Analysis

The extent of steric hindrance can be quantified by considering the van der Waals radii of the atoms involved. The van der Waals radius defines an imaginary sphere around an atom that other non-bonded atoms cannot penetrate. Larger atomic radii and a greater number of bulky groups in close proximity lead to increased steric strain.

Conformational analysis, particularly through the lens of the Ramachandran plot, is a powerful tool for visualizing the effects of steric hindrance.[3][4] The plot maps the allowed and disallowed φ and ψ angles for an amino acid residue in a polypeptide chain.[5] For a sterically unhindered amino acid like Glycine, which has only a hydrogen atom as its side chain, a large area of the Ramachandran plot is accessible.[3][6] In contrast, for a hindered amino acid like Proline, where the side chain forms a cyclic structure with the backbone nitrogen, the conformational freedom is severely limited.[7] Similarly, α,α-disubstituted amino acids like Aib occupy very restricted regions of the plot, favoring helical conformations.

Section 2: Impact on Peptide and Protein Structure

The Ramachandran Plot Revisited: How Steric Hindrance Restricts Conformational Freedom

As introduced, the Ramachandran plot is a cornerstone for understanding peptide structure.[3][4] Sterically hindered amino acids dramatically alter the landscape of this plot. The bulky side chains physically clash with the peptide backbone at many φ and ψ angle combinations, rendering them energetically unfavorable.[8][9] This leads to a significant reduction in the "allowed" regions of the plot. For instance, the presence of a Cβ branch in Valine and Isoleucine restricts their conformations to the β-sheet region of the Ramachandran plot.[8]

Induction of Specific Secondary Structures: The Role of Hindered Amino Acids in Helix and Turn Formation

This conformational restriction is not merely a limitation; it is a powerful design element. By strategically placing sterically hindered amino acids within a peptide sequence, chemists can induce the formation of specific secondary structures like helices and turns.

  • Helix Formation: α,α-disubstituted amino acids, particularly Aib, are potent helix inducers.[10][11] The steric hindrance from the gem-dimethyl group forces the backbone into a helical conformation, most commonly a 3₁₀-helix or an α-helix.[1][12] This property is widely exploited to stabilize helical structures in synthetic peptides.[13]

  • Turn Formation: D-amino acids and residues like Proline can promote the formation of β-turns, which are crucial for the folding of many proteins and peptides. The conformational constraints imposed by these residues favor the tight reversals of the polypeptide chain that characterize turn structures.

Case Study: The Power of AIB (α-aminoisobutyric acid) in Stabilizing Helical Structures

Aib is arguably the most studied sterically hindered amino acid due to its exceptional ability to promote helical conformations.[13] Even the insertion of a single Aib residue can significantly increase the helicity of a peptide.[10] Peptides rich in Aib often adopt stable helical structures even in short sequences.[12] This has been instrumental in the design of synthetic peptides with defined three-dimensional structures for applications in catalysis, materials science, and medicine.[11] For example, Aib-containing peptides have been developed as antimicrobial agents and cell-penetrating peptides.[11]

Experimental Workflow: Characterizing Peptide Conformation using Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides and proteins in solution.[14][15] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16] Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra, allowing for the qualitative and quantitative analysis of a peptide's conformation.[15]

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide_Solution Prepare Peptide Solution (e.g., 100 µM in 10 mM phosphate buffer, pH 7) Buffer_Blank Prepare Matched Buffer Blank (without peptide) Blank_Scan Acquire CD Spectrum of Blank (195-260 nm) Peptide_Solution->Blank_Scan Sample_Scan Acquire CD Spectrum of Peptide Sample (same instrument settings) Blank_Scan->Sample_Scan Subtraction Subtract Blank Spectrum from Sample Spectrum Sample_Scan->Subtraction Conversion Convert CD (mdeg) to Mean Residue Molar Ellipticity Subtraction->Conversion Interpretation Interpret Spectrum to Determine Secondary Structure Content Conversion->Interpretation

Caption: Workflow for CD Spectroscopy Analysis.

Detailed Protocol for Circular Dichroism (CD) Spectroscopy: [14][17]

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration for measurement is typically between 50 and 200 µM.

    • Prepare a matched buffer blank solution, identical to the peptide solution but without the peptide.

  • Instrument Setup:

    • Turn on the CD spectrometer and the light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes.

    • Set the measurement parameters: wavelength range (e.g., 195-260 nm for far-UV), bandwidth, scan speed, and number of accumulations.

  • Measurement:

    • Rinse a quartz cuvette (typically 1 mm path length) with the buffer blank.

    • Fill the cuvette with the buffer blank and acquire a spectrum. This will serve as the baseline.

    • Rinse the cuvette thoroughly with water and then with the peptide solution.

    • Fill the cuvette with the peptide solution and acquire the spectrum using the same parameters as the blank.

  • Data Processing and Analysis:

    • Subtract the blank spectrum from the peptide spectrum to correct for buffer absorbance.

    • Convert the raw data (usually in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

    • Analyze the resulting spectrum. An α-helix typically shows strong positive bands around 195 nm and two negative bands at approximately 208 nm and 222 nm.[15] A β-sheet shows a negative band around 215-220 nm and a positive band around 195-200 nm.[15] A random coil conformation is characterized by a strong negative band around 200 nm.

Section 3: Altered Reactivity and Synthetic Applications

Shielding the Backbone: Resistance to Enzymatic Degradation

One of the most significant advantages of incorporating sterically hindered amino acids into peptides is the enhanced resistance to enzymatic degradation.[1] Proteases, the enzymes that break down proteins and peptides, have specific recognition sites and active site geometries. The bulky side chains of hindered amino acids can physically block the approach of proteases to the peptide backbone, preventing cleavage.[18] This "steric shielding" effect is particularly pronounced for α,α-disubstituted amino acids.[19] This increased stability is a highly desirable property in the development of peptide-based drugs, as it can significantly prolong their half-life in the body.[1][20]

Challenges in Peptide Synthesis: Coupling Sterically Hindered Residues

While beneficial for in vivo stability, steric hindrance presents a major challenge during chemical peptide synthesis.[21] The formation of a peptide bond (an amide bond) involves the nucleophilic attack of the amino group of one amino acid on the activated carboxyl group of another. When either or both of these amino acids are sterically hindered, this reaction can be extremely slow and inefficient.[22][23] This is especially true for the coupling of two α,α-disubstituted amino acids.[24]

To overcome these synthetic hurdles, a variety of highly reactive coupling reagents and optimized protocols have been developed.[25][26]

  • Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are more potent than traditional carbodiimide activators (e.g., DCC, DIC).[27] They form highly reactive activated esters that can overcome the steric barrier.[27]

  • Acyl Fluorides: Converting the carboxylic acid to a highly reactive acyl fluoride is an effective strategy for extremely hindered couplings.[27]

  • Microwave-Assisted Peptide Synthesis (MASPS): The application of microwave energy can accelerate slow coupling reactions by providing localized heating, driving difficult couplings to completion more efficiently.[27]

  • Optimized Reaction Conditions: Increasing the reaction time (e.g., to overnight), using more efficient solvents like N-methylpyrrolidone (NMP), and performing "double couplings" (repeating the coupling step) are common strategies to improve yields.[27][28]

Coupling ReagentReagent TypeReactivityKey Advantages
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective, standard for non-hindered couplings.
HBTU/HATU Uronium/Aminium SaltHighHighly effective for most hindered couplings, fast reaction times.[27]
PyBOP Phosphonium SaltHighSimilar to HBTU/HATU, avoids guanidinium byproducts.
COMU Uronium SaltVery HighExcellent for hindered couplings with reduced risk of racemization.
TFFH/Pyridine Fluorinating AgentExtremely HighForms acyl fluorides for the most challenging couplings.[29]
Asymmetric Synthesis: Chiral Auxiliaries and Steric Control

Sterically hindered amino acids can also serve as valuable chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chiral molecule that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. The bulky side chains of the hindered amino acid can effectively block one face of a reactive intermediate, directing an incoming reagent to the other face, thus leading to the preferential formation of one enantiomer or diastereomer. After the reaction, the chiral auxiliary can be cleaved and recovered.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The unique properties of sterically hindered amino acids make them invaluable tools in the design and development of new drugs.[]

Designing Peptidomimetics with Enhanced Stability and Bioavailability

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties.[31][32] The incorporation of sterically hindered amino acids is a key strategy in peptidomimetic design.[33][34] By enhancing proteolytic stability and constraining the peptide into a bioactive conformation, these residues can improve a drug candidate's half-life, bioavailability, and potency.[31][35]

Tuning Receptor Selectivity and Affinity through Steric Interactions

The precise three-dimensional structure of a peptide is critical for its interaction with its biological target, such as a receptor or enzyme. By introducing sterically hindered amino acids, medicinal chemists can fine-tune the conformation of a peptide to optimize its binding affinity and selectivity for a specific target.[20] The bulky side chains can also be used to probe the steric requirements of a binding pocket, providing valuable structure-activity relationship (SAR) data.

Logical Relationship Diagram: From Steric Hindrance to Therapeutic Advantage

Steric_Hindrance_to_Therapeutic_Advantage Steric_Hindrance Steric Hindrance (Bulky Side Chains) Conformational_Restriction Conformational Restriction Steric_Hindrance->Conformational_Restriction Proteolytic_Resistance Proteolytic Resistance Steric_Hindrance->Proteolytic_Resistance Bioactive_Conformation Stabilization of Bioactive Conformation Conformational_Restriction->Bioactive_Conformation Increased_Half_Life Increased In Vivo Half-Life Proteolytic_Resistance->Increased_Half_Life Improved_Binding Improved Receptor Binding & Selectivity Bioactive_Conformation->Improved_Binding Enhanced_Bioavailability Enhanced Bioavailability Increased_Half_Life->Enhanced_Bioavailability Therapeutic_Advantage Therapeutic Advantage (Higher Potency, Less Frequent Dosing) Improved_Binding->Therapeutic_Advantage Enhanced_Bioavailability->Therapeutic_Advantage

Caption: Path from steric hindrance to therapeutic benefit.

Section 5: Conclusion and Future Perspectives

Sterically hindered amino acids are more than just bulky building blocks; they are precision tools that allow scientists to sculpt the structure, stability, and function of peptides. From forcing a peptide into a helical conformation to shielding it from enzymatic attack, the applications of these unique molecules are vast and continue to expand. The ongoing development of novel hindered amino acids and more efficient synthetic methods promises to further unlock their potential.[21] As our understanding of the intricate relationship between structure and function deepens, sterically hindered amino acids will undoubtedly play an increasingly central role in the creation of advanced therapeutics, novel biomaterials, and sophisticated molecular machines.

References

Methodological & Application

Navigating the Steric Maze: A Guide to the Deprotection of Cbz-Protected Tert-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and complex molecule construction, the benzyloxycarbonyl (Cbz or Z) protecting group remains a stalwart guardian of amine functionality. Its robustness under a variety of conditions, coupled with multiple avenues for its removal, has cemented its place in the synthetic chemist's toolbox. However, the deprotection of the Cbz group from sterically encumbered amino acids, such as tert-leucine, presents a significant challenge that demands a nuanced and well-informed approach. The bulky tert-butyl group adjacent to the nitrogen atom can significantly hinder access to the carbamate, slowing reaction rates and often leading to incomplete conversions or undesirable side reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the primary methods for Cbz deprotection from tert-leucine. We will delve into the mechanistic underpinnings of each technique, offer detailed, field-tested protocols, and present a comparative analysis to empower you to make the most informed decision for your specific synthetic context.

The Challenge of Steric Hindrance

The tert-butyl group of tert-leucine creates a sterically congested environment around the Cbz-protected nitrogen. This steric shield impedes the approach of reagents and catalysts, which is a critical factor in both catalytic hydrogenolysis and acidic cleavage methods. Consequently, reaction conditions that are effective for less hindered amino acids often prove sluggish or ineffective for tert-leucine, necessitating optimization to achieve high yields and purity.

Deprotection Methodologies: A Comparative Overview

The selection of a deprotection strategy for Cbz-tert-leucine hinges on several factors, including the presence of other sensitive functional groups in the molecule, the desired scale of the reaction, and the available laboratory equipment. The three principal methods are:

  • Catalytic Hydrogenolysis: The classic and often mildest method for Cbz removal.

  • Catalytic Transfer Hydrogenation: A safer and often more convenient alternative to traditional hydrogenolysis.

  • Acid-Mediated Cleavage: A robust method suitable for substrates incompatible with hydrogenation.

The following table provides a high-level comparison of these methods as they apply to the deprotection of Cbz-tert-leucine.

MethodKey ReagentsAdvantagesChallenges with Tert-Leucine
Catalytic Hydrogenolysis H₂, Pd/CClean byproducts (toluene, CO₂); Neutral conditions.Slow reaction rates due to steric hindrance; Requires specialized hydrogenation equipment.
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CAvoids flammable H₂ gas; Generally faster than H₂/Pd/C for hindered substrates.Catalyst poisoning can be an issue; Removal of hydrogen donor salts.
Acid-Mediated Cleavage HBr in Acetic AcidEffective for sterically hindered substrates; Metal-free.Harsh acidic conditions may not be suitable for all substrates; Potential for side reactions.

I. Catalytic Hydrogenolysis: The "Clean" Approach

Catalytic hydrogenolysis involves the cleavage of the C-O bond of the benzyl carbamate using hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction proceeds on the surface of the catalyst where the Cbz group is reduced, ultimately liberating the free amine, toluene, and carbon dioxide.

Mechanistic Rationale

The steric bulk of the tert-leucine group can impede the effective adsorption of the Cbz group onto the palladium surface, which is a prerequisite for hydrogenolysis. This often translates to longer reaction times or the need for higher catalyst loadings or hydrogen pressure to drive the reaction to completion.

cluster_0 Catalytic Hydrogenolysis Workflow Start Cbz-tert-leucine in Solvent Catalyst Add Pd/C Catalyst Start->Catalyst Hydrogen Introduce H₂ Atmosphere Catalyst->Hydrogen Reaction Stir at RT/Elevated Temp. Hydrogen->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Filter Filter to Remove Catalyst Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Product Tert-Leucine Concentrate->Product

Caption: Workflow for Catalytic Hydrogenolysis.

Protocol 1: Catalytic Hydrogenolysis of N-Cbz-tert-leucine

Materials:

  • N-Cbz-tert-leucine

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

  • Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite®

Procedure:

  • Dissolution: In a suitable hydrogenation vessel, dissolve N-Cbz-tert-leucine (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% Pd) to the solution. The catalyst is often added as a slurry in the reaction solvent to prevent ignition.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by vacuum. Introduce hydrogen gas to the desired pressure (typically 1-4 atm). For sterically hindered substrates like tert-leucine, a higher pressure may be beneficial.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored periodically.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude tert-leucine. The product can be further purified by recrystallization if necessary.

Expert Insights:

  • Catalyst Loading: Due to the steric hindrance, a higher catalyst loading (up to 20 mol% Pd) may be necessary to achieve a reasonable reaction rate.

  • Solvent Choice: Methanol is a common choice, but ethanol can also be effective. Protic solvents are generally preferred as they can facilitate the protonolysis of the carbamic acid intermediate.

  • Safety: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air. Always handle the catalyst in a well-ventilated fume hood and keep it wet with solvent.

II. Catalytic Transfer Hydrogenation: A Convenient Alternative

Catalytic transfer hydrogenation (CTH) offers a practical and often safer alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C. Ammonium formate is a widely used and effective hydrogen donor for Cbz deprotection.[1]

Mechanistic Rationale

Ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen, carbon dioxide, and ammonia. The in situ generation of hydrogen on the catalyst surface can be highly efficient for the reduction of the Cbz group, even on sterically hindered substrates.

cluster_1 Catalytic Transfer Hydrogenation Mechanism Donor Ammonium Formate Catalyst_Surface Pd/C Surface Donor->Catalyst_Surface Decomposition H2_Gen In situ H₂ Generation Catalyst_Surface->H2_Gen Reduction Hydrogenolysis Catalyst_Surface->Reduction H2_Gen->Reduction Cbz_Substrate Cbz-tert-leucine Cbz_Substrate->Catalyst_Surface Adsorption Product_Release Tert-Leucine + Toluene + CO₂ Reduction->Product_Release

Caption: Mechanism of Catalytic Transfer Hydrogenation.

Protocol 2: Catalytic Transfer Hydrogenation of N-Cbz-tert-leucine

Materials:

  • N-Cbz-tert-leucine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Setup: To a round-bottom flask containing N-Cbz-tert-leucine (1.0 eq), add methanol (15-25 mL per gram of substrate).

  • Reagent Addition: Add 10% Pd/C (5-10 mol% Pd) to the solution, followed by ammonium formate (3-5 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by gentle gas evolution.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. For sterically hindered substrates, gentle heating (40-50 °C) may be required to expedite the reaction.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate. The ammonium salts can often be removed by dissolving the residue in a minimal amount of water and extracting the product with an organic solvent if the product is not water-soluble, or by purifying via column chromatography or recrystallization. In many cases, the yields are virtually quantitative.[1]

Expert Insights:

  • Equivalents of Ammonium Formate: A larger excess of ammonium formate (up to 5 equivalents) is often beneficial for driving the deprotection of hindered substrates to completion.

  • Reaction Time: CTH is often faster than traditional hydrogenolysis for sterically hindered substrates.

  • Purity: The crude product will contain ammonium salts, which may require an additional purification step.[1]

III. Acid-Mediated Cleavage: A Robust Approach

For substrates that are sensitive to catalytic hydrogenation (e.g., containing double bonds or other reducible functional groups), acid-mediated cleavage provides a powerful alternative. A common reagent for this transformation is a solution of hydrogen bromide in acetic acid (HBr/AcOH).

Mechanistic Rationale

The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion at the benzylic carbon (an SN2-type mechanism) or formation of a benzyl cation (an SN1-type mechanism), leading to the cleavage of the benzyl-oxygen bond. The resulting carbamic acid is unstable and readily decarboxylates to give the free amine as its hydrobromide salt. The strong acidic conditions can often overcome the steric hindrance of the tert-leucine group.

cluster_2 Acid-Mediated Cleavage Workflow Start_Acid Cbz-tert-leucine in Acetic Acid Reagent_Add Add HBr/AcOH Start_Acid->Reagent_Add Reaction_Acid Stir at Room Temperature Reagent_Add->Reaction_Acid Monitor_Acid Monitor by TLC/NMR Reaction_Acid->Monitor_Acid Monitor_Acid->Reaction_Acid Incomplete Precipitate Precipitate with Ether Monitor_Acid->Precipitate Complete Filter_Collect Filter and Wash Solid Precipitate->Filter_Collect Product_Salt Tert-Leucine·HBr Filter_Collect->Product_Salt Neutralize Neutralize to Free Amine (Optional) Product_Salt->Neutralize

Caption: Workflow for Acid-Mediated Cleavage.

Protocol 3: Acid-Mediated Cleavage of N-Cbz-tert-leucine with HBr/AcOH

Materials:

  • N-Cbz-tert-leucine

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Glacial acetic acid

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolution: Dissolve N-Cbz-tert-leucine (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and add a solution of 33% HBr in acetic acid (e.g., 2-4 mL per gram of substrate).

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the scale and concentration.

  • Monitoring: The reaction can be monitored by TLC or by ¹H NMR spectroscopy, observing the disappearance of the benzylic protons of the Cbz group (typically around 5.1 ppm) and the aromatic protons (around 7.3 ppm).

  • Isolation: Once the reaction is complete, precipitate the product by adding the reaction mixture to a stirred, large volume of cold diethyl ether.

  • Collection: Collect the precipitated tert-leucine hydrobromide salt by filtration, wash with diethyl ether, and dry under vacuum.

  • Neutralization (Optional): The free amino acid can be obtained by dissolving the hydrobromide salt in water and adjusting the pH to isoelectric point with a suitable base, followed by isolation.

Expert Insights:

  • Water Sensitivity: This reaction is sensitive to water, which can hydrolyze the HBr/AcOH reagent and impede the deprotection. Ensure all glassware and solvents are dry.

  • Side Reactions: The highly acidic conditions can lead to side reactions if other acid-labile functional groups are present. Additionally, the benzyl bromide byproduct is a lachrymator and a reactive alkylating agent, so appropriate safety precautions should be taken.

  • Work-up: Precipitation with diethyl ether is a common and effective method for isolating the amino acid hydrobromide salt.

Monitoring the Reaction: A Practical Guide

Careful monitoring is crucial for determining the endpoint of the deprotection reaction and avoiding the formation of byproducts from over-exposure to the reaction conditions.

  • Thin Layer Chromatography (TLC): A quick and convenient method. The starting Cbz-protected amino acid is typically less polar than the resulting free amino acid. A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) should be chosen to achieve good separation. The spots can be visualized using UV light (for the Cbz group) and/or a ninhydrin stain (for the free amine).

  • ¹H NMR Spectroscopy: A powerful tool for monitoring the reaction, especially for the acidic deprotection. The disappearance of the characteristic signals for the Cbz group's benzylic protons (a singlet around δ 5.1 ppm) and aromatic protons (a multiplet around δ 7.3 ppm) provides a clear indication of the reaction's progress.

Conclusion

The deprotection of the Cbz group from the sterically hindered amino acid tert-leucine requires careful consideration of the available methodologies. While catalytic hydrogenolysis offers the mildest conditions, catalytic transfer hydrogenation often provides a more practical and efficient alternative for this challenging substrate. Acid-mediated cleavage with HBr in acetic acid is a robust and effective method, particularly when hydrogenation is not feasible. By understanding the mechanistic nuances and following the detailed protocols outlined in this guide, researchers can confidently navigate the steric challenges posed by tert-leucine and successfully achieve their synthetic goals.

References

Introduction: The Strategic Value of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Strategic Incorporation of Cbz-(R)-tert-leucine in Solid-Phase Peptide Synthesis

In the landscape of peptide design and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating pharmacological properties. Among these, (R)-tert-leucine, a bulky and sterically hindered amino acid, offers unique advantages. Its voluminous tert-butyl side chain can enforce specific secondary structures, such as turns and helical conformations, and can significantly enhance the metabolic stability of a peptide by shielding adjacent peptide bonds from enzymatic degradation. The N-terminal protection of (R)-tert-leucine with the Carboxybenzyl (Cbz) group provides a robust building block, Cbz-(R)-tert-leucine, suitable for strategic applications in solid-phase peptide synthesis (SPPS), particularly when orthogonal protection schemes are required.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Cbz-(R)-tert-leucine in SPPS. We will delve into the mechanistic considerations for handling this sterically demanding building block, provide detailed, field-tested protocols for its incorporation, and offer troubleshooting advice to navigate potential synthetic challenges.

Mechanistic Insights: Overcoming the Challenge of Steric Hindrance

The primary challenge in incorporating tert-leucine into a growing peptide chain is the steric bulk of its side chain, which can significantly impede the kinetics of the coupling reaction. This steric hindrance can lead to incomplete acylation, resulting in deletion sequences and a complex mixture of final products. Therefore, the choice of coupling reagents and reaction conditions is paramount to achieving high-yield synthesis.

Modern coupling reagents, particularly those based on a phosphonium or aminium/uronium salt, are essential for activating the carboxyl group of the incoming amino acid and facilitating its reaction with the N-terminus of the peptide-resin. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have proven highly effective for coupling sterically hindered amino acids due to their rapid activation and formation of highly reactive acyl-uronium species.

Furthermore, the choice of base is critical. A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is typically used to neutralize the protonated N-terminus of the peptide-resin and to facilitate the activation process without causing premature deprotection or other side reactions.

Experimental Workflow for Cbz-(R)-tert-leucine Incorporation

The following diagram illustrates the core cycle for the incorporation of Cbz-(R)-tert-leucine within a standard Fmoc-based solid-phase peptide synthesis workflow. This highlights the key stages of deprotection, activation, and coupling.

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling to Peptide-Resin Wash1->Coupling Activation Activation of Cbz-(R)-tert-leucine (Coupling Reagent + Base) Activation->Coupling Activated Amino Acid Monitoring Reaction Monitoring (e.g., Kaiser Test) Coupling->Monitoring Wash2 DMF Wash End Cbz-Tle-Peptide-Resin Wash2->End Monitoring->Coupling Incomplete (Recouple) Monitoring->Wash2 Complete

Caption: SPPS cycle for coupling Cbz-(R)-tert-leucine.

Protocols for Synthesis and Deprotection

Protocol 1: Coupling of Cbz-(R)-tert-leucine

This protocol is optimized for the efficient coupling of the sterically hindered Cbz-(R)-tert-leucine. A high-efficiency coupling reagent such as HATU is recommended.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Cbz-(R)-tert-leucine

  • HATU (or HCTU)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve Cbz-(R)-tert-leucine (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated Cbz-(R)-tert-leucine solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is often necessary compared to standard amino acids.

  • Reaction Monitoring:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and then dichloromethane.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain yellow) indicates a complete reaction.

    • If the Kaiser test is positive (beads turn blue), a second coupling (recoupling) is required. Drain the reaction vessel and repeat steps 3 and 4.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Table 1: Recommended Reagent Equivalents for Hindered Coupling

ReagentEquivalents (relative to resin capacity)Rationale
Cbz-(R)-tert-leucine3 - 5A higher excess drives the reaction equilibrium towards the product.
HATU / HCTU2.9 - 4.9Ensures efficient and rapid activation of the sterically hindered acid.
DIPEA6 - 10Maintains basic conditions for activation and coupling without side reactions.
Protocol 2: Cbz Group Deprotection

The Cbz group is typically stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it an excellent orthogonal protecting group. Its removal is most commonly achieved by catalytic hydrogenation.

Materials:

  • Cbz-protected peptide on resin (e.g., Wang or PAM resin) or cleaved peptide in solution

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen source (H₂ gas balloon or H-Cube system)

  • Solvent (e.g., Methanol, Acetic Acid, or DMF)

Procedure:

  • Preparation (for cleaved peptide): Dissolve the Cbz-protected peptide in a suitable solvent like methanol or acetic acid.

  • Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation:

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas (H₂) via a balloon or by using a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient coupling time or reagent concentration due to steric hindrance.Increase the coupling time to 4-6 hours. Perform a double coupling. Consider using a more potent coupling reagent like COMU.
Low Yield of Final Peptide Aggregation of the peptide chain on the resin, exacerbated by the bulky tert-leucine residue.Use a lower loading resin. Incorporate pseudo-proline dipeptides or use a "difficult sequence" protocol with elevated temperatures.
Side Reactions during Cbz Deprotection Incomplete hydrogenation.Ensure the catalyst is active and the system is properly purged with hydrogen. Consider increasing catalyst loading or reaction time.

Conclusion

Cbz-(R)-tert-leucine is a powerful tool for peptide chemists seeking to introduce conformational constraints and enhance metabolic stability. While its steric bulk presents a synthetic challenge, this can be reliably overcome through the use of modern, highly active coupling reagents, extended reaction times, and careful monitoring of reaction completion. The orthogonality of the Cbz group provides valuable flexibility in complex synthetic strategies. The protocols and insights provided in this document offer a robust framework for the successful incorporation of this valuable building block into novel peptide-based therapeutics and research tools.

Solution-Phase Synthesis of Peptides Incorporating Cbz-(R)-tert-leucine: A Guide to Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of sterically demanding amino acids like tert-leucine is a critical strategy in medicinal chemistry to enhance peptide stability and enforce specific conformations. However, the bulky tert-butyl side chain presents significant challenges for peptide bond formation, particularly in solution-phase synthesis. This application note provides a detailed guide to the successful synthesis of peptides containing (R)-tert-leucine using the benzyloxycarbonyl (Cbz) protecting group. We delve into the rationale behind experimental choices, offering robust, field-tested protocols for coupling and deprotection, and provide expert insights for troubleshooting common issues. This guide is designed to equip researchers with the necessary tools to confidently utilize this valuable building block in their synthetic endeavors.

Introduction: The Significance of Steric Shielding

Tert-leucine, with its quaternary β-carbon, is a highly lipophilic and sterically hindered amino acid.[1] Its incorporation into peptide backbones can dramatically influence the resulting molecule's properties, including resistance to enzymatic degradation and the stabilization of secondary structures such as β-turns and helices.[2] These attributes make tert-leucine-containing peptides highly valuable as therapeutic leads and catalysts.

Solution-phase peptide synthesis (SPPS), while often requiring intermediate purification, is highly suitable for large-scale production and the synthesis of shorter peptides or fragments.[3][4] The benzyloxycarbonyl (Cbz) group is a classic N-terminal protecting group, valued for its robustness under various conditions and its clean removal via catalytic hydrogenolysis, a method orthogonal to many acid- and base-labile protecting groups.[5][6]

This guide focuses on the specific challenges and solutions for coupling Cbz-(R)-tert-leucine, ensuring high yields and minimal racemization.

The Core Challenge: Overcoming Steric Repulsion

The primary obstacle in synthesizing peptides with tert-leucine is the steric bulk of its side chain, which shields the α-amino and carboxyl groups. This hindrance dramatically slows down the rate of peptide bond formation with standard coupling reagents.[7][8] Inefficient coupling can lead to low yields and the formation of side products.

To overcome this, the chosen coupling methodology must involve a highly reactive activated intermediate. Reagents based on aminium/uronium or phosphonium salts are particularly effective for coupling sterically hindered amino acids.[7][9] Among these, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be exceptionally efficient due to the formation of highly reactive OAt-esters, which are superior to their HOBt-based counterparts.[7][9]

Strategic Workflow for Cbz-(R)-tert-leucine Peptide Synthesis

The overall strategy involves three key stages: activation and coupling of the Cbz-protected amino acid, purification of the resulting dipeptide, and selective deprotection of the N-terminus to allow for chain elongation.

G Workflow for Dipeptide Synthesis with Cbz-(R)-tert-leucine cluster_0 Step 1: Coupling cluster_1 Step 2: Work-up & Purification cluster_2 Step 3: Deprotection for Elongation start Cbz-(R)-Tle-OH + H-AminoEster-R' reagents Coupling Reagent (HATU) Base (DIPEA) Solvent (DMF) start->reagents coupling Peptide Bond Formation (Activation & Aminolysis) reagents->coupling workup Aqueous Work-up (e.g., NaHCO3, HCl washes) coupling->workup Crude Product purification Column Chromatography or Crystallization workup->purification product1 Isolated Dipeptide Cbz-(R)-Tle-AA-R' purification->product1 deprotection Catalytic Hydrogenolysis (H2, Pd/C) product1->deprotection Proceed to next cycle product2 Free N-Terminus Dipeptide H-(R)-Tle-AA-R' deprotection->product2

Caption: General workflow for solution-phase peptide synthesis.

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Synthesis of Cbz-(R)-Tle-Gly-OMe

This protocol details the coupling of Cbz-(R)-tert-leucine with glycine methyl ester hydrochloride. The use of HATU as the coupling reagent is critical for achieving a high yield with the sterically hindered amino acid.

Mechanism of HATU Activation: HATU reacts with the carboxylic acid of Cbz-(R)-Tle-OH in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the free amine of the glycine methyl ester.

G Mechanism of HATU-Mediated Peptide Coupling CbzTle Cbz-(R)-Tle-OH Carboxylic Acid ActiveEster OAt-Active Ester Highly Reactive Intermediate CbzTle->ActiveEster + HATU, Base HATU HATU Aminium Salt Base {DIPEA | Base} Dipeptide Cbz-(R)-Tle-Gly-OMe Protected Dipeptide ActiveEster->Dipeptide + H-Gly-OMe (Aminolysis) AminoEster H-Gly-OMe Nucleophilic Amine

Caption: Simplified mechanism of carboxyl group activation by HATU.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
Cbz-(R)-tert-leucine265.311.02.65 g
Glycine methyl ester HCl125.551.051.32 g
HATU380.231.14.18 g
N,N-Diisopropylethylamine (DIPEA)129.243.05.2 mL
Anhydrous N,N-Dimethylformamide (DMF)--50 mL

Step-by-Step Procedure:

  • Prepare the Amino Component: In a 250 mL round-bottom flask, dissolve glycine methyl ester hydrochloride (1.05 eq) in anhydrous DMF (20 mL). Cool the solution in an ice bath (0 °C).

  • Neutralize the Amine Salt: Add DIPEA (1.05 eq) dropwise to the solution while stirring. Stir for 10-15 minutes at 0 °C to liberate the free amine.

  • Prepare the Carboxyl Component: In a separate flask, dissolve Cbz-(R)-tert-leucine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (30 mL).

  • Activate the Carboxylic Acid: Cool the carboxyl component solution to 0 °C and add DIPEA (1.95 eq) dropwise. A color change may be observed. Stir the mixture for 5-10 minutes to ensure complete activation.

  • Couple the Components: Add the activated carboxyl solution to the flask containing the free amine solution. Rinse the carboxyl flask with a small amount of DMF and add it to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting Cbz-(R)-tert-leucine spot has been consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 200 mL of ethyl acetate.

    • Wash the organic layer sequentially with 100 mL of 5% aqueous HCl, 100 mL of saturated aqueous NaHCO₃, and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude dipeptide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Cbz-(R)-Tle-Gly-OMe.

Protocol 2: N-Terminal Cbz Deprotection via Catalytic Hydrogenolysis

This method is the standard for removing the Cbz group and is compatible with most other protecting groups, except those sensitive to reduction.[5][10]

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 5 mmol scale)
Cbz-(R)-Tle-Gly-OMe336.401.01.68 g
Palladium on Carbon (10%)-5-10 mol%~100 mg
Methanol (or EtOH/EtOAc)--50 mL
Hydrogen (H₂) Gas2.02Excess1 atm (balloon)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 eq) in a suitable solvent like methanol in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. Caution: Pd/C can be pyrophoric when dry. Handle with care, preferably under an inert atmosphere or as a slurry.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (or use a hydrogenation apparatus). Purge the flask by evacuating and refilling with H₂ gas three times.

  • Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.[6] The reaction is typically complete within 2-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product. Caution: Do not allow the filtered catalyst to dry on the filter paper, as it can ignite in the presence of air. Keep it wet with solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide amine. The byproducts, toluene and CO₂, are volatile and easily removed.[6] The resulting product is typically pure enough for the next coupling step without further purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Coupling 1. Insufficient activation time. 2. Deactivated coupling reagent (hydrolyzed). 3. Incomplete neutralization of the amine HCl salt.1. Increase activation time to 15-20 min. 2. Use fresh, high-quality HATU. 3. Ensure stoichiometric or slight excess of base is used for neutralization.
Low Yield 1. Loss of product during aqueous work-up. 2. Inefficient coupling (see above).1. Perform back-extraction of aqueous layers with the organic solvent. 2. Consider a more reactive coupling agent or increasing reaction time.
Side Product Formation 1. Racemization during activation. 2. Guanidinylation of the free amine by HATU.1. Keep activation temperature at 0°C. Add the activated ester to the amine immediately. 2. Avoid large excess of HATU and base. Consider phosphonium-based reagents like PyBOP if this is a persistent issue.[7]
Stalled Cbz Deprotection 1. Catalyst poisoning (e.g., by sulfur-containing compounds). 2. Inactive catalyst.1. Ensure starting material and solvents are free of catalyst poisons. 2. Use fresh Pd/C catalyst. Increase catalyst loading if necessary.

Conclusion

While the steric hindrance of Cbz-(R)-tert-leucine presents a formidable synthetic challenge, it can be reliably overcome through the strategic selection of powerful coupling reagents and optimized reaction conditions. The use of HATU in solution-phase synthesis provides a robust and high-yielding pathway to incorporate this valuable amino acid. The subsequent clean removal of the Cbz group via catalytic hydrogenolysis allows for the seamless continuation of peptide elongation. By understanding the principles behind each step and anticipating potential pitfalls, researchers can effectively harness the unique properties of tert-leucine to advance the frontiers of peptide-based drug discovery and materials science.

References

Application Note: Navigating the Challenges of Incorporating Sterically Hindered Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for incorporating sterically hindered amino acids into peptides.

Authored by: Senior Application Scientist

Introduction: The Double-Edged Sword of Steric Hindrance

In the landscape of modern drug development, peptides stand out for their high specificity and biological compatibility.[1] A key strategy to enhance their therapeutic potential involves the incorporation of non-proteinogenic, sterically hindered amino acids. Residues such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) or N-methylated amino acids are invaluable tools for peptide chemists.[2][3] Their bulky nature imposes significant conformational constraints on the peptide backbone, promoting the formation of stable secondary structures like 3₁₀- and α-helices.[4][5] This structural rigidity often translates into enhanced metabolic stability, resistance to proteolytic degradation, and improved cell permeability—highly desirable properties for any drug candidate.[4][6]

However, the very steric bulk that confers these advantages also presents a formidable synthetic challenge.[1][2] During solid-phase peptide synthesis (SPPS), the hindered nature of these residues drastically slows the kinetics of peptide bond formation.[1] Standard coupling protocols often fail, leading to incomplete reactions, low yields, and the formation of deletion sequences that complicate purification and compromise the final product.[4][7] This guide provides a comprehensive overview of the strategies, advanced reagents, and optimized protocols required to successfully navigate these challenges, ensuring the efficient and reliable synthesis of peptides containing these critical building blocks.

The Core Challenge: Overcoming Inefficient Acyl Transfer

The formation of a peptide bond is an acyl transfer reaction where the activated carboxyl group of one amino acid is attacked by the free amine of the next.[8] Steric hindrance around either the carboxyl group or the attacking amine impedes this process. This is particularly problematic when coupling a hindered residue like Aib, or when coupling any amino acid to the N-terminus of a previously incorporated hindered residue.[4][9] Traditional coupling reagents, such as carbodiimides like DCC, are often too slow or inefficient to drive these difficult reactions to completion.[7][10]

Success hinges on a multi-faceted approach that combines the selection of highly reactive coupling reagents with the optimization of reaction conditions to accelerate the reaction rate beyond the activation energy barrier imposed by the steric clash.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical factor in the synthesis of sterically hindered peptides.[2][11] Modern reagents are designed to create highly reactive intermediates that can overcome the steric barrier more effectively than older methods. They are broadly classified into uronium/aminium salts and phosphonium salts.

Uronium/Aminium Reagents: The Modern Workhorse

These reagents, often based on HOBt, HOAt, or Oxyma, form highly reactive esters that facilitate rapid acyl transfer.[4] They are the go-to choice for most difficult couplings.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Long considered the gold standard for difficult couplings, HATU forms a highly reactive OAt-ester. It provides excellent results for hindered systems, including Aib-Aib bond formation.[2][11]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and highly efficient alternative to HATU, forming a slightly less reactive but still very potent O-6-ClBt ester.[4]

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): A third-generation uronium salt incorporating an Oxyma moiety. COMU is comparable in efficiency to HATU but offers significant safety advantages, as its byproducts are non-explosive and have a lower allergenic potential.[4][8] It is also highly soluble and well-suited for both manual and automated synthesis.[12]

Specialized Reagents for Extreme Cases

For the most challenging couplings, such as those involving multiple adjacent hindered residues, even standard high-efficiency reagents may be insufficient. In these cases, alternative activation strategies are required.

  • Amino Acid Fluorides (TFFH): The conversion of the carboxylic acid to an acid fluoride creates one of the most reactive acylating species used in SPPS. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate amino acid fluorides in situ.[8] This method has proven effective for coupling Aib and other α,α-disubstituted amino acids where other methods fail.[9]

  • Phosphonium Salts (PyBOP, PyBrOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for N-methylated residues.[2][13] The brominated version, PyBrOP, is even more reactive but should be used with caution due to the potential for racemization with prolonged couplings.[8]

Data Presentation: Comparative Efficacy of Coupling Reagents

The following table summarizes the performance of common high-efficiency coupling reagents for sterically hindered amino acids, with a focus on incorporating Fmoc-Aib-OH.

ReagentReagent ClassActivation IntermediateRelative Efficiency for Aib CouplingKey AdvantagesConsiderations
HATU Uronium/Aminium SaltOAt-esterVery HighGold standard, extensive literature support.[2][11]Higher cost, potential safety concerns with byproducts.
HCTU Uronium/Aminium SaltO-6-ClBt-esterHighCost-effective, very efficient.[4]Slightly less reactive than HATU.
COMU Uronium/Aminium SaltOxyma-esterVery HighHigh efficiency, excellent safety profile, soluble byproducts.[4][8]Newer reagent, may require protocol optimization.
PyBOP Phosphonium SaltOBt-esterHighEffective for N-methylated amino acids.[2]Can be less effective than HATU for α,α-disubstituted residues.
TFFH Fluorinating AgentAcyl FluorideExtremely HighExcellent for the most difficult couplings (e.g., Aib-Aib).[8][9]Requires preparation of acid fluoride; may be overly reactive for standard use.

Optimizing Reaction Conditions: Heat, Time, and Tactics

Beyond reagent selection, optimizing the reaction environment is crucial. Difficult couplings are often incomplete at room temperature and require additional energy or modified protocols to proceed to completion.

Microwave-Assisted Peptide Synthesis (MAPS)

The application of microwave energy has revolutionized the synthesis of difficult peptide sequences.[14][15] Microwave irradiation provides rapid and uniform heating of the reaction mixture, which dramatically accelerates both coupling and deprotection steps.[16][17]

  • Mechanism of Action: The primary benefit of microwave energy in SPPS is a purely thermal effect.[18] By raising the temperature to 50-85°C, reaction rates can be increased by orders of magnitude, allowing couplings that would take hours or days at room temperature to be completed in minutes.[14][18]

  • Benefits for Hindered Couplings: This acceleration is particularly effective at overcoming the kinetic barrier of sterically hindered couplings, often resulting in higher crude peptide purity and overall yield.[15][16]

  • Managing Side Reactions: While highly effective, elevated temperatures can increase the risk of side reactions. Racemization of sensitive amino acids (e.g., Cys, His) and aspartimide formation are potential concerns that must be managed with optimized methods.[17]

Tactical Approaches: Double Coupling and Capping

When a single coupling reaction is insufficient, a logical, self-validating workflow must be employed.

  • Reaction Monitoring: The completeness of every coupling step involving a hindered residue must be monitored. The Kaiser test (for primary amines) or the Chloranil test (for secondary amines like a proline N-terminus) are essential tools to assess whether any free amines remain.[5]

  • Double Coupling: If the monitoring test is positive (indicating an incomplete reaction), the most straightforward solution is to repeat the coupling step. This "double coupling" subjects the unreacted amines to a fresh solution of activated amino acid, often driving the reaction to completion.[5]

  • Capping: If double coupling is unsuccessful, it is critical to permanently block the remaining unreacted amines. This is achieved through "capping," typically with a highly reactive, non-amino acid reagent like acetic anhydride.[4] Capping prevents the unreacted sequence from participating in subsequent coupling steps, which would otherwise lead to the formation of N-1 deletion peptides that are often difficult to separate from the target peptide during purification.[4]

Experimental Workflows

The following diagrams illustrate the standard SPPS workflow and a modified workflow for incorporating hindered amino acids.

cluster_SPPS Standard SPPS Cycle Resin 1. Resin Swelling Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Amino Acid Coupling (Reagent + DIPEA) Wash1->Couple Wash2 5. DMF Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat

Caption: General workflow for a standard Fmoc SPPS cycle.

cluster_Hindered Workflow for Hindered Coupling Start Start: Deprotected Peptide-Resin Couple 1. Perform Coupling (e.g., HATU, 1-2 hr) Start->Couple Monitor 2. Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Recouple 3a. Recouple (Fresh Reagents, 1-2 hr) Monitor->Recouple Positive Proceed Proceed to Next Cycle Monitor->Proceed Negative Monitor2 3b. Monitor Again Recouple->Monitor2 Cap 4. Cap Amines (Acetic Anhydride) Monitor2->Cap Positive Monitor2->Proceed Negative Cap->Proceed

Caption: Decision workflow for difficult, sterically hindered couplings.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the successful incorporation of a sterically hindered residue, using Fmoc-Aib-OH as an example. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: High-Efficiency Coupling of Fmoc-Aib-OH using HATU

This protocol is recommended for difficult Aib incorporations where high coupling efficiency is paramount.[4][5]

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

    • Drain the DMF.

    • Perform Fmoc deprotection of the N-terminal amine: Add 20% piperidine in DMF, agitate for 5 minutes, drain. Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[5]

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Aib-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.[5]

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[4]

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Coupling Reaction and Monitoring:

    • Agitate the reaction mixture for 1-2 hours at room temperature. For extremely difficult sequences (e.g., Aib-Aib), this time can be extended or performed at an elevated temperature (e.g., 50°C).

    • Take a small sample of resin beads and perform a monitoring test (e.g., Chloranil test, as the Kaiser test is unreliable for Aib).

    • If the test is positive (incomplete reaction), drain the vessel and repeat steps 2 and 3 (double coupling).[5]

  • Washing:

    • Once the coupling is complete (negative monitoring test), drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all excess reagents and byproducts.[4] The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Capping of Unreacted N-Terminal Amines

This protocol should be used if a monitoring test remains positive after double coupling to prevent the formation of deletion peptides.[4]

  • Resin Preparation:

    • After the unsuccessful coupling attempt, wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Capping Solution Preparation:

    • Prepare a capping solution of acetic anhydride, DIPEA, and DMF in a ratio of 10:5:85 (v/v/v).

  • Capping Reaction:

    • Add the capping solution to the resin, ensuring the beads are fully submerged.

    • Agitate the mixture for 30 minutes at room temperature. This acetylates any remaining free primary or secondary amines.

  • Washing:

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all capping reagents. The resin is now ready for the next synthesis cycle.

Analysis and Characterization

Verifying the successful incorporation of hindered amino acids and the overall purity of the final peptide is a critical final step.

  • Reversed-Phase HPLC (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide product and for purifying the target peptide away from failed sequences or byproducts.[5][19] The use of trifluoroacetic acid (TFA) as an ion-pairing agent is standard for achieving good peak shape.[19]

  • Mass Spectrometry (MS): Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is essential to confirm that the final product has the correct molecular weight, verifying that the hindered residue was successfully incorporated and that no unexpected modifications occurred.[20][21] Peptide mapping via LC-MS can further confirm the sequence.[21][22]

  • Structural Analysis: For peptides designed to adopt specific conformations, techniques like Circular Dichroism (CD) spectroscopy can be used to confirm the presence of helical or other secondary structures induced by the hindered residues.[5][20]

Conclusion

The incorporation of sterically hindered amino acids is a powerful strategy for enhancing the drug-like properties of synthetic peptides. While synthetically challenging, a rational approach combining high-efficiency coupling reagents like HATU and COMU, optimized conditions such as microwave heating, and a rigorous workflow of reaction monitoring, double coupling, and capping can lead to consistent and successful outcomes. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can confidently harness the power of steric hindrance to design the next generation of peptide therapeutics.

References

Application Notes and Protocols: Activation of Cbz-(R)-tert-leucine for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Significance of Cbz-(R)-tert-leucine in Synthesis

Cbz-(R)-tert-leucine, a protected form of the non-proteinogenic amino acid (R)-tert-leucine, is a critical building block in the synthesis of peptides and peptidomimetics with unique conformational properties.[1][2] The bulky tert-butyl group imparts significant steric hindrance, which can confer resistance to enzymatic degradation and induce specific secondary structures in peptides.[2] However, this same steric bulk presents a formidable challenge during amide bond formation. The hindered nature of both the carboxylic acid and the amine (when tert-leucine is the N-terminal residue) can dramatically slow down coupling reactions, leading to low yields and favoring undesirable side reactions.[3][4]

Standard coupling conditions that are effective for less hindered amino acids often fail or provide poor results with Cbz-(R)-tert-leucine.[3][4] Therefore, the selection of an appropriate activation method and coupling reagent is paramount to achieving efficient and successful amide bond formation while preserving the stereochemical integrity of the chiral center.[5] This guide provides a detailed overview of robust activation strategies, explains the rationale behind experimental choices, and offers detailed protocols for researchers in peptide synthesis and drug development.

Pillars of Activation: Choosing the Right Strategy

The key to successfully coupling sterically hindered amino acids like Cbz-(R)-tert-leucine lies in the generation of a highly reactive acylating species that can overcome the steric barrier without promoting racemization.[5][6] The choice of coupling reagent is the most critical factor. Broadly, these reagents can be classified into several families, each with distinct mechanisms, advantages, and disadvantages.

Carbodiimide-Mediated Activation

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents.[7][8][9] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][8]

However, this intermediate is unstable and prone to several side reactions:

  • N-acylurea formation: An intramolecular rearrangement of the O-acylisourea leads to a stable, unreactive N-acylurea, which terminates the desired reaction path.[7]

  • Racemization: The activated carboxyl group can lead to the formation of an oxazolone, which can deprotonate and reprotonate, scrambling the stereochemistry of the α-carbon.[5][10]

  • Symmetrical Anhydride Formation: The O-acylisourea can react with a second molecule of the carboxylic acid to form a symmetrical anhydride, which is then the active coupling species.[7]

Due to these potential side reactions, particularly with sterically hindered and racemization-prone amino acids, carbodiimides are often used with additives.[5][7]

The Role of Additives

Additives like 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) are crucial for efficient and clean carbodiimide-mediated couplings.[11] They react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement into an N-acylurea.[7] These active esters are still sufficiently reactive to couple with the amine component.[7] HOAt is generally considered superior to HOBt in suppressing racemization.[3][12]

Onium Salt-Based Reagents: The Gold Standard for Hindered Couplings

Onium salt-based reagents, which include uronium/aminium and phosphonium salts, are generally the preferred choice for coupling sterically hindered amino acids.[3][5][6] They are highly efficient, lead to rapid reactions, and, when chosen correctly, minimize side reactions.[3][13]

Uronium/Aminium Salts

Reagents like HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU are highly effective for difficult couplings.[3][13] They react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to form highly reactive OAt- or OBt-active esters.[3][6][13]

  • HATU is often considered one of the most powerful coupling reagents for hindered systems due to the formation of the highly reactive OAt active ester.[3][13] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during the coupling reaction, further enhancing its rate.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure as the leaving group.[14] It boasts coupling efficiencies comparable to HATU, with the added benefits of being less hazardous and having better solubility.[3][14]

A potential side reaction with uronium reagents is guanidinylation of the N-terminal amine, which can cap the peptide chain.[6][15] This is more likely to occur in slow coupling reactions.

Phosphonium Salts

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also potent reagents for hindered couplings.[3][13] They are generally more soluble in common solvents like DMF than their uronium counterparts and do not carry the risk of chain termination through guanidinylation.[3][6] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields and lower racemization.[3][13]

Visualization of Activation Pathways

Activation_Pathways cluster_0 Carbodiimide Pathway cluster_1 Onium Salt Pathway Cbz-Tle-OH_C Cbz-(R)-tert-leucine O-Acylisourea O-Acylisourea (Reactive Intermediate) Cbz-Tle-OH_C->O-Acylisourea + Carbodiimide Carbodiimide DCC or EDC N-Acylurea N-Acylurea (Side Product) O-Acylisourea->N-Acylurea Rearrangement Peptide_C Peptide Bond O-Acylisourea->Peptide_C + Amine ActiveEster_C Active Ester O-Acylisourea->ActiveEster_C + Additive Amine_C Amine Component (R-NH2) Additive HOBt or HOAt ActiveEster_C->Peptide_C + Amine Cbz-Tle-OH_O Cbz-(R)-tert-leucine ActiveEster_O OAt/OBt Active Ester Cbz-Tle-OH_O->ActiveEster_O + Onium Salt + Base OniumSalt HATU, HBTU, PyBOP, etc. Base Base (e.g., DIPEA) Peptide_O Peptide Bond ActiveEster_O->Peptide_O + Amine Amine_O Amine Component (R-NH2)

Caption: Activation pathways for carbodiimide and onium salt reagents.

Data Summary: Performance of Coupling Reagents with Hindered Amino Acids

The following table summarizes quantitative data from studies on the coupling of sterically hindered amino acids, providing a comparative overview of reagent efficacy.

Coupling Reagent/AdditiveBaseReaction TimeYield (%)Epimerization (%)Notes
DCC/HOBt NMMNot specifiedLow to ModerateVariableOften inefficient for highly hindered couplings.[4]
HBTU/HOBt NMM5 h99.60.8Highly efficient and popular reagent.[16]
HATU/HOAt DIPEA24 hHighLowConsidered superior for many difficult couplings.[3][13]
PyBOP/HOBt DIPEA24 h95.81.2Powerful phosphonium-based reagent.[16]
COMU DIPEA/LutidineShortHigh (95%)Not detectedSafer and effective alternative to benzotriazole-based reagents.[3][17][18]

Note: Yields and epimerization levels are highly dependent on the specific substrates, solvent, temperature, and reaction scale.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the activation and coupling of Cbz-(R)-tert-leucine.

Protocol 1: HATU-Mediated Coupling (Solution Phase)

This protocol is recommended for achieving high yields with minimal racemization in challenging couplings involving Cbz-(R)-tert-leucine.

Materials:

  • Cbz-(R)-tert-leucine (1.0 equiv)

  • Amine component (hydrochloride or trifluoroacetate salt, 1.0-1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

HATU_Workflow A Dissolve Cbz-(R)-tert-leucine and amine component in DMF B Cool reaction mixture to 0 °C A->B C Add DIPEA B->C D Add HATU C->D E Stir at 0 °C for 15 min, then warm to room temperature D->E F Monitor reaction by TLC or LC-MS E->F G Aqueous work-up and extraction F->G Upon completion H Purify by column chromatography G->H

Caption: Workflow for HATU-mediated solution-phase peptide coupling.

Procedure:

  • Preparation: Under an inert atmosphere, dissolve Cbz-(R)-tert-leucine (1.0 equiv) and the amine component (1.0-1.2 equiv) in anhydrous DMF (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add DIPEA (3.0 equiv) to the stirred solution. If the amine component is a free base, use only 2.0 equivalents of DIPEA.

  • Activation: Add HATU (1.1 equiv) portion-wise to the reaction mixture. A color change may be observed.

  • Reaction: Stir the reaction at 0 °C for 15-30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired peptide.

Self-Validation:

  • Checkpoint 1 (TLC/LC-MS): The disappearance of the Cbz-(R)-tert-leucine spot/peak and the appearance of a new, less polar product spot/peak confirms the progress of the reaction.

  • Checkpoint 2 (NMR/HRMS): Characterization of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) will confirm the structure and purity of the newly formed dipeptide.

Protocol 2: DIC/OxymaPure-Mediated Coupling (Solid-Phase Peptide Synthesis)

This protocol is suitable for incorporating Cbz-(R)-tert-leucine as the final amino acid in a solid-phase peptide synthesis (SPPS) workflow using an Fmoc/tBu strategy.[19]

Materials:

  • Fmoc-deprotected peptide-resin (1.0 equiv)

  • Cbz-(R)-tert-leucine (3.0-5.0 equiv)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0-5.0 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0-5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes. Drain the solvent.

  • Activation Solution: In a separate vessel, dissolve Cbz-(R)-tert-leucine (3.0-5.0 equiv) and Oxyma Pure (3.0-5.0 equiv) in DMF or NMP.

  • Activation: Add DIC (3.0-5.0 equiv) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activation solution to the prepared resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-6 hours at room temperature. For particularly difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40 °C).[13]

  • Monitoring: Perform a Kaiser test (ninhydrin test) on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Further Steps: The resin is now ready for the final cleavage and deprotection of side chains.

Trustworthiness and Rationale:

  • The use of DIC, a liquid carbodiimide, is preferred in SPPS because the resulting diisopropylurea byproduct is more soluble in common organic solvents and can be easily washed away, unlike the insoluble dicyclohexylurea produced from DCC.[7][10]

  • Oxyma Pure is a highly effective, non-explosive additive that minimizes racemization and enhances coupling rates, making it a safer and efficient alternative to HOBt and HOAt.[20]

  • Using an excess of reagents (3-5 equivalents) is standard practice in SPPS to drive the reaction to completion on the solid support.

Conclusion

The successful activation and coupling of Cbz-(R)-tert-leucine is a non-trivial but achievable task that hinges on overcoming significant steric hindrance. While traditional carbodiimide methods can be employed, they necessitate the use of additives like HOBt or HOAt to be effective. For more reliable and efficient outcomes, potent onium salt-based reagents such as HATU, PyAOP, or the more recent COMU are strongly recommended. These reagents generate highly reactive intermediates capable of acylating even the most sterically demanding amines, leading to higher yields and preserving stereochemical integrity. The choice of protocol—solution-phase versus solid-phase—will depend on the overall synthetic strategy, but the fundamental principles of using a powerful activating agent remain the same. By understanding the mechanisms and rationale behind these advanced coupling strategies, researchers can confidently incorporate the valuable Cbz-(R)-tert-leucine moiety into complex peptides and drug candidates.

References

Application Note: A Strategic Approach to the HPLC Purification of Peptides Containing Tert-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

The incorporation of tert-leucine (Tle) into peptide sequences is a key strategy for designing molecules with enhanced metabolic stability and constrained conformations.[1] However, the bulky and highly hydrophobic nature of the tert-butyl side chain presents significant challenges for purification by High-Performance Liquid Chromatography (HPLC). Standard protocols often fail, resulting in poor solubility, severe peak broadening, and low recovery. This guide provides a detailed, experience-driven protocol for developing and optimizing robust Reversed-Phase HPLC (RP-HPLC) methods for these difficult-to-purify peptides. We will explore the causal relationships between experimental parameters—such as solvent choice, ion-pairing agents, and temperature—and chromatographic outcomes, enabling researchers to systematically overcome the challenges posed by tert-leucine.

The Challenge: Understanding the Impact of Tert-Leucine

Tert-leucine is an isomer of leucine with a quaternary Cβ atom, making it exceptionally bulky and lipophilic. While beneficial for peptide design, these properties are problematic for purification:

  • Extreme Hydrophobicity: Tle-containing peptides exhibit very strong interactions with C18 stationary phases, requiring high concentrations of organic solvent for elution. This can lead to on-column precipitation if the peptide's solubility in the mobile phase is exceeded.[2]

  • Aggregation Tendency: The hydrophobic side chains promote intermolecular aggregation, which is a primary cause of broad, tailing peaks and reduced recovery.[3][4] This is exacerbated at the high concentrations used in preparative chromatography.

  • Poor Solubility: Crude Tle-peptides are often difficult to dissolve in the aqueous buffers typically used for sample injection, complicating the entire workflow.[3][4] Finding a suitable dissolution solvent that is also compatible with the initial HPLC binding conditions is a critical first step.

The goal of a successful purification strategy is not merely to elute the peptide, but to do so while maintaining solubility and disrupting aggregation to achieve sharp, symmetrical peaks that can be resolved from closely-eluting synthesis impurities.

Core Principles for Method Development

Reversed-phase HPLC, which separates molecules based on hydrophobicity, remains the primary tool for peptide purification.[5][6] Success with Tle-peptides hinges on the strategic manipulation of several key parameters to counteract their extreme properties.

The Central Role of the Mobile Phase

The mobile phase is the most powerful tool for modulating the behavior of hydrophobic peptides.

  • Organic Modifiers: While acetonitrile (ACN) is the default organic solvent (Solvent B), its elution strength may be insufficient for highly retentive Tle-peptides.[7] Stronger, more lipophilic alcohols like isopropanol (IPA) or n-propanol are highly effective at disrupting hydrophobic aggregation and improving peptide solubility.[2][3] They can be used as a replacement for ACN or in a ternary mixture (e.g., ACN/n-propanol) to fine-tune elution strength.[3]

  • Ion-Pairing Reagents: These acidic additives are essential for achieving sharp peaks. They work by forming a neutral ion-pair with positively charged residues on the peptide, which masks charge effects and enhances interaction with the stationary phase.[8][9] The choice of reagent can dramatically alter selectivity.

    • Trifluoroacetic Acid (TFA): The industry standard (0.1% v/v). It is volatile and provides excellent ion-pairing.[7]

    • Perfluorinated Carboxylic Acids (PFPA, HFBA): Pentafluoropropionic acid (PFPA) and heptafluorobutyric acid (HFBA) are more hydrophobic than TFA.[10][11] Using them increases the overall retention of all peptides but, crucially, can change the elution order and improve the resolution between the target peptide and stubborn impurities.[10][11] This change in selectivity is a key troubleshooting tool.

Workflow for Method Development

A systematic, multi-stage approach is required, starting at the analytical scale before moving to preparative purification.

G cluster_0 Analytical Method Development cluster_1 Troubleshooting & Optimization cluster_2 Preparative Scale-Up A Step 1: Solubility Testing & Sample Prep B Step 2: Initial Scouting Gradient (C18 Column, ACN/TFA) A->B C Step 3: Gradient Optimization (Shallow Gradient) B->C D Problem: Broad Peaks / Poor Recovery Solution: Add IPA or n-Propanol to Solvent B C->D If Unsuccessful G Step 4: Scale Gradient & Flow Rate C->G If Successful E Problem: Co-eluting Impurities Solution: Change Ion-Pairing Agent (TFA → PFPA → HFBA) D->E F Problem: Poor Peak Shape Solution: Increase Column Temperature (40-60°C) E->F F->G Optimized Method H Step 5: High-Concentration Loading G->H I Step 6: Fraction Collection & Analysis H->I

Caption: HPLC method development workflow for Tle-peptides.

Detailed Protocols & Methodologies

This section provides a step-by-step guide from initial sample handling to final preparative purification.

Part A: Analytical Method Development

The goal here is to achieve a good separation on a small-scale analytical column (e.g., 4.6 mm ID).[7]

Step 1: Sample Preparation and Solubility Testing (Critical Step)

  • Initial Attempt: Try to dissolve a small amount of crude peptide (approx. 1 mg/mL) in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). Vortex thoroughly.

  • If Insoluble: Add small aliquots of pure ACN or IPA until the peptide dissolves. Note the approximate organic percentage required.

  • Advanced Solvents: If the peptide remains insoluble, try dissolving it in a minimal volume of a strong, polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Crucially, dilute this solution at least 5-10 fold with Mobile Phase A (aqueous) before injection. This ensures the peptide will bind to the column head.

  • Final Step: Before injection, always filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that can damage the column.[2]

Step 2: Column Selection and Initial Conditions

  • Column: Start with a high-quality, wide-pore (≥300 Å) C18 column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size). Wide pores are essential for accommodating peptide molecules.[12]

  • Mobile Phase A: HPLC-grade water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

  • Detection: UV at 214 nm (peptide backbone) and 280 nm (if Trp or Tyr are present).

  • Column Temperature: Start at 30-40 °C. Elevated temperatures can significantly improve peak shape for hydrophobic peptides.

Step 3: Scouting and Gradient Optimization

  • Scouting Gradient: Perform a fast, broad linear gradient to find the elution point of your peptide.

    • Example: 5% to 95% Solvent B over 30 minutes.

  • Analyze the Scout Run: Identify the retention time (t_R) of your target peptide peak. Let's say it elutes at 20 minutes in the 30-minute gradient, which corresponds to approximately 65% B.

  • Optimized Gradient: Design a shallower gradient centered around the elution point to maximize resolution. A slope of 0.5-1.0% B per minute is a good starting point.[2]

    • Example: Based on the 65% B elution, a new gradient could be:

      • 0-5 min: 45% B (Isocratic hold)

      • 5-35 min: 45% to 75% B (Linear gradient, 1%/min slope)

      • 35-40 min: 75% to 95% B (Wash step)

      • 40-45 min: 95% to 45% B (Re-equilibration)

Part B: Advanced Optimization for Difficult Separations

If the optimized gradient from Part A still yields broad peaks or co-eluting impurities, implement the following strategies.

G Peptide Positively Charged Peptide (+) Complex Neutral Ion-Pair Complex Peptide->Complex + Reagent Ion-Pairing Reagent (e.g., TFA-) Reagent->Complex StationaryPhase Hydrophobic Stationary Phase (C18) Complex->StationaryPhase Hydrophobic Interaction (Retention)

Caption: Mechanism of ion-pairing in RP-HPLC.

Strategy 1: Incorporating Stronger Organic Solvents

  • When to Use: If peaks are broad, tailing, or if recovery is low, suggesting on-column aggregation.

  • How to Implement: Prepare a new Solvent B containing a mixture of ACN and n-propanol (e.g., 50:50 v/v) with 0.1% TFA. Re-run the optimized gradient. The stronger solvent often improves solubility and sharpens peaks dramatically.[3] Note: Propanol increases backpressure, so monitor system pressure and consider increasing the column temperature to 50-60 °C to reduce viscosity.

Strategy 2: Modulating Selectivity with Ion-Pairing Reagents

  • When to Use: When the target peptide co-elutes with a critical impurity.

  • How to Implement: Systematically replace the 0.1% TFA in both Mobile Phase A and B with 0.1% PFPA or 0.1% HFBA and re-run the separation. The increased hydrophobicity of these reagents will increase retention times for all peptides but often alters their relative positions, enabling resolution.[10][11]

Ion-Pairing ReagentRelative HydrophobicityTypical Effect on RetentionPrimary Use Case
Trifluoroacetic Acid (TFA) LowBaselineStandard separations, good peak shape.[7]
Pentafluoropropionic Acid (PFPA) MediumModerate IncreaseAltering selectivity for moderately difficult separations.
Heptafluorobutyric Acid (HFBA) HighSignificant IncreaseResolving very closely-eluting hydrophobic impurities.[10][11]
Table 1: Comparison of Common Ion-Pairing Reagents.
Part C: Scale-Up to Preparative Purification

Once an optimized analytical method is established, it can be scaled to a larger preparative column.

  • Column & Flow Rate: Choose a preparative column with the same stationary phase chemistry and particle size. Adjust the flow rate proportionally to the column's cross-sectional area. (e.g., if scaling from a 4.6 mm ID to a 21.2 mm ID column, the flow rate should be increased by a factor of (21.2/4.6)² ≈ 21x).

  • Sample Loading: Dissolve the crude peptide at a high concentration (e.g., 20-50 mg/mL) in the strongest possible solvent that is miscible with the initial mobile phase. A common technique is to dissolve in a small amount of DMF/DMSO and dilute with the aqueous mobile phase.

  • Gradient Adjustment: The linear gradient duration should remain the same as the analytical method to preserve the separation.

  • Fraction Collection: Collect fractions based on the UV chromatogram. Analyze each fraction using the optimized analytical method to assess purity.

  • Post-Purification: Pool the fractions that meet the purity requirements and remove the solvents via lyophilization to obtain the final peptide powder.[7]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Very Broad or Tailing Peaks Peptide aggregation; poor solubility on-column.Increase column temperature to 40-60°C. Replace ACN in Solvent B with IPA or an ACN/n-propanol mix.[3]
Peptide Elutes Very Late / Not at All Extreme hydrophobicity.Switch to a less retentive column (C8 or C4).[12] Use a stronger organic modifier like n-propanol.
Co-elution with Impurity Insufficient selectivity of the method.Change the ion-pairing reagent (TFA → PFPA → HFBA) to alter selectivity.[10][11] Change the organic modifier (e.g., ACN to IPA), which can also affect selectivity.
Poor Solubility During Sample Prep High hydrophobicity of the crude peptide.Use minimal DMSO or DMF to dissolve, then dilute with aqueous mobile phase. Try dissolving directly in a solution containing organic solvent (e.g., 50% ACN/water).
Split or "Ghost" Peaks On-column conformational changes; memory effects.Increase column temperature. Always run a blank gradient after a hydrophobic peptide run to check for carryover.[3]
Table 2: Troubleshooting Guide for Tle-Peptide Purification.

Conclusion

The successful purification of tert-leucine containing peptides is an achievable but systematic process. It requires moving beyond standard "one-size-fits-all" protocols and embracing a logical, problem-solving approach. By understanding the underlying causes of poor chromatography—namely aggregation and extreme hydrophobicity—researchers can strategically manipulate mobile phase composition (organic modifiers, ion-pairing agents) and temperature to achieve high-purity, high-recovery separations. This guide provides the foundational principles and actionable protocols to confidently tackle these challenging but rewarding molecules.

References

Application Notes & Protocols: Cbz-(R)-tert-leucine as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction: The Strategic Value of Steric Hindrance and Chirality

In the landscape of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. Cbz-(R)-tert-leucine, a protected form of the non-proteinogenic amino acid (R)-tert-leucine, represents a uniquely powerful tool in this regard. Its structure is distinguished by two key features: the (R)-configured stereocenter and a sterically demanding tert-butyl side chain. This combination makes it an invaluable asset for introducing specific chirality and steric bulk, which can profoundly influence the conformational rigidity, binding affinity, and metabolic stability of target molecules.[1][2]

The Carboxybenzyl (Cbz or Z) group provides robust protection for the amine, rendering it stable to a wide range of reaction conditions, yet it can be removed cleanly under specific protocols, most commonly catalytic hydrogenolysis.[3][4] This application note provides an in-depth guide to the properties, applications, and field-proven protocols for leveraging Cbz-(R)-tert-leucine in complex molecular design and synthesis.

Physicochemical Properties & Safe Handling

A thorough understanding of the physical properties and handling requirements is critical for the successful and safe implementation of Cbz-(R)-tert-leucine in any synthetic workflow.

PropertyValueSource
CAS Number 70874-05-4[5]
Molecular Formula C₁₄H₁₉NO₄[5][6]
Molecular Weight 265.30 g/mol [6][7]
Appearance White to off-white solid[6]
Solubility Soluble in organic solvents (e.g., MeOH, DCM, DMSO); less soluble in water.[6]

Safety & Handling:

  • Precautions: Handle in a well-ventilated area, preferably a fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid formation of dust and aerosols.[5][8]

  • Storage: Store in a tightly closed container in a cool, dry place.[8]

  • Hazards: May be harmful if swallowed.[8] Standard first-aid measures should be followed in case of inhalation, skin/eye contact, or ingestion.[5]

Core Applications in Asymmetric Synthesis

The unique steric and chiral properties of the tert-leucine scaffold make it a privileged structure in asymmetric synthesis.

  • As a Chiral Auxiliary: A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction.[9][10] The bulky tert-butyl group of Cbz-(R)-tert-leucine can effectively shield one face of a reactive intermediate, directing incoming reagents to the opposite face with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and potentially recycled.[11]

  • Synthesis of Peptidomimetics and Bioactive Molecules: The tert-leucine moiety is a key component in various pharmaceutical agents, including HIV protease inhibitors and serine protease inhibitors.[12] Its incorporation can enhance resistance to enzymatic degradation and lock the peptide backbone into a specific, biologically active conformation.

  • Induction of Specific Secondary Structures: In peptide synthesis, the sterically demanding nature of the tert-leucine residue restricts the available conformational space, often inducing β-turn conformations in the peptide chain.[13] This is a crucial strategy in the design of molecules that mimic the structure of protein loops involved in biological recognition events.

Key Synthetic Transformations: Detailed Protocols

The following protocols represent the two most fundamental transformations involving Cbz-(R)-tert-leucine: amide bond formation to incorporate the building block, and Cbz group removal to enable further synthetic elaboration.

Protocol 1: Amide Coupling via HBTU Activation

This protocol details a robust method for forming a peptide bond between Cbz-(R)-tert-leucine and a primary or secondary amine, using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent.

Causality Behind Experimental Choices:

  • HBTU as a Coupling Reagent: HBTU is a highly efficient uronium-based coupling reagent that rapidly activates the carboxylic acid to form a stabilized HOBt active ester.[14][15] This mechanism is known to suppress racemization, preserving the stereochemical integrity of the chiral center, which is a critical advantage over some older coupling reagents.[14][16]

  • DIPEA as a Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base. Its role is twofold: first, to deprotonate the carboxylic acid of Cbz-(R)-tert-leucine, forming the carboxylate anion needed to attack HBTU[14]; and second, to neutralize any amine salts (e.g., hydrochloride salts) to provide the free, nucleophilic amine for the coupling reaction.

Experimental Protocol: HBTU-Mediated Amide Coupling

Materials:

  • Cbz-(R)-tert-leucine (1.0 eq)

  • Amine substrate (e.g., an amino acid ester hydrochloride, 1.1 eq)

  • HBTU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • 1 M HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Cbz-(R)-tert-leucine (1.0 eq) in anhydrous DCM or DMF.

  • Addition of Amine and Base: Add the amine substrate (1.1 eq). If the amine is a hydrochloride salt, it requires an extra equivalent of base for neutralization. Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Activation and Coupling: In a separate flask, dissolve HBTU (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture. Alternatively, add the solid HBTU directly. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group using palladium on carbon (Pd/C) and hydrogen gas, a clean and high-yielding method.

Causality Behind Experimental Choices:

  • Catalyst: 10% Palladium on Carbon (Pd/C) is the standard catalyst for this transformation. The palladium surface facilitates the cleavage of the benzyl C-O bond.[4][17] The carbon support provides a high surface area for the reaction.[18]

  • Hydrogen Source: Hydrogen gas (H₂) is the reducing agent. The reaction, known as hydrogenolysis, cleaves the Cbz group, producing the free amine, toluene, and carbon dioxide as the only byproducts, which are volatile and easily removed.[3][19]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) are excellent solvents as they readily dissolve the substrate and do not interfere with the catalysis.[19]

Experimental Protocol: Cbz Deprotection by Hydrogenolysis

Materials:

  • Cbz-protected substrate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10% w/w of the substrate)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric; handle with care, especially when dry.[4]

  • Hydrogenation: Purge the flask with an inert gas (N₂ or Ar), then introduce hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is sufficient.[19][20] For more resistant substrates, a pressurized hydrogenation system may be required.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-16 hours.[19]

  • Work-up: a. Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[19] c. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which is often pure enough for the next step without further purification.[3]

Visualized Workflows and Structures

Key Structural Features of Cbz-(R)-tert-leucine

The diagram below highlights the critical components of the Cbz-(R)-tert-leucine building block.

Caption: Key functional components of the Cbz-(R)-tert-leucine chiral building block.

General Synthetic Workflow

This workflow illustrates a typical two-step sequence using Cbz-(R)-tert-leucine in peptide synthesis.

G cluster_step1 Step 1: Coupling cluster_step2 Step 2: Deprotection start Cbz-(R)-tert-leucine process1 Amide Coupling (HBTU, DIPEA, DCM) start->process1 amine Amine Substrate (e.g., R'-NH2) amine->process1 intermediate Cbz-Protected Dipeptide process1->intermediate Forms Peptide Bond process2 Hydrogenolysis (H2, Pd/C, MeOH) intermediate->process2 Removes Cbz Group product Dipeptide with Free N-Terminus (Ready for further coupling) process2->product

Caption: A typical synthetic sequence using Cbz-(R)-tert-leucine.

References

Troubleshooting & Optimization

Technical Support Center: Cbz Deprotection of tert-Leucine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers engaged in peptide synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the specific challenges encountered during the deprotection of the benzyloxycarbonyl (Cbz or Z) group from peptides containing the sterically demanding amino acid, tert-leucine. The unique steric bulk of the tert-butyl side chain necessitates careful consideration of deprotection methodologies to avoid common pitfalls such as incomplete reactions, side product formation, and racemization.

Introduction: The Challenge of Steric Hindrance

The tert-leucine residue, with its quaternary α-carbon, presents a significant steric shield around the peptide backbone. This bulk can impede the access of reagents and catalysts to the N-terminal Cbz group, making its removal challenging compared to less hindered amino acids. Standard deprotection protocols often require optimization to achieve clean and complete conversion without compromising the integrity of the peptide. This guide will walk you through the most common issues and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Cbz deprotection of a tert-leucine containing peptide incomplete under standard catalytic hydrogenolysis conditions (H₂/Pd-C)?

Answer: Incomplete deprotection is the most common issue when dealing with sterically hindered residues like tert-leucine. The bulky tert-butyl group can restrict the access of the Cbz group to the active sites on the palladium catalyst surface. This leads to slow or stalled reactions.

Several factors can contribute to this:

  • Catalyst Inaccessibility: The peptide may adopt a conformation that physically blocks the Cbz group, preventing its effective adsorption onto the catalyst.

  • Catalyst Poisoning: Although less common for simple peptides, trace impurities in the substrate or solvent can poison the catalyst, reducing its activity.

  • Insufficient Catalyst Loading or Hydrogen Pressure: For hindered substrates, standard catalyst loadings (5-10 mol%) and atmospheric hydrogen pressure may be insufficient to drive the reaction to completion in a reasonable timeframe.

Q2: I'm observing a new, unexpected peak in my HPLC after attempting Cbz deprotection with HBr in acetic acid. What could it be?

Answer: When using HBr in acetic acid, particularly at elevated temperatures to overcome steric hindrance, you may encounter side reactions. A common byproduct is the N-acetylated peptide . This occurs if the newly deprotected, highly reactive amine attacks the acetic acid solvent, which can act as an acylating agent under harsh conditions.

Another possibility, though less common, is the formation of a stable tert-butyl cation from the tert-leucine side chain under strongly acidic conditions, which could potentially lead to other side products.

Q3: What is the risk of racemization at the tert-leucine residue during Cbz deprotection?

Answer: The risk of racemization at the α-carbon of the tert-leucine residue during the final deprotection step is generally low, as the peptide bond is already formed. However, racemization is a significant concern during the coupling of Cbz-tert-leucine, where activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[1][2] While the Cbz group itself is a urethane-type protecting group that helps suppress racemization compared to acyl-type groups, the harsh conditions sometimes required to deprotect hindered peptides (e.g., strong acid and heat) could potentially increase the risk, although this is not a commonly reported side reaction for Cbz deprotection itself.[2]

Troubleshooting Guides

Problem 1: Incomplete Deprotection with Catalytic Hydrogenolysis

If you are experiencing incomplete Cbz removal using standard H₂/Pd-C, consider the following troubleshooting steps, starting with the mildest and progressing to more forcing conditions.

  • Verify Catalyst Quality: Ensure your palladium on carbon is fresh and active.

  • Solvent Choice: Use a solvent that fully dissolves the peptide and allows for good suspension of the catalyst. Methanol, ethanol, and THF are common choices. For peptides with poor solubility, consider solvent mixtures like THF/water.

  • Increase Reaction Time: Simply extending the reaction time at room temperature may be sufficient for some substrates. Monitor by TLC or LC-MS.

start Start: Incomplete Hydrogenolysis step1 Increase H₂ Pressure (e.g., 50 psi) start->step1 Mildest change step2 Increase Catalyst Loading (e.g., 20-50 mol%) step1->step2 If still incomplete step3 Switch to Transfer Hydrogenolysis step2->step3 If still incomplete step4 Consider Alternative Methods step3->step4 If CTH fails start Start: Hydrogenolysis Fails step1 HBr in Acetic Acid (HBr/AcOH) at 0°C to RT start->step1 step2 Monitor for N-Acetylation and other byproducts step1->step2 Check purity step3 If side reactions occur, consider Lewis Acid step2->step3 Byproducts detected step4 Lewis Acid Deprotection (e.g., AlCl₃/HFIP) step3->step4

References

Technical Support Center: Strategies for Solubilizing Peptides Containing Tert-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubilization of synthetic peptides containing the bulky, hydrophobic amino acid tert-leucine. Our goal is to equip you with the scientific rationale and practical protocols to overcome the significant solubility challenges posed by these peptides, ensuring the accuracy and reproducibility of your experiments.

Introduction: The Tert-Leucine Challenge

Tert-leucine, a structural isomer of leucine, is often incorporated into peptide sequences to enhance metabolic stability or to enforce specific secondary structures due to its sterically hindered nature. However, its bulky tert-butyl side chain significantly increases the hydrophobicity of the peptide, often leading to poor solubility in aqueous solutions and a high propensity for aggregation.[1] This guide will walk you through the underlying causes of these issues and provide a systematic approach to achieving successful solubilization.

Frequently Asked Questions (FAQs)

Q1: Why is my tert-leucine-containing peptide insoluble in standard aqueous buffers?

A1: The insolubility of your peptide is primarily driven by two interrelated factors originating from the physicochemical properties of tert-leucine:

  • Extreme Hydrophobicity: The tert-butyl group is a large, non-polar moiety. When multiple tert-leucine residues are present, they create extensive hydrophobic patches along the peptide backbone. In aqueous environments, these patches are thermodynamically unfavorable, causing the peptide molecules to self-associate to minimize their contact with water, leading to precipitation.[1][2]

  • Aggregation Propensity: The same hydrophobic interactions that cause poor solubility also drive peptide aggregation.[3][4] Peptides with high hydrophobicity are prone to forming intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets. These structures can stack together, forming insoluble aggregates that are very difficult to dissolve.[5][6]

Q2: How can I predict the solubility of my tert-leucine peptide before synthesis?

A2: While a precise prediction is difficult, you can estimate the potential for solubility issues by analyzing the peptide's primary sequence:

  • Calculate the Grand Average of Hydropathicity (GRAVY): A positive GRAVY score indicates a hydrophobic peptide. The higher the score, the more likely it is to be insoluble in aqueous solutions.

  • Determine the Net Charge at Neutral pH: Calculate the net charge by assigning a +1 value to basic residues (K, R, H, N-terminus) and a -1 value to acidic residues (D, E, C-terminus).[2] A peptide with a net charge of zero at its isoelectric point (pI) will have minimal solubility.[1][2] Peptides with a higher absolute net charge are generally more soluble.

  • Analyze Amino Acid Composition: A high percentage (>50%) of hydrophobic residues (including tert-leucine, W, L, I, F, M, V, Y, P, A) is a strong indicator of poor aqueous solubility.[7]

Q3: My peptide has formed a gel or a viscous solution. What does this mean and what should I do?

A3: Gel formation is a clear sign of extensive peptide aggregation, often mediated by the formation of a hydrogen-bonded network. This is common for hydrophobic peptides. To address this, you can try:

  • Sonication: This can help break up the aggregates and improve dissolution.[7][8]

  • Use of Chaotropic Agents: Agents like 6M Guanidinium Hydrochloride (GdmCl) or 6M urea can disrupt the hydrogen bonds causing the aggregation.[7] However, be mindful that these denaturants may interfere with downstream biological assays.

  • Re-lyophilization: If the peptide is in a volatile buffer, you can freeze-dry it again and attempt to redissolve it using a different, stronger solvent system.[2]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering solubility issues with your tert-leucine-containing peptide, follow this systematic approach. Always start with a small aliquot of your peptide for initial solubility tests to avoid wasting valuable material.[7][8]

Step 1: Initial Assessment and Basic Solubilization Attempts
Protocol 1: General Peptide Solubilization
  • Centrifuge the vial to pellet all the lyophilized powder.[7]

  • Allow the peptide to warm to room temperature before opening the vial.[7]

  • Add the desired solvent (start with sterile, deionized water or a common buffer like PBS).

  • Vortex or sonicate the mixture.[8] Sonication is often effective at breaking up small particles and aiding dissolution.[7]

  • Visually inspect the solution. A clear, particle-free solution indicates complete dissolution.[7] If it is cloudy or contains visible particulates, the peptide is not fully dissolved.

Step 2: pH Adjustment

If water or neutral buffers fail, the next step is to manipulate the pH to move it away from the peptide's isoelectric point (pI), thereby increasing its net charge and solubility.[1][2][8]

  • For Basic Peptides (Net Charge > 0): Try dissolving in an acidic solution. A small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) in water can be effective.[2][7][8]

  • For Acidic Peptides (Net Charge < 0): Attempt to dissolve in a basic solution. A dilute solution of aqueous ammonia (e.g., 1%) or 10% ammonium bicarbonate can be used.[7][8]

Step 3: Utilizing Organic Co-solvents

For highly hydrophobic peptides, which is common for those containing tert-leucine, organic solvents are often necessary.

Protocol 2: Solubilization with Organic Solvents
  • Start by dissolving the peptide in a minimal amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[7][8] Other options include dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.[8][9]

  • Once the peptide is fully dissolved in the organic solvent, slowly add the aqueous buffer dropwise while vortexing. This gradual dilution is crucial to prevent the peptide from crashing out of solution.

  • Monitor the solution for any signs of precipitation. If the solution becomes cloudy, you have likely reached the solubility limit at that concentration.

Important Consideration: Always check the tolerance of your downstream application for the chosen organic solvent. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[8]

Step 4: Advanced and Formulation Strategies

If the above methods are insufficient, more advanced strategies may be required, particularly in a drug development context.

  • Stronger Solvent Systems: For extremely difficult peptides, a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be used to break down even stubborn aggregates.[10] The solvent is then typically removed by evaporation, and the peptide is redissolved in a more suitable buffer.[10]

  • Use of Surfactants: Low concentrations of non-denaturing detergents can help solubilize peptides by shielding hydrophobic regions.[11][12]

  • Peptide Modification: During synthesis, strategic modifications can be made to improve the intrinsic solubility of the peptide. These include:

    • PEGylation: Attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, significantly increasing its solubility in water.[1]

    • Incorporation of Charged Residues: Adding hydrophilic or charged amino acids like lysine or arginine to the sequence can improve solubility.[1]

    • Use of Solubilizing Tags: A temporary hydrophilic tag can be added to the N- or C-terminus to aid in synthesis and purification, which is later cleaved to yield the final peptide.[13][14]

Data Summary: Solubilization Strategies
StrategyMechanism of ActionBest ForConsiderations
pH Adjustment Increases net charge, enhancing electrostatic repulsion and interaction with water.[1][2]Peptides with a net acidic or basic character.Final pH must be compatible with the experiment.
Organic Co-solvents (DMSO, DMF) Disrupts hydrophobic interactions between peptide chains.[8]Highly hydrophobic and neutral peptides.[8]Solvent may interfere with biological assays.[8]
Sonication Provides mechanical energy to break up aggregates.[7][8]Peptides that are slow to dissolve or form suspensions.Can cause localized heating; use in short bursts on ice.[7]
Chaotropic Agents (Urea, GdmCl) Disrupts the hydrogen bond network that stabilizes aggregates.[7]Peptides that form gels or highly stable aggregates.Will denature proteins and interfere with most biological systems.
Peptide Modification (e.g., PEGylation) Covalently attaches hydrophilic moieties to improve aqueous solubility.[1]Long-term projects and drug development where sequence can be altered.Requires chemical modification of the peptide.

Visualizing the Problem and Solutions

Diagram 1: The Aggregation Pathway of Hydrophobic Peptides

This diagram illustrates how hydrophobic peptides, like those containing tert-leucine, self-assemble in an aqueous environment, leading to the formation of insoluble aggregates.

cluster_0 Aqueous Environment A Soluble Monomers (Unfavorable State) B Self-Association (Hydrophobic Collapse) A->B Hydrophobic Interactions C Formation of Oligomers B->C D β-Sheet Formation C->D Hydrogen Bonding E Insoluble Aggregates (Precipitate) D->E

Caption: Aggregation cascade of tert-leucine peptides in water.

Diagram 2: Experimental Workflow for Peptide Solubilization

This workflow provides a logical sequence of steps to follow when troubleshooting the solubility of a difficult peptide.

Start Start: Lyophilized Peptide Test_Water Attempt 1: Dissolve in Water/Buffer Start->Test_Water Success Success: Clear Solution Test_Water->Success Yes pH_Adjust Attempt 2: Adjust pH Test_Water->pH_Adjust No pH_Adjust->Success Yes Organic_Solvent Attempt 3: Use Organic Co-solvent (e.g., DMSO) pH_Adjust->Organic_Solvent No Organic_Solvent->Success Yes Advanced Attempt 4: Advanced Methods (Chaotropes, Surfactants) Organic_Solvent->Advanced No Advanced->Success Yes Fail Consult Specialist/ Consider Resynthesis Advanced->Fail No

Caption: A systematic workflow for solubilizing difficult peptides.

References

Technical Support Center: Minimizing Racemization of tert-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice and practical solutions for a persistent challenge in Solid-Phase Peptide Synthesis (SPPS): the racemization of sterically hindered amino acids, with a specific focus on tert-Leucine (Tle).

Due to its bulky tert-butyl side chain, Tle presents a significant steric challenge, slowing down coupling reactions and increasing the propensity for epimerization at the α-carbon. This guide is designed for researchers, scientists, and drug development professionals aiming to maintain the chiral integrity of their synthetic peptides.

Part 1: Troubleshooting Guide - High D-Isomer Content Detected

You've completed your synthesis and cleavage, and the analytical HPLC or LC-MS data shows a significant peak corresponding to the D-Tle diastereomer. This section provides a logical workflow to diagnose and resolve the issue.

Issue 1.1: Suboptimal Coupling Reagent and Additive Selection

The choice of coupling reagent is the most critical factor in controlling racemization for sterically hindered residues like Tle.

Causality: Racemization during the coupling step primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[1][2][3] The carboxyl group of the activated amino acid cyclizes, and the proton on the α-carbon of this intermediate becomes highly acidic and susceptible to abstraction by a base.[1][2] The resulting planar, achiral enolate can be protonated from either face, leading to a mixture of L- and D-isomers.[1][2] The bulky side chain of Tle slows the desired aminolysis reaction, giving the oxazolone more time to form and racemize.

Troubleshooting Steps:

  • Evaluate Your Current Reagent: Standard phosphonium (PyBOP, PyAOP) or aminium/uronium (HBTU, HATU, HCTU) reagents, especially when paired with a strong base, can accelerate oxazolone formation.[4]

  • Switch to a Low-Racemization Cocktail: For Tle, carbodiimide-based activation is often superior.

    • Recommended: Use Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or 6-Cl-HOBt.[5][6] These additives react with the highly reactive carbodiimide intermediate to form a more stable active ester that is less prone to cyclization but still reactive enough for coupling.[1][7]

    • Why it Works: Additives like Oxyma and HOAt are more acidic and better nucleophiles than HOBt, leading to faster formation of the active ester and more effective suppression of racemization.[5]

Data Summary: Impact of Coupling Reagents on Racemization

Coupling Reagent/AdditiveBaseRelative Racemization Risk for TleRationale
HATU / DIPEAStrong, Sterically HinderedHigh Very fast activation can favor oxazolone pathway if coupling is slow.
HBTU / DIPEAStrong, Sterically HinderedHigh Similar to HATU; widely used but can be problematic for hindered residues.
DIC / HOBtNMM or DIPEA (use cautiously)Moderate A classic combination, but HOBt is less effective than newer additives.[5]
DIC / OxymaPure NMM or Collidine Low Recommended. Oxyma is highly effective at suppressing racemization.[5][6]
COMU / Collidine Weak, Sterically HinderedLow to Moderate COMU is a modern, efficient reagent; pairing with a weak base is critical.[8]
Issue 1.2: Inappropriate Base Selection and Concentration

The choice of base, its strength, and its steric bulk are critical variables.

Causality: The base used during coupling serves two purposes: to neutralize the incoming amino acid salt and to facilitate the coupling reaction. However, excess or overly strong bases can directly abstract the α-proton from the activated intermediate, promoting racemization.[1][2][8]

Troubleshooting Steps:

  • Avoid DIPEA if Possible: While common, N,N-diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base that can significantly increase racemization rates.[1][9]

  • Switch to a Weaker or More Hindered Base:

    • Recommended: Use N-methylmorpholine (NMM) or 2,4,6-collidine.[1][10] Collidine, being more sterically hindered, is an excellent choice to minimize side reactions.[10][11]

  • Use Stoichiometric Amounts: Employ the minimum necessary equivalents of base. For couplings using aminium salts (like HATU), only 2 equivalents of base are theoretically needed. For carbodiimide couplings where the incoming amino acid is the free acid, only 1 equivalent is needed for neutralization if the N-terminus of the peptide-resin is already the free amine.

Issue 1.3: Elevated Temperature and Extended Reaction Times

While heat can overcome steric hindrance and drive couplings to completion, it is a double-edged sword.

Causality: Higher temperatures provide the activation energy needed for the racemization pathway.[12] Longer pre-activation and coupling times give the activated amino acid more opportunity to racemize before it couples to the peptide chain.[4][12] This is especially true for microwave-assisted SPPS where temperatures can be high.[10][11][13]

Troubleshooting Steps:

  • Reduce Coupling Temperature: Perform the coupling of Tle at room temperature or even cooled to 0°C, especially during the initial activation step.[1] If using a microwave synthesizer, lower the coupling temperature for the Tle residue to 50°C or below.[10][11]

  • Minimize Pre-activation Time: Add the activated Tle solution to the resin immediately. Avoid letting the "active ester" sit for extended periods before addition to the resin. Some studies have shown that racemization increases significantly with pre-activation times as short as 5 minutes.[4]

  • Optimize Coupling Time: While Tle requires longer coupling times, excessive duration (e.g., overnight) at room temperature can be detrimental. It is better to perform a double coupling for a shorter duration (e.g., 2-4 hours each) than a single, very long coupling.

Part 2: Proactive Strategies & FAQs

This section addresses common questions and provides protocols to proactively minimize racemization from the start of your synthesis design.

Frequently Asked Questions (FAQs)

Q1: Why is tert-Leucine so much more prone to racemization than Leucine? A1: The extreme steric bulk of the tert-butyl group directly adjacent to the chiral center dramatically slows down the rate of the desired peptide bond formation. This kinetic hindrance provides a larger window of opportunity for the competing racemization pathway via oxazolone formation to occur. The activated Tle intermediate exists for a longer period before it is consumed by the nucleophilic attack of the peptide's N-terminal amine.

Q2: I am using an automated microwave synthesizer. What is the single most important setting to adjust for Tle? A2: Temperature. While microwave energy is excellent for accelerating synthesis, it can easily promote racemization.[10][11] For the Tle coupling step, manually override the standard method and reduce the maximum temperature to 50°C.[10][11] If racemization is still observed, consider performing the Tle coupling conventionally at room temperature outside the microwave before resuming the automated process.[10]

Q3: Can the choice of Nα-protecting group (e.g., Fmoc vs. Boc) influence racemization? A3: Yes. The mechanism of racemization is highly dependent on the Nα-protecting group. Urethane-based protecting groups like Fmoc and Boc are specifically designed to suppress racemization because the oxygen of the urethane carbonyl is electron-donating, which disfavors the cyclization needed to form the oxazolone.[3][14] However, even with these groups, hindered amino acids can racemize under harsh conditions. The risk is primarily managed by the coupling conditions, not by choosing between Fmoc or Boc.

Q4: Does the position of Tle in the peptide sequence matter? A4: Yes. Racemization risk is highest when coupling Fmoc-Tle-OH onto the growing peptide chain. The risk is generally lower when another amino acid is being coupled to a Tle residue that is already part of the chain, as the Tle carboxyl group is no longer being activated. However, be aware of potential racemization during peptide fragment condensation if Tle is the C-terminal residue of a fragment.

Part 3: Key Experimental Protocols & Visual Aids

Protocol 1: Test Coupling and Chiral HPLC Analysis

This protocol allows you to validate a coupling strategy on a simple dipeptide before committing to a long, complex synthesis.

Objective: To quantify the D-isomer formation when coupling Fmoc-L-Tle-OH to a model amino acid on resin (e.g., Gly-Wang resin).

Methodology:

  • Resin Preparation: a. Start with 100 mg of Gly-Wang resin. b. Swell the resin in Dichloromethane (DCM), followed by Dimethylformamide (DMF). c. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). d. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation (Test Condition): a. In a separate vial, dissolve Fmoc-L-Tle-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. b. Allow to pre-activate for no more than 1 minute.

  • Coupling: a. Add the activated amino acid solution to the deprotected resin. b. Add NMM (3 eq). c. Agitate at room temperature for 2 hours. d. Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Workup: a. Cleave the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2 hours. b. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • Chiral HPLC Analysis: [15][16] a. Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[1] b. Mobile Phase: Develop a gradient method, typically using acetonitrile and an aqueous buffer like ammonium acetate.[1] c. Analysis: Dissolve the crude peptide in the initial mobile phase. Inject and analyze. The L-L and D-L diastereomers should have different retention times, allowing for direct quantification of the racemized product.[17]

Visualizing the Problem: Mechanism and Troubleshooting

The following diagrams illustrate the core chemical pathway responsible for racemization and a logical workflow for addressing it.

Diagram 1: The Oxazolone Racemization Pathway

This diagram shows how the activated L-tert-Leucine can lose its stereochemical integrity through the formation of a planar oxazolone intermediate.

racemization_mechanism cluster_L L-Configuration cluster_achiral Loss of Chirality cluster_D D-Configuration (Racemized) L_AA Fmoc-L-Tle-OH Activated_L Activated L-Intermediate (e.g., O-Acylisourea) L_AA->Activated_L  Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Proton at Cα is acidic) Activated_L->Oxazolone Intramolecular Cyclization Coupled_L Desired L-Tle Peptide Activated_L->Coupled_L  Aminolysis (Desired Path) Enolate Achiral Enolate (Planar Intermediate) Oxazolone->Enolate Base (e.g., DIPEA) -H⁺ Enolate->Oxazolone +H⁺ Coupled_D Incorporated D-Tle (Diastereomer) Enolate->Coupled_D Aminolysis + Protonation

Caption: Mechanism of racemization via oxazolone formation.

Diagram 2: Troubleshooting Workflow for Tle Racemization

This flowchart provides a step-by-step decision-making process when high levels of the D-isomer are detected.

troubleshooting_workflow start High D-Tle Isomer Detected in Product check_reagent Step 1: Evaluate Coupling Reagent start->check_reagent check_base Step 2: Evaluate Base check_reagent->check_base Already using DIC? solution_reagent Action: Switch to DIC / OxymaPure check_reagent->solution_reagent Using HATU/HBTU? check_conditions Step 3: Evaluate Reaction Conditions check_base->check_conditions Already using NMM? solution_base Action: Switch to NMM or Collidine. Use min. equivalents. check_base->solution_base Using DIPEA? solution_conditions Action: Couple at RT or 0°C. Minimize pre-activation. Consider double coupling. check_conditions->solution_conditions Coupling > RT or long pre-activation? end_node Re-synthesize and Analyze check_conditions->end_node Conditions already optimized? solution_reagent->check_base solution_base->check_conditions solution_conditions->end_node

Caption: A logical workflow for troubleshooting high racemization levels.

References

Technical Support Center: Navigating the Synthesis of Long and Bulky Peptides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center, designed to assist you in overcoming the significant challenges encountered during the synthesis of long peptides, particularly those incorporating sterically hindered or bulky amino acids. This guide, structured in a flexible question-and-answer format, provides in-depth technical insights, troubleshooting strategies, and detailed protocols to enhance the success of your solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding and Diagnosing Synthesis Problems

Q1: My peptide synthesis is failing, especially with a long sequence containing several Val, Ile, and Leu residues. What are the likely causes?

The synthesis of long peptides, especially those rich in bulky and hydrophobic amino acids like Valine (Val), Isoleucine (Ile), and Leucine (Leu), is often plagued by two primary, interconnected issues: peptide aggregation and steric hindrance.

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures, such as β-sheets. These structures can then self-associate through intermolecular hydrogen bonds, leading to the formation of aggregates.[1] This aggregation physically blocks reactive sites, preventing efficient deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid.[2] This is a major cause of failed or incomplete syntheses.[1] Sequences with a high content of hydrophobic or β-branched amino acids are particularly prone to aggregation.[1][3]

  • Steric Hindrance: The bulky side chains of certain amino acids can physically obstruct the approach of an activated amino acid to the N-terminus of the growing peptide chain.[4][5][6] This steric clash slows down the rate of amide bond formation and can lead to incomplete coupling reactions, resulting in deletion sequences where one or more amino acids are missing from the final product.[3][6] This problem is exacerbated when coupling two bulky residues consecutively.[6]

Q2: What are the tell-tale signs of on-resin peptide aggregation during my synthesis?

Several key indicators can signal that your peptide is aggregating on the resin:

  • Poor Resin Swelling: You may notice that the resin beads appear shrunken or do not swell as expected in the synthesis solvent.[1]

  • Positive Kaiser or Bromophenol Blue Test: A positive test result (blue beads for Kaiser, blue/green for Bromophenol Blue) after a coupling step indicates the presence of unreacted free amines, a clear sign of incomplete coupling.[1][6]

  • Sluggish Deprotection: The removal of the Fmoc protecting group may be slow or incomplete.

  • Physical Clumping of Resin: The resin may become sticky and clump together, making it difficult to work with.[1]

  • Low Yield and Purity: A significantly lower than expected yield of the final peptide and a complex mixture of products upon analysis are strong indicators of aggregation-related synthesis problems.[1][3]

Section 2: Strategies to Overcome Aggregation and Steric Hindrance

Q3: I've confirmed that peptide aggregation is the primary issue. What are the most effective strategies to disrupt these aggregates and improve my synthesis?

Disrupting peptide aggregation is crucial for successful synthesis. Here are several field-proven strategies:

The most effective way to combat aggregation is to introduce residues that disrupt the formation of secondary structures.

  • Pseudoproline Dipeptides: These are derivatives of Serine (Ser) or Threonine (Thr) that are introduced as dipeptides during synthesis.[7][8] They create a "kink" in the peptide backbone, similar to proline, which disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and subsequent aggregation.[7][9] The native peptide sequence is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[8] Pseudoprolines have been shown to significantly improve the synthesis of long and difficult peptides, including the 68-amino-acid chemokine RANTES.[7]

  • Dmb/Hmb Amino Acids: 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups can be attached to the backbone nitrogen of an amino acid (often Glycine). Like pseudoprolines, these bulky groups disrupt secondary structure formation. They can be introduced as individual amino acids or as dipeptides.

G cluster_0 Standard SPPS cluster_1 SPPS with Structure-Breaking Residues Growing Peptide Chain Growing Peptide Chain Incorporate Pseudoproline/Dmb Incorporate Pseudoproline/Dmb Aggregation (β-sheet formation) Aggregation (β-sheet formation) Incomplete Coupling/Deprotection Incomplete Coupling/Deprotection Low Yield & Purity Low Yield & Purity Disrupted Secondary Structure Disrupted Secondary Structure Improved Solvation & Accessibility Improved Solvation & Accessibility High Yield & Purity High Yield & Purity

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): The application of microwave energy can significantly accelerate both coupling and deprotection steps.[10][11] This rapid heating can help to overcome the kinetic barriers associated with sterically hindered couplings and can disrupt aggregates, leading to higher purity and yield in a shorter time.[10][11] Microwave synthesis has been successfully used for difficult sequences like β-amyloid peptides.[11]

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for difficult couplings.[5] However, this should be done with caution as it can also increase the risk of side reactions like racemization.[5]

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling or washing steps can help to disrupt aggregates by interfering with hydrogen bonding.[1]

For sterically hindered couplings, standard reagents may not be sufficient. More potent coupling reagents are often required:

ReagentKey Features
HATU Highly effective for sterically hindered amino acids, including N-methylated residues.[6]
HCTU Offers good coupling efficiency and suppresses racemization.[12]
COMU Superior racemization suppression compared to HOBt-based reagents.[12]
PyAOP/PyBOP Phosphonium-based reagents generally associated with lower racemization levels.[13]

Q4: I am working with a sequence that is not only long but also very hydrophobic. What additional challenges should I anticipate?

Highly hydrophobic peptides are prone to a phenomenon known as "hydrophobic collapse," where the peptide chain folds to minimize the contact of hydrophobic residues with the polar solvent.[14] This can exacerbate aggregation problems.[15]

For these challenging sequences, consider the following:

  • Solvent Choice: Using a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) can improve solvation and reduce aggregation.[13]

  • Hydrophilic Tags: For purification purposes, temporarily attaching a hydrophilic tag to the N-terminus of the peptide can improve its solubility.[15] These tags can be cleaved off after purification.[15]

Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol describes the manual coupling of a pseudoproline dipeptide using a phosphonium-based activation method.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Yaa(ψPro)-OH (Pseudoproline dipeptide) (5 equivalents)

  • HATU (4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of DMF. Add DIPEA to the solution and mix thoroughly.

  • Coupling Reaction: Immediately add the activation mixture to the drained resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction.

  • Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 3-5.

G A Swell Fmoc-deprotected resin in DMF B Prepare activation mixture: Pseudoproline dipeptide + HATU + DIPEA in DMF A->B C Add activation mixture to resin Agitate for 1-2 hours B->C D Perform Kaiser Test C->D E Wash resin with DMF D->E Negative (Yellow) G Recouple (Repeat C-D-E) D->G Positive (Blue) F Proceed to next cycle E->F G->C

References

Technical Support Center: Purification of Peptides with Cbz-(R)-tert-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the unique and often significant challenges encountered during the purification of synthetic peptides incorporating the N-terminally protected amino acid, Carbobenzyloxy-(R)-tert-leucine (Cbz-Tle). The combination of the bulky, aromatic Cbz group and the sterically demanding, hydrophobic tert-leucine residue creates a molecule with distinct physicochemical properties that require specialized purification strategies. This document provides in-depth, experience-driven answers to common issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Cbz-(R)-tert-leucine peptide exhibiting extremely poor solubility in standard aqueous buffers?

Answer:

The poor aqueous solubility of your peptide is a direct consequence of the combined chemical properties of the Cbz protecting group and the tert-leucine side chain.

  • High Hydrophobicity: The Cbz group contains an aromatic benzyl ring, which is inherently hydrophobic.[1] Tert-leucine, an isomer of leucine, possesses a bulky tert-butyl side chain, making it one of the most hydrophobic and sterically hindered natural amino acids.[2][3] The presence of both moieties, especially at the N-terminus, drastically increases the overall hydrophobicity of the peptide, leading to a strong tendency to aggregate in aqueous media to minimize contact with water.[4][5][6]

  • Disruption of Solvating Hydrogen Bonds: The bulky nature of both groups can sterically shield the peptide backbone, preventing water molecules from forming a stabilizing solvation shell. This effect further reduces solubility.

This combination often results in peptides that are difficult to handle and purify using conventional aqueous-based systems.[3]

Q2: During my initial solubility tests, what is the best approach to dissolve my crude Cbz-Tle peptide for purification?

Answer:

A systematic approach is crucial to avoid sample loss. Always test solubility on a small, representative aliquot of your crude peptide first.

  • Start with Organic Solvents: Due to the high hydrophobicity, pure aqueous solutions will likely be ineffective. Begin with strong organic solvents.[7]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (ACN) are excellent starting points.

  • Use Sonication: Sonication can significantly aid dissolution by breaking up peptide aggregates.[7] Use short bursts (10-15 seconds) in an ice bath to prevent localized heating, which could degrade the sample.

  • Gradual Dilution: Once the peptide is dissolved in a minimal amount of organic solvent, you can slowly dilute the solution by adding your desired aqueous buffer (e.g., Mobile Phase A for HPLC) dropwise while vortexing. This minimizes the risk of the peptide crashing out of solution. If precipitation occurs, you may need to increase the initial organic solvent percentage in your sample.

Solvent SystemWhen to UseKey Considerations
DMSO, DMF For peptides that are extremely difficult to dissolve ("brick dust").High viscosity and boiling point. Can be difficult to remove by lyophilization. May interfere with some assays.
Acetonitrile (ACN) Good first choice, compatible with RP-HPLC.Lower dissolving power than DMSO/DMF for highly aggregated peptides.
Isopropanol / n-Propanol Can improve solubility and be used as a mobile phase modifier in HPLC.[4]Less commonly used as a primary solvent but effective for improving solubility of hydrophobic peptides.
Troubleshooting Chromatographic Purification

The purification of Cbz-Tle containing peptides is almost exclusively performed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8] However, their unique properties often lead to predictable problems.

Q3: My peptide elutes very late from the C18 column with a broad, tailing peak. How can I improve the chromatography?

Answer:

This is a classic symptom of a highly hydrophobic peptide interacting too strongly with the stationary phase. The goal is to reduce this interaction strength to achieve a sharper, earlier-eluting peak.

Below is a workflow to systematically troubleshoot and optimize your RP-HPLC method.

References

Technical Support Center: Troubleshooting Incomplete Cbz Removal from Sterically Hindered Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated Technical Support Center. This guide is crafted for the discerning researcher, scientist, and drug development professional. Herein, we provide targeted, actionable guidance to navigate and overcome the prevalent challenges associated with the cleavage of the Carboxybenzyl (Cbz) protecting group, particularly from sterically demanding peptide architectures. Our focus is not just on protocols but on the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding Cbz deprotection.

Q1: What is the primary cause of incomplete Cbz deprotection in sterically hindered peptides? The principal factor is steric hindrance. Bulky amino acid residues proximal to the Cbz-protected nitrogen physically obstruct the approach of the catalyst and/or hydrogen source to the benzylic C-O bond, which is the site of cleavage. This significantly reduces the reaction rate.

Q2: My standard catalytic hydrogenation (H₂/Pd-C) has stalled. What are the immediate troubleshooting steps? Firstly, assess the possibility of catalyst poisoning, a common issue if your peptide sequence includes sulfur-containing residues like methionine or cysteine, which can deactivate the palladium catalyst.[1][2] Secondly, verify the integrity and activity of your Pd/C catalyst, as its effectiveness can diminish with age and improper storage.[2] Lastly, ensure your reaction setup provides vigorous agitation and efficient hydrogen delivery to overcome mass transfer limitations.[2]

Q3: Are there reliable and safer alternatives to using high-pressure hydrogen gas? Yes, Catalytic Transfer Hydrogenation (CTH) is a robust and safer alternative that obviates the need for flammable H₂ gas.[3] This technique employs a hydrogen donor molecule—such as ammonium formate, formic acid, or cyclohexene—in conjunction with a palladium catalyst to effect the deprotection.[3][4][5]

Q4: When is it appropriate to use acidic conditions for Cbz group removal? Acid-mediated cleavage is a powerful alternative, particularly for substrates containing functionalities that are sensitive to reduction (e.g., alkynes, alkenes, or nitro groups).[3][6] The classic reagent is HBr in acetic acid. For more delicate substrates, milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are highly effective.[2][7]

Q5: How can I accurately monitor the progress of my Cbz deprotection reaction? Reaction progress should be monitored using chromatographic techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative and more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice to track the consumption of starting material and the formation of the desired product.[2][3] For detailed peptide analysis, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers superior resolution and sensitivity.[8]

In-Depth Troubleshooting Guides
Guide 1: Overcoming Stalled Catalytic Hydrogenolysis

Scenario: The Cbz deprotection of a sterically hindered peptide using H₂/Pd-C is proceeding slowly or has ceased before completion.

Root Cause Analysis:

  • Steric Occlusion: The three-dimensional structure of the peptide can create a crowded environment around the Cbz group, preventing the bulky heterogeneous catalyst from reaching the reactive site.

  • Catalyst Poisoning: Sulfur-containing functional groups are notorious for poisoning palladium catalysts by strongly adsorbing to the active sites.[1][2]

  • Sub-optimal Catalyst Activity: The efficacy of Pd/C is highly dependent on its physical properties, including particle size and the oxidation state of the palladium, which can vary significantly between batches.[9]

  • Mass Transfer Limitations: Inefficient mixing can lead to poor contact between the solid catalyst, the dissolved peptide, and the hydrogen gas, thereby limiting the reaction rate.

Troubleshooting Workflow:

start Incomplete Hydrogenolysis check_sulfur Does the peptide contain Sulfur (Met, Cys)? start->check_sulfur change_method Switch to a non-Pd method (e.g., Acid Cleavage, Nucleophilic Cleavage) check_sulfur->change_method Yes check_catalyst Evaluate Catalyst Quality check_sulfur->check_catalyst No success Successful Deprotection change_method->success increase_catalyst Increase catalyst loading (e.g., up to 50% w/w) increase_catalyst->success new_catalyst Use fresh, high-quality Pd/C or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) check_catalyst->new_catalyst Old or Suspect Quality optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Good Quality new_catalyst->optimize_conditions optimize_conditions->increase_catalyst Counteract steric hindrance increase_pressure Increase H₂ pressure (e.g., 50 psi) optimize_conditions->increase_pressure Enhance H₂ availability change_solvent Change solvent (e.g., THF, EtOAc, iPrOH) optimize_conditions->change_solvent Improve solubility or rate increase_pressure->success change_solvent->success

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Recommended Solutions & Protocols:

  • Transition to Catalytic Transfer Hydrogenation (CTH): This method can be more effective for hindered substrates as the molecular hydrogen donor may have better access to the sterically shielded site.

    • Detailed Protocol:

      • In a round-bottom flask, dissolve the Cbz-protected peptide (1.0 equivalent) in methanol or ethanol.

      • Add 10% Palladium on carbon (10-20 mol%).

      • Add ammonium formate (3-5 equivalents).[3]

      • Stir the reaction mixture at room temperature or with gentle warming (40-50 °C).

      • Monitor the reaction's progress by LC-MS.

      • Upon completion, dilute with methanol and filter through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Aggressive Hydrogenolysis Conditions:

    • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading to as high as 50% by weight relative to the substrate can be effective.

    • Elevate Hydrogen Pressure: Employing a higher hydrogen pressure (e.g., up to 50 psi) can increase the concentration of dissolved hydrogen and enhance the reaction rate.[10]

    • Solvent Optimization: While methanol is a common solvent, others such as Tetrahydrofuran (THF), ethyl acetate, or isopropanol may offer improved solubility and reaction kinetics.[11] Be aware that using methanol can sometimes lead to N-methylation as a side product.[11]

    • Employ a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is known to be more active than standard Pd/C and can be successful where Pd/C fails.[2]

Guide 2: Navigating Acid-Mediated Cbz Removal

Scenario: Incomplete deprotection or the formation of side products is observed during acid-catalyzed Cbz removal.

Root Cause Analysis:

  • Insufficient Acidity: The cleavage mechanism is acid-catalyzed and will be slow or incomplete if the acid is not sufficiently strong or is present in a sub-stoichiometric amount.

  • Collateral Damage to Acid-Labile Groups: The peptide may contain other protecting groups (e.g., Boc) or sensitive amino acid side chains that are susceptible to cleavage under the acidic conditions required for Cbz removal.

  • Side Reactions from Benzyl Cation: The reaction proceeds through a benzyl cation intermediate, which is a reactive electrophile that can alkylate electron-rich aromatic residues such as Tryptophan.[1]

Troubleshooting and Optimization Strategy:

start Acid-Mediated Deprotection Issue check_completion Is the reaction incomplete? start->check_completion increase_acid Increase acid concentration or prolong reaction time check_completion->increase_acid Yes check_side_reactions Are side reactions observed? check_completion->check_side_reactions No success Successful Deprotection increase_acid->success use_scavenger Incorporate a scavenger (e.g., anisole, thioanisole) check_side_reactions->use_scavenger Yes (Alkylation) milder_acid Employ a milder Lewis Acid system (e.g., AlCl₃/HFIP) check_side_reactions->milder_acid Yes (Cleavage of other groups) use_scavenger->success milder_acid->success

Caption: Decision tree for optimizing acid-mediated Cbz deprotection.

Recommended Protocols for Acidic Cleavage:

  • Standard Protocol: HBr in Acetic Acid:

    • Detailed Protocol:

      • Dissolve the Cbz-protected peptide (1.0 equivalent) in glacial acetic acid.

      • Add a solution of 33% HBr in acetic acid (2-5 equivalents).[3]

      • Stir the reaction mixture at room temperature for a duration of 2-16 hours.[3]

      • Monitor progress by LC-MS.

      • Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether.[2]

  • Mild Protocol for Sensitive Substrates: Lewis Acid Conditions:

    • Detailed Protocol:

      • Dissolve the Cbz-protected peptide (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

      • Add aluminum trichloride (AlCl₃, 2-4 equivalents).[2][7]

      • Stir the mixture at room temperature until the reaction is complete, as monitored by LC-MS.

      • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[2]

Data Summary of Cbz Deprotection Methods
Deprotection MethodReagents/ConditionsKey AdvantagesPotential Limitations & Side Reactions
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, clean byproducts (toluene, CO₂).[1][3]Incompatible with reducible groups (alkenes, alkynes, nitro groups); catalyst poisoning by sulfur; safety concerns with H₂ gas.[1][3]
Catalytic Transfer Hydrogenation Ammonium formate or formic acid, Pd/CSafer than H₂ gas, often more selective.[1][3]Can still reduce some sensitive groups; potential for incomplete reaction with very hindered substrates.[1]
Acidic Cleavage (Strong) HBr in Acetic AcidEffective for hydrogenation-sensitive substrates.[3]Harsh conditions can cleave other acid-labile groups; formation of benzyl cation can cause alkylation side products.[1]
Acidic Cleavage (Mild) AlCl₃ in HFIPMilder conditions, good for sensitive substrates.[2][7]Requires specific fluorinated solvent; may not be as rapid as strong acid methods.
Nucleophilic Cleavage 2-Mercaptoethanol, baseUseful for complex molecules with sensitive reducible groups.[2][7]Requires elevated temperatures; potential for side reactions with the nucleophile.
Analytical Methods for Monitoring Cbz Deprotection

Effective troubleshooting is predicated on accurate reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the gold standard techniques for assessing peptide purity and monitoring reaction kinetics.[12][13] A reversed-phase C18 column with a water/acetonitrile mobile phase gradient, typically containing trifluoroacetic acid (TFA) as an ion-pairing agent, is the standard setup.

  • Mass Spectrometry (MS): The hyphenation of HPLC or UPLC with a mass spectrometer provides unambiguous identification of the starting material, product, and any byproducts based on their mass-to-charge ratio.[8] This is an indispensable tool for diagnosing side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex cases and for the definitive structural confirmation of the final product, 1D and 2D NMR spectroscopy can provide detailed structural information and confirm the absence of the Cbz group.[8]

References

Technical Support Center: Troubleshooting Difficult Sequences in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with "difficult sequences." The content is structured in a question-and-answer format to directly address specific issues and provide not just solutions, but the underlying scientific rationale for each troubleshooting step. Our goal is to empower you with the expertise to overcome even the most stubborn syntheses.

Section 1: Identifying and Understanding the Problem

Q1: My synthesis failed. How do I know if I'm dealing with a "difficult sequence"?

A1: A "difficult sequence" is broadly defined as a peptide that is prone to problems during synthesis, leading to low yield and purity.[1] The primary culprit is on-resin aggregation, where growing peptide chains interact with each other instead of remaining solvated. This aggregation is driven by intermolecular hydrogen bonding, often leading to the formation of stable secondary structures like β-sheets.[2][3]

Key Symptoms of a Difficult Sequence:

  • Poor Resin Swelling: One of the most immediate physical indicators is the failure of the peptide-resin to swell properly. In a batch reactor, the resin bed may visibly shrink.[3][4]

  • Incomplete Reactions: Analytical results will show a high percentage of deletion sequences (n-1, n-2), where one or more amino acids failed to couple, and truncated sequences.[3][5]

  • Positive Coupling Tests: A positive Kaiser or TNBS test after a coupling step indicates the presence of unreacted free amines, signaling a failed reaction.[3] However, in cases of severe aggregation, these tests can be misleading and give false negatives because the aggregated chains block access to the amine groups.

  • Sequence Characteristics: Peptides rich in hydrophobic and β-branched amino acids (Val, Ile, Leu, Phe) are notoriously difficult.[1][6] Additionally, sequences with repeating residues or those capable of forming strong hydrogen bonds (Gln, Ser, Thr) can also be problematic.[3] Aggregation is not typically observed before the fifth or sixth residue.[3][4]

Before embarking on a complex synthesis, it is prudent to use a sequence prediction tool to identify regions with a high propensity for aggregation.[7] This foresight allows for the proactive implementation of advanced synthetic strategies.

Section 2: Foundational Troubleshooting: Solvents, Resins, and Reagents

Q2: My resin is clumping and I suspect aggregation. Can I solve this by changing my solvent or resin?

A2: Absolutely. The immediate environment of the growing peptide chain is critical, and your choice of solvent and resin is the first line of defense against aggregation.

Solvent System Optimization: Standard solvents like N,N-Dimethylformamide (DMF) may not be sufficient to disrupt the hydrogen bonds causing aggregation.[2]

  • N-Methyl-2-pyrrolidone (NMP): NMP has a higher boiling point and can be more effective at solvating peptide chains and disrupting secondary structures.[1][2]

  • Dimethyl Sulfoxide (DMSO): Adding DMSO (up to 25%) to DMF or NMP can significantly enhance solvation.[4]

  • "Magic Mixture": For highly hydrophobic peptides, a "magic mixture" composed of DCM/DMF/NMP (1:1:1) can be highly effective.[1][6]

Resin Selection: The solid support itself plays a crucial role. The goal is to maximize the distance between peptide chains to prevent interaction.

  • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the relative distance between nascent peptide chains, physically hindering their ability to aggregate.[4]

  • PEGylated Resins: Resins grafted with polyethylene glycol (PEG), such as TentaGel or NovaSyn® TGA, create a more solvated environment that mimics solution-phase chemistry, actively preventing chain collapse and aggregation.[2] For hydrophobic peptides, non-polar polystyrene resins can also yield high-quality products.[1][6]

Solvent/AdditiveKey PropertyCommon Application
NMP Higher solvating power than DMFGeneral use for difficult sequences
DMSO (as additive) Disrupts H-bondingAdded to DMF or NMP for severe aggregation
Chaotropic Salts (LiCl, KSCN) Disrupts secondary structuresAdded to coupling mixture
"Magic Mixture" Combination of solvating propertiesVery hydrophobic or aggregation-prone peptides

Table 1: Comparison of common solvents and additives used to combat peptide aggregation.

Q3: My coupling reactions are incomplete, even with extended reaction times. What should I try next?

A3: When standard coupling protocols fail, the issue may be steric hindrance, poor activation, or the onset of aggregation. Here are several strategies to enhance coupling efficiency:

  • Double Coupling: Simply repeating the coupling step with a fresh solution of activated amino acid can often drive the reaction to completion. This is particularly useful for sterically hindered residues like Arginine or when coupling to Proline.[8]

  • Change Coupling Reagents: If you are using a standard carbodiimide-based activator like DIC/HOBt, switching to a more potent uronium/aminium-based reagent like HATU or HBTU can overcome kinetic barriers.[9] These reagents form highly reactive intermediates, leading to faster and more efficient couplings.

  • In Situ Neutralization: In Boc-based synthesis, aggregation can be minimized by adding a high concentration of the activated amino acid directly to the TFA salt of the peptide-resin along with a non-nucleophilic base like DIEA. This minimizes the time the free amine is exposed, reducing the opportunity for aggregation.[6]

  • Elevated Temperature: Increasing the reaction temperature can disrupt secondary structures and increase reaction kinetics. This is the principle behind microwave-assisted peptide synthesis.

Below is a diagnostic workflow to help guide your troubleshooting process when a synthesis yields a poor result.

G cluster_0 start Synthesis Failure (Low Yield/Purity) ms_analysis Analyze Crude Product (LC-MS) start->ms_analysis check_deletion Major peaks are deletion sequences? ms_analysis->check_deletion check_deprotection Major peaks are incompletely deprotected? check_deletion->check_deprotection No incomplete_coupling Problem: Incomplete Coupling (Aggregation/Steric Hindrance) check_deletion->incomplete_coupling Yes incomplete_deprotection Problem: Incomplete Deprotection (Aggregation) check_deprotection->incomplete_deprotection Yes other_issues Other Issues: Side Reactions, Cleavage Artifacts check_deprotection->other_issues No

Figure 1: Diagnostic workflow for initial analysis of a failed peptide synthesis.

Section 3: Advanced Chemical Strategies for Intractable Sequences

When foundational methods are insufficient, the introduction of specialized chemical tools is necessary. These strategies work by temporarily or permanently altering the peptide backbone to disrupt the hydrogen bonding patterns that lead to aggregation.

Q4: I've heard about "pseudoprolines." What are they and when should I use them?

A4: Pseudoproline dipeptides are one of the most powerful tools for overcoming aggregation.[10] They are dipeptides where a Serine (Ser), Threonine (Thr), or Cysteine (Cys) residue is reversibly protected as a proline-like oxazolidine or thiazolidine ring.[11]

Mechanism of Action: The cyclic structure of the pseudoproline introduces a "kink" into the peptide backbone, similar to a natural proline residue.[11] This conformational disruption breaks the planarity of the peptide chain, sterically hindering the formation of the intermolecular hydrogen bonds required for β-sheet aggregation.[6][11]

Guidelines for Use:

  • When to Use: Incorporate pseudoprolines into sequences known to be difficult, especially those containing Ser or Thr. They are particularly effective when placed before hydrophobic regions.[10]

  • How to Use: You do not couple a single pseudoproline residue. Instead, you substitute a native Xaa-Ser or Xaa-Thr sequence with a commercially available Fmoc-Xaa-ψ(Pro)-OH dipeptide building block using standard coupling methods.[12] This has the added benefit of adding two residues in a single coupling step.

  • Spacing: For long peptides, optimal results are achieved when pseudoprolines are spaced approximately 5-6 residues apart.[10] The native Ser or Thr residue is fully regenerated during the final TFA cleavage step.[4]

The use of pseudoprolines has enabled the successful synthesis of previously inaccessible peptides, such as human Amylin (hIAPP), with dramatic increases in yield and purity.[13]

Q5: My sequence doesn't have Ser or Thr. What are my options for backbone modification?

A5: When pseudoprolines are not an option, you can use backbone amide protection with groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb).[4] These groups are temporarily attached to the backbone amide nitrogen of an amino acid, effectively replacing a hydrogen atom and preventing it from participating in hydrogen bonding.[14][15]

Dmb/Hmb-Protected Amino Acids: These are incorporated as single amino acid residues. While effective, coupling the next amino acid onto the sterically hindered Dmb/Hmb-protected nitrogen can be difficult.[15]

Dmb Dipeptides: To circumvent the difficult coupling step, Dmb is often used in the form of a dipeptide, such as Fmoc-Xaa-(Dmb)Gly-OH.[14] This is particularly useful for sequences containing the common Gly-Gly motif or problematic Asp-Gly sequences, where Dmb protection also prevents aspartimide formation.[16] Like pseudoprolines, the Dmb group is removed during the final TFA cleavage.[16]

StrategyMechanismWhen to UseHow to Incorporate
Pseudoproline Dipeptides Introduces backbone "kink"Sequences with Ser, Thr, CysSubstitute Xaa-Ser/Thr with Fmoc-Xaa-ψ(Pro)-OH
Dmb/Hmb Protection Blocks backbone N-H hydrogen bondingSequences without Ser/Thr, especially with GlyCouple as a single protected AA or as a dipeptide
Microwave Synthesis Thermal energy disrupts H-bondsGeneral difficult sequences, long peptidesUse a dedicated microwave peptide synthesizer

Table 2: Comparison of advanced strategies for mitigating on-resin aggregation.

Section 4: The Role of Instrumentation and Physical Disruption

Q6: Can changing my synthesis hardware, like using a microwave synthesizer, really make a difference?

A6: Yes, significantly. Microwave-assisted peptide synthesis (MW-SPPS) has revolutionized the synthesis of difficult peptides.[17][18]

Mechanism of Microwave Synthesis: Microwave energy rapidly and uniformly heats the reaction mixture, which has two major benefits:

  • Increased Reaction Kinetics: Both coupling and deprotection reactions are dramatically accelerated, with coupling times often reduced to 5 minutes and deprotection to 3 minutes.[18][19]

  • Disruption of Aggregation: The thermal energy helps to break up the hydrogen bonds that cause on-resin aggregation, making the N-terminus of the growing peptide more accessible for subsequent reactions.[20]

MW-SPPS has been shown to produce difficult peptides, such as β-amyloid fragments and long peptides (>100 amino acids), in higher purity and yield than conventional room-temperature methods.[19][21] It is a powerful tool that directly addresses both the kinetic and thermodynamic challenges of difficult sequences.[21]

The following decision tree can help guide your strategy selection based on the specific characteristics of your peptide sequence.

G cluster_0 start Is the Sequence Known to be 'Difficult'? hydrophobic Rich in Hydrophobic or β-branched AAs? start->hydrophobic Yes standard Standard SPPS Protocol (Monitor Closely) start->standard No has_ser_thr Contains Ser/Thr? hydrophobic->has_ser_thr has_gly Contains Gly? has_ser_thr->has_gly No pseudoproline Use Pseudoproline Dipeptides has_ser_thr->pseudoproline Yes is_long Is Peptide >30 AAs? has_gly->is_long No dmb_hmb Use Dmb/Hmb Backbone Protection has_gly->dmb_hmb Yes solvents Use NMP/DMSO Low-loading PEG resin is_long->solvents No microwave Strongly Consider Microwave Synthesis is_long->microwave Yes

Figure 2: Decision tree for selecting a synthesis strategy for difficult sequences.

Section 5: Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

Objective: To incorporate a pseudoproline dipeptide to disrupt on-resin aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-ψ(Pro)-OH dipeptide (3-5 eq.)

  • Coupling reagent (e.g., HBTU, HATU) (3-5 eq.)

  • Base (e.g., DIPEA, NMM) (6-10 eq.)

  • Solvent (DMF or NMP)

Methodology:

  • Swell the Fmoc-deprotected peptide-resin in the chosen solvent (DMF or NMP).[22]

  • In a separate vial, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of solvent.

  • Add the base to the activation mixture and vortex briefly.[22]

  • Immediately add the activated solution to the peptide-resin.[22]

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a test to confirm the completion of the coupling reaction (e.g., TNBS test, as Kaiser test can give false negatives).

  • If the reaction is incomplete, extend the coupling time or perform a second coupling with fresh reagents.

  • Wash the resin thoroughly with DMF to remove excess reagents and proceed to the next Fmoc-deprotection step.[22]

Protocol 2: Test Cleavage for Synthesis Monitoring

Objective: To analyze the progress of a long or difficult synthesis without consuming the entire batch of resin.

Materials:

  • Small aliquot of peptide-resin (approx. 5-10 mg)

  • Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

  • Cold diethyl ether

  • Microcentrifuge tubes

Methodology:

  • After a critical coupling step (e.g., after incorporating a hydrophobic cluster), withdraw a small sample of the peptide-resin.

  • Wash the resin sample with DCM and dry it thoroughly under vacuum.

  • Add ~100-200 µL of the cleavage cocktail to the dried resin in a microcentrifuge tube.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin (e.g., using a cotton-plugged pipette tip) and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a tube of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide pellet and analyze by LC-MS to assess the purity and identify any deletion products. This analysis will inform whether the synthesis is proceeding correctly or if troubleshooting is required.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of chiral building blocks is paramount. (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, a protected form of the non-proteinogenic amino acid (R)-tert-leucine, is a valuable component in the synthesis of peptidomimetics and other complex therapeutic agents. Its bulky tert-butyl group can impart unique conformational constraints and metabolic stability to parent molecules.

This guide provides an in-depth technical comparison of the analytical methodologies for characterizing this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of spectral interpretation and compare its utility against alternative techniques such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The insights provided are grounded in established scientific principles and practical laboratory experience.

Section 1: ¹H NMR Spectroscopy: The Cornerstone of Structural Verification

¹H NMR spectroscopy is an indispensable tool for the routine confirmation of the structure of this compound. The unique electronic environment of each proton in the molecule results in a distinct resonance signal, providing a fingerprint of its molecular structure.

Predicted ¹H NMR Spectral Data

While a publicly available, fully assigned experimental spectrum for this specific molecule is not readily found in the literature, we can predict the ¹H NMR spectrum with a high degree of confidence based on established chemical shift principles and data from structurally analogous compounds. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the compound in a typical deuterated solvent such as chloroform-d (CDCl₃) on a 500 MHz spectrometer.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Carboxylic Acid (-COOH)~10-12Broad Singlet-1H
Aromatic Protons (C₆H ₅)7.30 - 7.40Multiplet-5H
Amide Proton (-NH -)~5.3Doublet~9.01H
Benzylic Protons (-CH ₂-)5.12Singlet-2H
α-Proton (-CH -)~4.3Doublet~9.01H
tert-Butyl Protons (-(CH ₃)₃)~1.0Singlet-9H
Rationale Behind the Spectral Assignments

The predicted spectrum is based on the following expert analysis:

  • Carboxylic Acid Proton: This proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield, and its chemical shift can be highly dependent on concentration and the presence of any water.

  • Aromatic Protons: The five protons of the phenyl ring in the benzyloxycarbonyl (Cbz) protecting group are in a region of high electron density and are subject to the ring current effect, leading to their resonance in the aromatic region (7.30-7.40 ppm). Due to small differences in their electronic environments, they will appear as a complex multiplet.

  • Amide Proton: The proton attached to the nitrogen is deshielded by the adjacent carbonyl group and will appear as a doublet due to coupling with the α-proton. The coupling constant of approximately 9.0 Hz is typical for a trans-relationship between the amide and α-protons.

  • Benzylic Protons: The two protons of the methylene group in the Cbz protector are adjacent to an oxygen atom and the phenyl ring, placing them in the 5.1-5.2 ppm range. In many similar structures, these protons are magnetically equivalent and appear as a sharp singlet.

  • α-Proton: This proton is adjacent to the electron-withdrawing carboxylic acid and amide groups, causing it to be deshielded and resonate around 4.3 ppm. It is coupled to the amide proton, resulting in a doublet.

  • tert-Butyl Protons: The nine protons of the tert-butyl group are all chemically and magnetically equivalent due to free rotation around the carbon-carbon single bonds. They are in a shielded, aliphatic environment and will appear as a sharp singlet with a large integration value of 9H.

Experimental Protocol: ¹H NMR Acquisition

A robust and reproducible protocol is crucial for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to obtain a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire 1D Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate report report integrate->report Analyze & Report

Caption: Workflow for ¹H NMR analysis.

Section 2: Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often involves orthogonal analytical techniques. The following table compares ¹H NMR with ¹³C NMR, Mass Spectrometry, and HPLC for the analysis of this compound.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Detailed information on the proton framework, connectivity, and stereochemistry.Non-destructive, quantitative, provides rich structural detail.Can have overlapping signals in complex molecules, lower sensitivity than MS.
¹³C NMR Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).Complements ¹H NMR, good for skeletal analysis.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed structural connectivity or stereochemical information.
HPLC Purity assessment and separation of enantiomers (with a chiral stationary phase).Highly sensitive for purity determination, can resolve stereoisomers.Requires a reference standard for identification, provides limited structural information.
¹³C NMR Spectroscopy

¹³C NMR provides valuable information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (CDCl₃):

  • Carboxylic Carbonyl (-COO H): ~175 ppm

  • Carbamate Carbonyl (-N HCOO-): ~156 ppm

  • Aromatic Carbons (-C₆H₅): ~128-136 ppm

  • Benzylic Carbon (-CH₂-): ~67 ppm

  • α-Carbon (-CH-): ~60 ppm

  • Quaternary Carbon (-C(CH₃)₃): ~35 ppm

  • tert-Butyl Carbons (-C(CH₃)₃): ~27 ppm

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing such compounds.

Expected Mass Spectrum Data:

  • Positive Ion Mode ([M+H]⁺): Expected m/z = 266.14

  • Positive Ion Mode ([M+Na]⁺): Expected m/z = 288.12

  • Negative Ion Mode ([M-H]⁻): Expected m/z = 264.13

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis and can also be used to confirm the enantiomeric purity.

Illustrative HPLC Protocol (Chiral Purity):

  • Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or a Pirkle-type phase.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid. The exact ratio would need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the phenyl ring of the Cbz group).

  • Expected Result: The (R)-enantiomer should elute as a single, sharp peak. The presence of the (S)-enantiomer would appear as a separate peak, allowing for the determination of enantiomeric excess (% ee).

decision_tree start Start: Characterize Sample q1 Need Structural Confirmation? start->q1 q2 Need Molecular Weight? q1->q2 No nmr ¹H and ¹³C NMR q1->nmr Yes q3 Need Purity/Enantiomeric Excess? q2->q3 No ms Mass Spectrometry q2->ms Yes hplc Chiral HPLC q3->hplc Yes end Analysis Complete q3->end No nmr->q2 ms->q3 hplc->end

Caption: Decision tree for analytical method selection.

Section 3: Conclusion and Recommendations

The comprehensive characterization of this compound relies on a multi-technique approach. ¹H NMR spectroscopy serves as the primary tool for unambiguous structural confirmation, providing detailed insights into the proton environment. When combined with ¹³C NMR, it offers a complete picture of the molecular framework.

For confirmation of molecular weight and elemental composition, high-resolution mass spectrometry is unparalleled in its sensitivity and accuracy. Finally, for the critical assessment of chemical and, most importantly, enantiomeric purity, chiral HPLC is the method of choice.

By employing these techniques in a complementary fashion, researchers can ensure the identity, structure, and purity of this valuable chiral building block, thereby underpinning the integrity and reproducibility of their synthetic endeavors in drug discovery and development.

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of Tert-Leucine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like tert-leucine and its derivatives is of paramount importance. The distinct stereoisomers of these compounds can exhibit vastly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the enantioselective analysis of these molecules. This guide provides an in-depth comparison of various chiral HPLC methods, supported by experimental data and protocols, to empower you in selecting and developing robust analytical methodologies.

The Critical Role of Chirality in Tert-Leucine Derivatives

Tert-leucine, with its bulky tert-butyl group, imparts unique conformational constraints and lipophilicity to peptides and pharmaceutical compounds. This makes it a valuable building block in modern drug design. Consequently, the ability to accurately determine the enantiomeric excess (% ee) of tert-leucine derivatives is a critical quality attribute throughout the drug development lifecycle.

Comparative Analysis of Chiral HPLC Methodologies

The enantioseparation of tert-leucine derivatives can be broadly approached via two strategies: direct and indirect methods. Direct methods, which utilize chiral stationary phases (CSPs), are the most prevalent and will be the focus of this guide. Indirect methods, involving the formation of diastereomers using a chiral derivatizing agent, are also a viable option, particularly when high sensitivity is required and a chiral column is not available.[1]

Key Chiral Stationary Phases for Tert-Leucine Derivatives

The choice of the chiral stationary phase is the most critical factor in achieving successful enantioseparation. Based on extensive applications, three main classes of CSPs have demonstrated superior performance for tert-leucine and its derivatives: Zwitterionic, Macrocyclic Glycopeptide, and Polysaccharide-based CSPs.

Table 1: Comparative Performance of Chiral Stationary Phases for Tert-Leucine Derivatives

AnalyteChiral Stationary Phase (CSP)Mobile PhaseSelectivity (α)Resolution (Rs)Elution OrderReference
Tert-Leucine CHIRALPAK® ZWIX(+)MeOH/MeCN (50/50, v/v) with 25 mM DEA and 50 mM FA1.574.20L < D[2]
Leucine CHIROBIOTIC® TWater/Methanol/Formic Acid (30:70:0.02)N/AN/AN/A[3]
FMOC-Leucine Lux® Cellulose-1ACN / 0.1% TFA (60:40)1.152.58D < L[4][5]
FMOC-Leucine Lux® Cellulose-2ACN / 0.1% TFA (60:40)1.254.67L < D[4][5]
FMOC-Leucine Lux® Cellulose-3ACN / 0.1% TFA (60:40)1.203.52L < D[4][5]
Boc-Amino Acids CHIROBIOTIC® T and RReversed-phase mode is the viable choiceGenerally good separationBaseline resolution often achievedN/A[6]

N/A: Data not available in the searched resources. The data for Leucine is included as a close structural analog to provide a starting point for method development for tert-leucine.

In-Depth Look at Key Chiral Stationary Phases

Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+))

Principle of Separation: Zwitterionic CSPs, such as those derived from cinchona alkaloids, possess both anionic and cationic exchange functionalities.[7] The chiral recognition mechanism is based on a dual ion-pairing interaction between the zwitterionic selector and the zwitterionic analyte, such as an underivatized amino acid.[7] This allows for the direct enantioseparation of free amino acids without derivatization.

Advantages:

  • Excellent for underivatized amino acids.

  • High efficiency and resolution.

  • LC-MS compatible mobile phases can be used.[8]

Considerations:

  • Method development involves careful optimization of mobile phase additives (acids and bases).[7]

Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® T)

Principle of Separation: Macrocyclic glycopeptide CSPs, like those based on teicoplanin (CHIROBIOTIC® T), offer a multimodal separation mechanism.[6][9] Chiral recognition arises from a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.[9] Their ionic character makes them particularly well-suited for polar and ionic compounds like amino acids and their derivatives.[9]

Advantages:

  • Broad selectivity for a wide range of compounds, including N-protected amino acids (Boc-, Fmoc-).[6][10]

  • Robust and compatible with both reversed-phase and polar organic mobile phases.[6]

  • The D-enantiomer is typically more strongly retained, which is a consequence of the antibiotic's natural binding affinity for D-alanyl-D-alanine residues in bacterial cell walls.[9]

Considerations:

  • Column equilibration can sometimes be longer than for other phases.

Polysaccharide-based CSPs (e.g., Lux® Cellulose series)

Principle of Separation: Polysaccharide-based CSPs, derived from cellulose or amylose, separate enantiomers based on interactions within the chiral grooves and cavities of the helical polymer structure.[11] The primary interaction mechanisms include hydrogen bonding, dipole-dipole interactions, and steric hindrance.[11] The specific derivative of the polysaccharide (e.g., carbamate or benzoate) significantly influences the selectivity.

Advantages:

  • Excellent for the separation of N-protected amino acids, particularly Fmoc-derivatives.[4][5]

  • A wide variety of derivatives are available, offering complementary selectivities.[12]

  • Immobilized versions of these CSPs offer enhanced solvent compatibility, allowing for a broader range of mobile phases.[13][14]

Considerations:

  • Coated polysaccharide phases have limitations on the types of solvents that can be used.[11]

Experimental Protocols

Workflow for Chiral Method Development

The following diagram illustrates a logical workflow for selecting an appropriate chiral HPLC method for a tert-leucine derivative.

Chiral_Method_Development start Start: Determine Enantiomeric Purity of Tert-Leucine Derivative derivative_type What is the analyte type? start->derivative_type csp_selection_underivatized Select Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) derivative_type->csp_selection_underivatized Underivatized csp_selection_n_protected Select Polysaccharide or Macrocyclic Glycopeptide CSP derivative_type->csp_selection_n_protected N-Protected (Boc, Fmoc) method_optimization Optimize Mobile Phase (Solvent ratio, additives, pH) csp_selection_underivatized->method_optimization csp_selection_n_protected->method_optimization system_suitability Perform System Suitability Testing (Resolution, Tailing Factor, Reproducibility) method_optimization->system_suitability analysis Analyze Sample and Quantify Enantiomeric Purity system_suitability->analysis

Caption: A decision-making workflow for chiral method development.

Protocol 1: Direct Enantioseparation of Underivatized Tert-Leucine

Based on data for Tert-Leucine on CHIRALPAK® ZWIX(+) [2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: CHIRALPAK® ZWIX(+) (e.g., 250 x 4.6 mm, 3 µm).

  • Mobile Phase: Methanol/Acetonitrile (50/50, v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the tert-leucine sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • System Suitability:

    • Inject a racemic mixture of D/L-tert-leucine.

    • The resolution (Rs) between the enantiomer peaks should be ≥ 2.0.

    • The tailing factor for each peak should be ≤ 1.5.

    • The relative standard deviation (RSD) for the retention times of replicate injections should be ≤ 2.0%.

Protocol 2: Enantioseparation of N-Fmoc-Tert-Leucine

Based on data for FMOC-Amino Acids on Lux® Cellulose CSPs [4][5]

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Lux® Cellulose-2 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic acid (TFA) in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (approximately 25°C).

  • Detection: UV at 220 nm or 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the N-Fmoc-tert-leucine sample in methanol or acetonitrile to a concentration of approximately 1.0 mg/mL.

  • System Suitability:

    • Inject a racemic mixture of D/L-Fmoc-tert-leucine.

    • The resolution (Rs) between the enantiomer peaks should be ≥ 1.5.

    • The tailing factor for each peak should be ≤ 1.5.

    • The RSD for the peak area ratios of replicate injections of a standard with a known enantiomeric excess should be ≤ 2.0%.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve tert-leucine derivative in appropriate solvent equilibration Equilibrate column with mobile phase sample_prep->equilibration mobile_phase_prep Prepare and degas mobile phase mobile_phase_prep->equilibration sst Inject racemic standard for System Suitability Test (SST) equilibration->sst analysis Inject sample(s) sst->analysis integration Integrate peak areas of enantiomers analysis->integration calculation Calculate % enantiomeric excess (% ee) integration->calculation report Generate report calculation->report

Caption: A step-by-step experimental workflow for chiral HPLC analysis.

Conclusion

The determination of enantiomeric purity of tert-leucine and its derivatives is a critical analytical task that can be reliably achieved using chiral HPLC. The selection of the chiral stationary phase is the most important parameter for successful separation. For underivatized tert-leucine, zwitterionic CSPs like CHIRALPAK® ZWIX(+) offer excellent resolution. For N-protected derivatives such as Boc- and Fmoc-tert-leucine, macrocyclic glycopeptide (e.g., CHIROBIOTIC® T) and polysaccharide-based (e.g., Lux® Cellulose series) CSPs are highly effective. By following the detailed protocols and method development workflow presented in this guide, researchers, scientists, and drug development professionals can confidently establish robust and reliable methods for the enantioselective analysis of these important chiral building blocks.

References

The Conformational Clamp: A Comparative Guide to tert-Leucine and Valine in Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Side-Chain Architecture

The three-dimensional structure of a peptide is inextricably linked to its biological function. The peptide backbone possesses inherent flexibility, defined by the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles. The specific sequence of amino acid side chains, however, dictates which regions of this conformational landscape are energetically favorable. By strategically incorporating non-canonical amino acids, medicinal chemists can "lock" a peptide into its bioactive conformation, thereby enhancing its potency and selectivity.

Valine, with its isopropyl side chain, introduces moderate steric bulk and is frequently found in both α-helical and β-sheet structures. In contrast, tert-leucine, with its sterically imposing tert-butyl group, acts as a potent conformational clamp. The quaternary Cβ carbon of tert-leucine severely restricts the allowable (Φ, Ψ) space, making it a valuable tool for stabilizing specific secondary structures and influencing the overall peptide architecture. Understanding the distinct structural consequences of choosing Tle over Val is therefore crucial for precise peptide engineering.

The Contenders: A Structural and Steric Comparison

The fundamental difference between Valine and tert-leucine lies in the branching pattern and sheer volume of their aliphatic side chains. This seemingly subtle change from an isopropyl to a tert-butyl group has profound implications for local and global peptide conformation.

  • Valine (Val): Features a Cβ atom bonded to two methyl groups and one hydrogen. This allows for some rotational freedom around the Cα-Cβ bond (χ1 torsion angle), affording it a degree of conformational flexibility.

  • tert-Leucine (Tle): Possesses a quaternary Cβ atom bonded to three methyl groups. This "tert-butyl" arrangement creates significant steric hindrance, severely restricting rotation around the Cα-Cβ bond and directly impinging on the allowable space for the backbone (Φ, Ψ) angles.

G cluster_val L-Valine (Val) cluster_tle L-tert-Leucine (Tle) Val_Ca Val_Cb Val_Ca->Val_Cb Val_Cg1 Cγ1 Val_Cb->Val_Cg1 Val_Cg2 Cγ2 Val_Cb->Val_Cg2 Tle_Ca Tle_Cb Tle_Cg1 Cγ1 Tle_Cb->Tle_Cg1 Tle_Cg2 Cγ2 Tle_Cb->Tle_Cg2 Tle_Cg3 Cγ3 Tle_Cb->Tle_Cg3

Figure 1. Structural comparison of Valine and tert-Leucine side chains.

Impact on Peptide Backbone Conformation

The steric bulk of the side chain directly influences the energetically allowed regions of the Ramachandran plot. While Valine can comfortably adopt conformations in both the β-sheet and right-handed α-helical regions, the tert-butyl group of Tle imposes significant limitations.

Ramachandran Analysis: The tert-butyl group of Tle creates steric clashes that severely restrict the available conformational space for the peptide backbone. While Valine already has more restricted (Φ, Ψ) angles than a residue like Alanine, Tle is even more constrained. It strongly disfavors the right-handed α-helical region (Φ ≈ -60°) and has a pronounced preference for more extended or semi-extended conformations, such as those found in β-sheets (Φ ≈ -120°, Ψ ≈ +120°).[1] Furthermore, the high steric congestion around the Tle backbone strongly opposes conformations like the polyproline II (PPII) helix.[2]

Comparative Experimental Analysis

To quantify the conformational differences induced by Val versus Tle, a suite of spectroscopic techniques is employed. Here, we present hypothetical but representative data based on published findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for probing peptide structure in solution at atomic resolution. Key parameters like ³J-coupling constants and Nuclear Overhauser Effects (NOEs) provide direct evidence of local conformation.

³J-Coupling Constants: The three-bond coupling constant between the amide proton and the α-proton (³JHNHα) is related to the Φ dihedral angle by the Karplus equation. Larger coupling constants generally indicate a more extended backbone conformation.

A study comparing Thr (another β-branched amino acid) with Tle in a peptide context provides insight. The ³JαN coupling constant for Tle was found to be 8.3 Hz, which is larger than that for Val (8.0 Hz) in a similar context.[2] This quantitatively demonstrates Tle's stronger preference for an extended backbone conformation compared to Val.[2]

Table 1: Representative NMR Data for a Model Peptide Ac-X-NHMe

ParameterValine (Ac-Val-NHMe)tert-Leucine (Ac-Tle-NHMe)Interpretation
³JHNHα (Hz) ~8.0 Hz[2]~8.3 Hz[2]The larger value for Tle indicates a stronger preference for a more extended Φ angle (trans orientation).
Key NOEs dαN(i, i+1), dNN(i, i+1)Stronger dαN(i, i+1)The intensity of NOEs confirms proximity. A stronger sequential αH-NH NOE in Tle peptides points to a more rigid, extended structure.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy in the far-UV region (190-250 nm) is highly sensitive to the secondary structure of peptides. The characteristic spectra of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (negative band at ~218 nm) allow for the quantification of these structural elements.

Due to its steric profile, Tle is a poor residue for initiating or propagating α-helices but is well-accommodated in β-sheets.[1] A Val-to-Tle substitution in a peptide with helical propensity would be expected to decrease the overall helical content.

Table 2: Comparative CD Data for a Helical Model Peptide

ParameterPeptide with ValinePeptide with tert-LeucineInterpretation
Molar Ellipticity [θ] at 222 nm -15,000 deg·cm²·dmol⁻¹-5,000 deg·cm²·dmol⁻¹The significantly weaker signal for the Tle-containing peptide indicates a substantial loss of α-helical structure.
Calculated Helical Content ~45%~15%The substitution of Val with Tle disrupts the helical fold, favoring a more disordered or extended conformation.

Applications in Drug Design: The "Conformational Clamp" in Action

The choice between Valine and tert-leucine is a strategic one in medicinal chemistry.

  • Choosing Valine: Valine is used when a degree of conformational flexibility is desired or when mimicking a natural peptide sequence that contains Val. Its hydrophobicity contributes to core packing in folded proteins.

  • Choosing tert-Leucine: Tle is employed as a "conformational clamp" to:

    • Enforce a Bioactive Conformation: By restricting flexibility, Tle can lock a peptide into a specific turn or extended structure required for high-affinity receptor binding.

    • Increase Metabolic Stability: The steric bulk of the Tle side chain can shield the adjacent peptide bonds from proteolytic cleavage, thereby increasing the peptide's in vivo half-life.

    • Enhance Potency: In a study of synthetic cannabinoid receptor agonists, compounds with a tert-leucinamide head group consistently showed higher binding affinities and functional potencies compared to their valinamide counterparts, demonstrating the direct pharmacological benefit of the conformational restriction.

G cluster_input Design Goal cluster_choice Amino Acid Selection cluster_outcome Resulting Properties Goal Desired Peptide Conformation Val Valine (Val) - Natural Residue - Moderate Flexibility Goal->Val Flexibility Needed Tle tert-Leucine (Tle) - Conformational Clamp - High Steric Hindrance Goal->Tle Constraint Needed Flex Flexible Conformation (e.g., α-helix / β-sheet) Val->Flex Rigid Rigid Extended/Turn Conformation - Increased Potency - Enhanced Stability Tle->Rigid

References

A Comparative Guide to the Biological Activity of Peptides Incorporating L-tert-leucine and D-tert-leucine

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Advantage of Stereochemistry in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and low off-target toxicity.[1][2][3] However, their clinical application is often hindered by rapid degradation by proteases and poor in vivo stability.[4] A key strategy to overcome these limitations is the incorporation of non-canonical amino acids, which can profoundly alter a peptide's structure and function.[5][6] Among these, the bulky, lipophilic amino acid tert-leucine offers significant steric hindrance.[7][8] This guide provides an in-depth comparison of the biological activities of peptides containing L-tert-leucine and its stereoisomer, D-tert-leucine, offering insights for researchers, scientists, and drug development professionals.

The chirality of amino acids is a fundamental determinant of peptide and protein structure and function.[9] Nature predominantly utilizes L-amino acids. Consequently, proteases have evolved to recognize and cleave peptide bonds involving these L-isomers.[4] The strategic substitution with D-amino acids, the non-natural mirror images, can render peptides resistant to this enzymatic degradation, thereby enhancing their pharmacokinetic profile.[4][9] This guide will explore how the simple switch in stereochemistry from L-tert-leucine to D-tert-leucine can dramatically impact a peptide's biological performance.

The Dichotomy of L- and D-tert-leucine: Impact on Peptide Properties

The incorporation of either L- or D-tert-leucine into a peptide sequence can lead to significant, yet distinct, alterations in its biological and pharmacological properties. The bulky tert-butyl side chain of tert-leucine, regardless of its stereochemistry, introduces significant steric demand that can influence the peptide's secondary structure.[7][8] However, the spatial orientation of this bulky group, dictated by the L- or D-configuration, is the critical factor that differentiates their impact.

Enhanced Proteolytic Stability: A Shared Trait with a D-Enantiomer Advantage

A primary motivation for incorporating non-canonical amino acids is to improve resistance to enzymatic degradation.[5] Peptides containing L-tert-leucine already exhibit a degree of increased stability due to the steric hindrance provided by the tert-butyl group, which can impede the approach of proteolytic enzymes.

However, the introduction of D-tert-leucine offers a more robust solution to proteolysis.[4] Proteases are highly stereospecific and are generally unable to efficiently cleave peptide bonds adjacent to a D-amino acid.[4] This fundamental principle is a cornerstone of designing long-lasting peptide therapeutics.

Table 1: Comparative Effects of L- and D-tert-leucine on Peptide Properties

PropertyL-tert-leucineD-tert-leucineRationale
Proteolytic Stability Moderately IncreasedSignificantly IncreasedD-amino acids are not recognized by most proteases, providing substantial resistance to degradation.[4]
Receptor Binding Affinity Potentially AlteredOften Decreased or AlteredReceptors are chiral and often exhibit specific interactions with L-amino acids. D-isomers can disrupt these interactions.
Immunogenicity Generally LowPotentially IncreasedThe presence of non-natural D-amino acids can sometimes be recognized by the immune system.[9]
Conformational Rigidity IncreasedIncreasedThe bulky tert-butyl group in both isomers restricts conformational freedom.[7][8]
Bioavailability Potentially ImprovedOften Significantly ImprovedEnhanced stability against proteolysis directly contributes to a longer in vivo half-life and bioavailability.[4]

Experimental Validation: Protocols for Assessing Biological Activity

To empirically compare the biological activities of peptides containing L- and D-tert-leucine, a series of well-defined experiments are essential. The following protocols provide a framework for this comparative analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The foundation of this comparative study lies in the successful synthesis of the desired peptide analogs. Both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) are suitable methods.[1]

Step-by-Step Methodology:

  • Resin Swelling: Swell the appropriate solid support (e.g., Wang resin, Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Deprotection: Remove the temporary protecting group (Fmoc or Boc) from the resin-bound amino acid. For Fmoc chemistry, use a solution of piperidine in DMF. For Boc chemistry, use trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming protected amino acid (L- or D-tert-leucine) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated mixture to the deprotected resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane, water).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).

Diagram 1: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc/Boc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat For each amino acid Repeat->Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage After final amino acid Purification Purification & Characterization Cleavage->Purification

Caption: A simplified workflow for solid-phase peptide synthesis.

Protocol 2: In Vitro Proteolytic Stability Assay

This assay directly compares the resistance of the L- and D-tert-leucine containing peptides to enzymatic degradation.

Step-by-Step Methodology:

  • Peptide Incubation: Incubate a known concentration of each peptide (L- and D-tert-leucine analogs) in a solution containing a relevant protease (e.g., trypsin, chymotrypsin, or human serum).

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction in the aliquot, for example, by adding a strong acid like TFA.

  • Analysis: Analyze the amount of intact peptide remaining in each aliquot using RP-HPLC.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life for each peptide.

Diagram 2: Proteolytic Stability Assay Workflow

Stability_Assay cluster_0 Incubation cluster_1 Analysis Peptide_L Peptide with L-Tle Incubation_L Incubate L-Peptide Peptide_L->Incubation_L Peptide_D Peptide with D-Tle Incubation_D Incubate D-Peptide Peptide_D->Incubation_D Protease Protease Solution (e.g., Serum) Protease->Incubation_L Protease->Incubation_D Sampling Time-Course Sampling Incubation_L->Sampling Incubation_D->Sampling Quenching Quench Reaction Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Data Data Analysis (Half-life) HPLC->Data

References

A Comparative Guide to the Stability of the Carboxybenzyl (Cbz) Protecting Group Under Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, particularly in the intricate field of peptide chemistry and drug development, the judicious selection of protecting groups is a cornerstone of success. The carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a stalwart in the synthetic chemist's arsenal.[1] Its enduring utility is a testament to its unique stability profile and the specific conditions under which it can be cleaved. This guide offers an in-depth, objective comparison of the Cbz group's stability across a range of reaction conditions, supported by experimental data and detailed protocols, to empower researchers in making informed strategic decisions in their synthetic endeavors.

The Principle of Orthogonality: A Strategic Imperative

The power of the Cbz group, like any protecting group, is fundamentally rooted in the principle of orthogonality.[2][3] This concept dictates that in a molecule with multiple protected functional groups, one group can be selectively removed without affecting the others.[4] This is achieved by employing protecting groups that are labile under distinct and non-interfering reaction conditions.[5] The Cbz group's primary mode of cleavage is catalytic hydrogenolysis, rendering it orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This orthogonality is the bedrock of modern multi-step synthesis, enabling the construction of complex molecular architectures.[1][3]

Stability Profile of the Cbz Group: A Quantitative Overview

The following table summarizes the stability of the Cbz protecting group under a variety of common reaction conditions, providing a clear and comparative overview.

Condition CategoryReagents/ConditionsStability of Cbz GroupMechanistic Rationale & Key Considerations
Catalytic Hydrogenolysis H₂, Pd/CLabileThis is the most common and mildest method for Cbz deprotection. The reaction proceeds via cleavage of the benzyl C-O bond, producing toluene and carbon dioxide as benign byproducts.[6][7] It is, however, incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some aryl halides.[6][8]
Transfer Hydrogenolysis (e.g., Ammonium formate, Pd/C)LabileA safer alternative to using hydrogen gas, this method generates hydrogen in situ.[6] The chemoselectivity is similar to catalytic hydrogenation.
Acidic Conditions Strong Acids (e.g., HBr in Acetic Acid, TFA)Labile (under harsh conditions)While generally stable to mildly acidic conditions, the Cbz group can be cleaved by strong acids.[1][9] This method is useful when the substrate is sensitive to hydrogenation.[6] The reaction proceeds via protonation of the carbamate followed by SN2 attack or SN1 cleavage of the benzylic C-O bond.[10]
Lewis Acids (e.g., AlCl₃ in HFIP)LabileA milder acidic cleavage method that offers good functional group tolerance, including reducible groups.[11][12]
Basic Conditions Aqueous Base (e.g., NaOH, Na₂CO₃)Generally StableThe Cbz group is robust under a wide range of basic conditions, a key feature of its orthogonality with the Fmoc group.[1][2] However, prolonged exposure to strong bases at elevated temperatures can lead to slow cleavage.
Piperidine (20% in DMF)StableThese are the standard conditions for Fmoc deprotection, and the Cbz group remains intact, demonstrating excellent orthogonality.[2]
Reductive Conditions (Non-Hydrogenolysis) Na/NH₃ (Birch Reduction)LabileThis powerful reducing condition will cleave the Cbz group.
Zinc in Acetic AcidGenerally StableThese are typical conditions for the removal of the Troc (2,2,2-trichloroethoxycarbonyl) group, and the Cbz group is generally stable.[5]

Cleavage Mechanisms of the Cbz Group: A Visual Guide

Understanding the chemical pathways for the cleavage of the Cbz group is crucial for predicting potential side reactions and optimizing reaction conditions.

Cbz_Cleavage_Mechanisms cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Acid-Catalyzed Cleavage Cbz_NHR Cbz-NHR H2_PdC H₂ / Pd/C Cbz_NHR->H2_PdC Reduction Toluene Toluene H2_PdC->Toluene CarbamicAcid [HOOC-NHR] H2_PdC->CarbamicAcid Amine_CO2 H₂N-R + CO₂ CarbamicAcid->Amine_CO2 Decarboxylation Cbz_NHR_acid Cbz-NHR HBr HBr / AcOH Cbz_NHR_acid->HBr Protonation Protonated_Cbz Protonated Intermediate HBr->Protonated_Cbz Benzyl_Bromide Benzyl Bromide Protonated_Cbz->Benzyl_Bromide SN1/SN2 CarbamicAcid_acid [HOOC-NHR] Protonated_Cbz->CarbamicAcid_acid Amine_CO2_acid H₂N-R + CO₂ CarbamicAcid_acid->Amine_CO2_acid Decarboxylation

Caption: Cleavage mechanisms of the Cbz group.

Experimental Protocols

The following are representative experimental protocols for the key stability and cleavage assays of the Cbz protecting group.

Protocol 1: Catalytic Hydrogenolysis for Cbz Deprotection

This protocol describes a standard procedure for the deprotection of a Cbz-protected amine using palladium on carbon and hydrogen gas.[1][6]

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 2: Acidic Cleavage of the Cbz Group using HBr in Acetic Acid

This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[6][7]

Materials:

  • Cbz-protected compound

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Glacial acetic acid (optional, for dilution)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a minimal amount of glacial acetic acid (if necessary) and then add the solution of 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.

  • Reaction: Stir the solution at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.[6]

  • Work-up: Upon completion, the product often precipitates as the hydrobromide salt. Add diethyl ether to facilitate complete precipitation.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the amine hydrobromide salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a suitable base (e.g., sodium bicarbonate). The free amine can then be isolated by extraction with an organic solvent.[7]

Protocol 3: Assessment of Cbz Stability under Basic Conditions (Fmoc Deprotection Conditions)

This protocol is designed to confirm the orthogonality of the Cbz group to the base-labile Fmoc group.[2]

Materials:

  • Cbz-protected compound

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in 20% piperidine in DMF.

  • Reaction: Stir the solution at room temperature for 1-2 hours (typical time for Fmoc deprotection).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Isolation and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the residue by TLC, LC-MS, or NMR to confirm the integrity of the Cbz group.

Conclusion

The carboxybenzyl (Cbz) protecting group remains an indispensable tool in modern organic synthesis due to its remarkable stability under a wide array of reaction conditions, particularly its robustness towards both acidic and basic environments.[13] Its primary lability under catalytic hydrogenolysis provides a mild and efficient deprotection pathway at neutral pH, which is highly advantageous for sensitive substrates.[14] While cleavage under harsh acidic conditions is possible, this generally requires more forcing conditions than for the Boc group, further solidifying its orthogonal nature.[15] A thorough understanding of the stability profile and the specific experimental conditions for the application and removal of the Cbz group, as outlined in this guide, is paramount for researchers to design more efficient, robust, and successful synthetic routes in the development of novel therapeutics and complex molecules.

References

The Alchemist's Gambit: A Comparative Guide to Coupling Reagents for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, synthetic chemist, and drug development professional, the art of peptide synthesis is a constant battle against thermodynamic and kinetic barriers. Nowhere is this challenge more pronounced than in the coupling of sterically hindered amino acids. The bulky side chains of residues like α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and others present a formidable obstacle to the formation of the crucial amide bond. This guide offers an in-depth, comparative analysis of modern coupling reagents, providing the tactical insights and experimental data necessary to transform these challenging couplings from a synthetic bottleneck into a routine success.

The Steric Impasse: Why Hindered Couplings Fail

The fundamental principle of peptide synthesis is the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[1][2] When both the activated carboxyl group and the incoming amine are flanked by bulky substituents, their approach is sterically shielded, dramatically slowing the reaction rate. This sluggish kinetics opens the door to a host of undesirable side reactions, most notably epimerization at the α-carbon of the activated amino acid. Consequently, the selection of an appropriate coupling reagent is not merely a matter of efficiency but a critical determinant of the final peptide's purity and biological activity.[3][4]

A Modern Arsenal: Comparative Analysis of Leading Coupling Reagents

The evolution of peptide synthesis has produced a sophisticated toolkit of coupling reagents, each with a distinct mechanism and optimal application. We will dissect the most potent options for overcoming steric hindrance.

Onium salts, including aminium/uronium and phosphonium salts, are the cornerstone of modern peptide synthesis, prized for their high reactivity and low risk of racemization.[5][6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as the gold standard for difficult couplings, HATU's efficacy stems from the formation of a highly reactive OAt-active ester.[7][8] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in its predecessor, HBTU, leading to faster and more complete reactions.[8]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While still a competent reagent, HBTU's performance can be sluggish in the face of severe steric hindrance compared to HATU.[8] The OBt-ester it forms is less reactive than the OAt-ester from HATU.[8]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]-uronium hexafluorophosphate): A third-generation uronium salt, COMU offers coupling efficiencies comparable to HATU.[3][6][9] Its key advantage lies in the incorporation of OxymaPure as the leaving group, which is non-explosive and has a reduced allergenic potential compared to HOBt and HOAt.[6][9]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that also forms an OBt-active ester. It is highly efficient but can be more expensive than its uronium counterparts.[5][6]

For the most challenging couplings, such as those involving α,α-disubstituted amino acids like Aib, even potent onium salts may fall short. In these instances, the formation of an acyl fluoride intermediate offers a powerful alternative.[6][10][11] Acyl fluorides are highly reactive and less prone to racemization than their chloride counterparts.[11][12] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate acyl fluorides in situ, leading to excellent yields where other methods have failed.[6][11]

Mechanism of Action: A Visual Guide

To understand the subtle yet critical differences between these reagents, a visual representation of their activation mechanisms is invaluable.

G cluster_0 Carboxylic Acid Activation cluster_1 Onium Salt Pathway (e.g., HATU) cluster_2 Acyl Fluoride Pathway RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster Activation AcylFluoride Acyl Fluoride (R-CO-F) RCOOH->AcylFluoride Fluorination Amine R'-NH2 Peptide R-CO-NH-R' Amine->Peptide HATU HATU + DIPEA ActiveEster->Peptide Nucleophilic Attack TFFH TFFH AcylFluoride->Peptide Nucleophilic Attack

Caption: Generalized pathways for peptide bond formation using onium salt and acyl fluoride reagents.

Quantitative Performance: A Comparative Overview

The following table summarizes illustrative performance data for various coupling reagents in hindered systems. It is important to note that direct comparisons are challenging due to variations in substrates, reaction conditions, and analytical methods across different studies.

Coupling ReagentHindered System ExampleTypical YieldKey AdvantagesPotential Drawbacks
HATU Boc-L-Ile-OH>95%[8]High reactivity, fast kinetics, low racemization.[8]Higher cost, potential for guanidinylation side reactions.
HBTU Boc-L-Ile-OH>85%[8]Good efficiency for many standard couplings.[4]Slower and less effective than HATU for severe hindrance.[8]
COMU General hindered couplingsComparable to HATU[3][6]High reactivity, safer (Oxyma-based), good solubility.[6][9]Newer reagent, may have less historical data.
PyBOP N-methyl amino acidsGood to excellentHigh efficiency, low racemization.[5][6]Forms carcinogenic by-product (HMPA).[6]
Acyl Fluoride (via TFFH) Fmoc-Aib-OHExcellent, especially when others fail.[10][11]Overcomes extreme steric hindrance.[6][11][12]Requires specific fluorinating agents.[10]
Experimental Protocols: From Theory to Practice

The following protocols provide a starting point for optimizing the coupling of hindered amino acids.

This protocol is effective for moderately to severely hindered amino acids where a single coupling may not achieve completion.

G start Start: Deprotected Resin-Bound Peptide preactivate1 Pre-activate Fmoc-AA-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF start->preactivate1 couple1 Add activated amino acid to resin. React for 45-60 min. preactivate1->couple1 wash1 Wash resin with DMF couple1->wash1 preactivate2 Prepare fresh activation solution (repeat pre-activation step) wash1->preactivate2 couple2 Second Coupling: Add fresh solution to resin. React for 45-60 min. preactivate2->couple2 wash2 Wash resin with DMF couple2->wash2 end Proceed to next cycle wash2->end

Caption: Workflow for a double coupling protocol using HATU.

Step-by-Step Methodology:

  • Deprotection: Following standard solid-phase peptide synthesis (SPPS) protocols, deprotect the N-terminal Fmoc group of the resin-bound peptide.

  • Resin Washing: Thoroughly wash the resin with DMF to remove residual deprotection reagents.

  • First Coupling - Pre-activation: In a separate vessel, dissolve the hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base such as DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[10]

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes.[10]

  • Intermediate Wash: Wash the resin thoroughly with DMF.[10]

  • Second Coupling: Repeat steps 3 and 4 with a fresh solution of the activated amino acid to ensure the reaction goes to completion.[7][10]

  • Final Wash: Wash the resin with DMF to remove excess reagents and byproducts before proceeding to the next deprotection cycle.[7]

This method is reserved for cases where even potent onium salt reagents prove insufficient.

Step-by-Step Methodology:

  • Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent).[10]

  • Fluorination: Add a fluorinating agent such as TFFH and a suitable base. Allow the reaction to proceed to form the acyl fluoride.[10]

  • Coupling: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Reaction and Monitoring: Allow the reaction to proceed. Reaction times can be significantly longer, and monitoring for completeness using a method like the Kaiser test is crucial.[10]

Conclusion and Recommendations

The successful incorporation of sterically hindered amino acids is a testament to the power of modern synthetic chemistry. For most challenging couplings, HATU and COMU represent the optimal balance of high reactivity, rapid kinetics, and safety. The choice between them may be guided by considerations of cost and laboratory safety protocols, with COMU offering a safer, non-explosive alternative.[6] For the most recalcitrant cases, the in-situ formation of acyl fluorides provides a highly effective, if more specialized, strategy.[11]

Ultimately, the key to success lies in a rational approach to reagent selection, guided by the specific steric challenges of the sequence at hand, and a willingness to employ optimized protocols such as double coupling or elevated temperatures. By leveraging the advanced coupling reagents and techniques outlined in this guide, researchers can confidently tackle even the most formidable peptide synthesis challenges.

References

A Senior Application Scientist's Guide to Assessing Racemization in Peptide Synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of a synthetic peptide is not merely a quality parameter; it is fundamental to its biological function and therapeutic safety. Racemization, the unintended conversion of an L-amino acid to its D-enantiomer during synthesis, can yield diastereomeric impurities that may exhibit reduced efficacy, altered receptor binding, or unpredictable immunogenicity.[1][2] Consequently, robust and precise analytical methods for quantifying racemization are critical quality control checkpoints in the peptide manufacturing process.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the definitive tool for this challenge, offering a suite of methodologies to detect, quantify, and even locate stereochemical impurities.[3][4] This guide provides an in-depth comparison of the principal LC-MS-based strategies for assessing racemization. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, enabling you to select and implement the most appropriate method for your specific analytical needs.

Foundational Strategies: A Comparative Overview

The analytical approaches to measuring racemization via LC-MS can be broadly categorized into two streams: Indirect Methods , which analyze the constituent amino acids after complete peptide hydrolysis, and Direct Methods , which assess the intact peptide diastereomers. A third, more specialized approach uses Tandem Mass Spectrometry (MS/MS) to pinpoint the exact location of a racemized residue.

Racemization_Analysis_Workflows cluster_main Core Analytical Approaches Peptide_Sample Synthetic Peptide Sample Indirect Indirect Methods (Post-Hydrolysis) Peptide_Sample->Indirect Direct Direct Methods (Intact Peptide) Peptide_Sample->Direct Tandem_MS Site-Specific Analysis (Tandem MS) Peptide_Sample->Tandem_MS

Caption: High-level overview of LC-MS strategies for peptide racemization analysis.

Part 1: The "Hydrolyze and Analyze" Approach (Indirect Methods)

The most common strategy involves chemically breaking down the peptide into its individual amino acids via acid hydrolysis, followed by chiral analysis of the resulting mixture. This approach determines the total percentage of D-isomer for each amino acid present in the sequence.

Method A: Chiral Derivatization using Marfey's Reagent

This is arguably the most established and robust method for amino acid enantiomer quantification.[5]

Causality & Principle: The core challenge is that enantiomers (L- and D-amino acids) are physically identical and thus co-elute on standard, achiral chromatography columns. Marfey's method circumvents this by reacting the amino acid hydrolysate with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent).[6][7] This reaction creates diastereomers (L-FDAA-L-AA and L-FDAA-D-AA), which have distinct physical properties and can be readily separated by standard reversed-phase HPLC.[8] The separated diastereomers are then detected and quantified by MS.

Marfey_Method_Workflow Start Peptide Sample Hydrolysis Acid Hydrolysis (e.g., 6N DCl/D2O) Start->Hydrolysis Derivatization Derivatization with Marfey's Reagent (FDAA) Hydrolysis->Derivatization LCMS Reversed-Phase LC-MS Analysis Derivatization->LCMS End Quantification of Diastereomers LCMS->End

Caption: Workflow for racemization analysis using Marfey's Reagent.

Experimental Protocol: Marfey's Method

  • Peptide Hydrolysis (with Deuterated Acid):

    • Rationale: Acid hydrolysis itself can induce a low level of racemization, which would artificially inflate the measured D-isomer content. To correct for this, hydrolysis is performed in a deuterated medium (e.g., 6N DCl in D₂O).[9] Any amino acid that racemizes during hydrolysis will incorporate a deuterium atom at its α-carbon, resulting in a +1 mass unit shift. This allows the MS to distinguish between synthesis-related racemization and artifactual racemization.[1][9]

    • Procedure:

      • Place 50-100 µg of the lyophilized peptide into a hydrolysis tube.

      • Add 200 µL of 6N DCl in D₂O.

      • Seal the tube under vacuum and heat at 110°C for 24 hours.

      • After cooling, evaporate the acid to dryness under vacuum.

  • Derivatization:

    • Procedure:

      • Re-dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.

      • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

      • Incubate at 40°C for 1 hour in the dark.

      • Quench the reaction by adding 20 µL of 2N HCl.

      • Evaporate the sample to dryness and reconstitute in an appropriate solvent (e.g., 50% acetonitrile/water) for LC-MS analysis.[6]

  • LC-MS Analysis:

    • Column: Standard C18 reversed-phase column.

    • Mobile Phases: Typically, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: A linear gradient suitable for separating the derivatized amino acids.

    • MS Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity, targeting the expected masses of the L-L and L-D diastereomers for each amino acid.

Method B: Chiral Stationary Phase (CSP) Chromatography

This method offers a more direct route by eliminating the chemical derivatization step.

Causality & Principle: Instead of modifying the analytes, this approach uses a chiral stationary phase (CSP) in the HPLC column. These phases are designed to interact differently with enantiomers, leading to different retention times.[10] The peptide is still hydrolyzed to its constituent amino acids, but the resulting L- and D-forms are separated directly on the chiral column before MS detection.[1][11] Various CSPs exist, including those based on macrocyclic glycopeptides (like teicoplanin), cinchona alkaloids, and cyclodextrins.[2][10]

CSP_Method_Workflow Start Peptide Sample Hydrolysis Acid Hydrolysis (6N HCl) Start->Hydrolysis LCMS Chiral Stationary Phase (CSP) LC-MS Analysis Hydrolysis->LCMS End Quantification of Enantiomers LCMS->End

Caption: Workflow for racemization analysis using a Chiral Stationary Phase.

Experimental Protocol: CSP Method

  • Peptide Hydrolysis:

    • Procedure: Follow the same hydrolysis procedure as in Method A (steps 1.1-1.4), but using standard 6N HCl is acceptable as no derivatization-based correction is applied.

  • LC-MS Analysis:

    • Column: A suitable Chiral Stationary Phase column (e.g., CHIRALPAK® ZWIX(+)).[11]

    • Mobile Phases: The mobile phase composition is highly dependent on the specific CSP and must be optimized. It often involves a mixture of organic solvents (e.g., methanol, acetonitrile) and acidic/basic modifiers.

    • MS Detection: Use SIM or MRM to monitor the mass of each underivatized amino acid.

FeatureMethod A: Marfey's ReagentMethod B: Chiral Stationary Phase (CSP)
Principle Chemical derivatization to form separable diastereomers.Direct separation of enantiomers on a chiral column.
Chromatography Standard reversed-phase (C18).Specialized chiral column required.
Robustness Very high; a well-established, reliable method.[12]Method development can be more complex.
Correction for Hydrolysis Yes, via deuterated acid and MS detection.[9]No, measures total D-isomer content post-hydrolysis.
Throughput Lower, due to the extra derivatization step.Higher, as it's a direct injection post-hydrolysis.
Sensitivity Excellent, reliable to <0.1% racemate.[6]Good, but can be analyte-dependent.

Part 2: The Intact Analysis Approach (Direct Methods)

Analyzing the intact peptide avoids the potentially confounding hydrolysis step and provides information on the specific diastereomeric impurities present. However, chromatographically separating large, closely related peptide diastereomers is significantly more challenging.

Causality & Principle: This method relies on a high-resolution chiral stationary phase capable of distinguishing between two large peptide molecules that differ only by the stereochemistry at a single amino acid residue.[10] Its success is typically limited to smaller peptides or cases where the racemized site significantly alters the peptide's interaction with the CSP.[11][13]

Direct_Method_Workflow Start Peptide Sample LCMS Chiral Stationary Phase (CSP) LC-MS Analysis Start->LCMS End Quantification of Intact Peptide Diastereomers LCMS->End

Caption: Workflow for direct analysis of intact peptide diastereomers.

Part 3: Pinpointing the Problem with Tandem MS

When racemization is detected, the next logical question is: "Where did it occur?" Tandem MS (MS/MS) provides the answer by identifying the specific residue(s) that have racemized, which is invaluable for optimizing the synthesis strategy.[14]

Causality & Principle: While diastereomers are isobaric (have the same mass), their 3D structures are different. This structural difference can sometimes lead to distinct fragmentation patterns when the peptides are subjected to collision-induced dissociation (CID) in the mass spectrometer.[15] By analyzing the resulting b- and y-ion series in the MS/MS spectrum, it may be possible to localize the modification. A more definitive approach involves stable isotope labeling. By stressing the peptide in a deuterated buffer, the α-hydrogen of a racemizing residue can be exchanged for deuterium. Subsequent tryptic digestion and LC-MS/MS analysis will reveal a +1 Da mass shift on the fragment ions containing the now-labeled residue, unambiguously identifying the site of racemization.[14]

Method TypeInformation ProvidedKey AdvantageKey DisadvantageBest For
Indirect (Hydrolysis) Total D-amino acid content for each residue type.High robustness and sensitivity for quantification.Does not identify the specific location in the sequence.Routine QC, release testing, stability studies.
Direct (Intact Peptide) Quantification of specific, intact diastereomers.Non-destructive; analyzes the final product form.Very challenging method development; often not feasible.Analysis of known diastereomeric impurities.
Tandem MS Location of the racemized residue(s).Pinpoints problematic steps in the synthesis process.Primarily qualitative/semi-quantitative; complex data analysis.Troubleshooting, process development, and optimization.

Conclusion: A Multi-Faceted Approach to Ensuring Stereochemical Purity

The assessment of racemization in peptide synthesis is not a one-size-fits-all problem. The choice of LC-MS methodology should be guided by the analytical objective.

  • For routine, quantitative assessment of chiral purity for batch release, the Marfey's reagent method offers unparalleled robustness and the ability to correct for analytical artifacts.[6][9]

  • When a derivatization-free workflow is preferred and high throughput is necessary, analysis of the hydrolysate on a chiral stationary phase is an excellent alternative.[1]

  • For troubleshooting synthesis protocols where racemization is detected, tandem MS-based methods are indispensable for identifying the specific amino acid residue at fault, thereby guiding targeted improvements to the synthetic strategy.[14]

By understanding the principles and practical considerations behind each of these powerful techniques, researchers and drug developers can confidently ensure the stereochemical integrity of their peptide products, safeguarding their intended biological activity and therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid (CAS No. 70874-05-4). As a protected amino acid derivative frequently used in peptide synthesis and drug development, its proper handling and disposal are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) and your institution's specific Environmental Health and Safety (EHS) guidelines.

Part 1: Hazard Assessment and Precautionary Measures

A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While comprehensive toxicological data for this compound is not fully available, information from structurally similar compounds allows for a conservative assessment of its potential risks.[1][2][3] The guiding principle in the absence of complete data is to treat the substance as potentially hazardous.

Based on analogs, this compound should be handled as a substance that may cause skin, eye, and respiratory tract irritation.[1][2][3] It may also be harmful if swallowed.[3] Therefore, strict adherence to standard laboratory safety protocols is required at all times.

Safety & Handling Information Guidance & Rationale Primary Sources
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.Based on data for analogous protected amino acids.[2][3]
GHS Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.Standard precautions for irritant, non-volatile solids.[2][3]
Personal Protective Equipment (PPE) Eye Protection: Chemical safety goggles.Hand Protection: Chemically resistant gloves (e.g., nitrile).Body Protection: Lab coat.Essential for preventing accidental contact with skin and eyes.[1][2]
Engineering Controls Use in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.Minimizes the risk of inhalation.[1][3]
First Aid Measures Skin: Flush skin with plenty of soap and water for at least 15 minutes.[1][3]Eyes: Flush eyes with plenty of water for at least 15 minutes.[1][3]Inhalation: Move to fresh air.[1][3]Ingestion: Rinse mouth and drink 2-4 cupfuls of water. Do NOT induce vomiting.[1] Seek medical attention if you feel unwell.Immediate actions to mitigate exposure.
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2]Prevents degradation and accidental reactions.

Part 2: Regulatory Framework and Waste Characterization

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[4][5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which means generators are responsible for the waste from its creation to its final, environmentally sound disposal.[5][6][7]

A critical first step is to determine if the chemical waste is classified as "hazardous" under RCRA. This involves assessing four key characteristics:

  • Ignitability: The ability to catch fire. This compound is a stable solid and not ignitable.

  • Corrosivity: The ability to corrode steel or have a very high or low pH. This compound is not considered corrosive.[8]

  • Reactivity: The potential to explode or react violently. This compound is stable under normal conditions.[1]

  • Toxicity: The presence of specific contaminants that could leach into groundwater.

Given the incomplete toxicological profile, the most prudent and compliant approach is to manage all waste streams containing this compound as hazardous chemical waste. This conservative classification ensures the highest level of safety and regulatory adherence.

Part 3: Step-by-Step Disposal Protocol

Never dispose of this chemical or its contaminated materials in standard trash or down the sanitary sewer.[9][10] All waste must be collected and managed by a licensed professional waste disposal service, coordinated through your institution's EHS department.[3][9]

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure efficient disposal.[11] Use separate, clearly labeled containers for each waste stream.

  • Solid Waste:

    • Contents: Unused or expired this compound, contaminated personal protective equipment (gloves, weigh boats), and any cleaning materials from spills (e.g., absorbent pads).

    • Procedure: Collect in a designated, compatible waste container (e.g., a high-density polyethylene (HDPE) pail or a properly lined box). Keep the container sealed when not in use.[9][10]

  • Liquid Waste (Non-Aqueous/Organic):

    • Contents: Solutions of the compound in organic solvents, and solvent rinsates from decontaminating glassware.

    • Procedure: Collect in a designated solvent waste container. It is best practice to keep halogenated and non-halogenated solvent waste streams separate, as this can affect disposal options and costs.[11] Ensure the container is made of a material compatible with the solvents used.

  • Liquid Waste (Aqueous):

    • Contents: Any aqueous solutions containing the compound.

    • Procedure: Collect in a designated aqueous hazardous waste container. Do not pour aqueous solutions containing this compound down the drain.[9]

  • Contaminated Sharps:

    • Contents: Needles, scalpels, or other sharp objects contaminated with the compound.

    • Procedure: Place immediately into a designated, puncture-proof sharps container.

Step 2: Containerization and Labeling

All waste containers must be in good condition, compatible with their contents, and securely sealed.[11] Each container must be clearly labeled as soon as the first drop of waste is added.

Required Label Information:

  • The words "Hazardous Waste" .

  • Full Chemical Name(s): List all contents, including "this compound" and any solvents.

  • Approximate Percentages of each component.

  • Hazard Information: (e.g., "Irritant").

Step 3: On-Site Storage and Disposal
  • Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator and located at or near the point of generation.[11] Use secondary containment (such as a tray) to capture any potential leaks.[11]

  • Disposal: When a waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not attempt to transport or dispose of the waste yourself.

Part 4: Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Evacuate & Secure: Alert others in the area and restrict access.

  • Assess: Evaluate the extent of the spill and refer to the SDS or this guide for hazard information. If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

  • Protect: Don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Contain & Clean: For a small solid spill, gently sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[1] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand).

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container for disposal.

Visualization: Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of waste generated from working with this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_generation Phase 2: Waste Generation & Segregation cluster_disposal Phase 3: Storage & Final Disposal A Review SDS and Institutional EHS Protocols B Acquire Correctly Labeled Hazardous Waste Containers A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Waste Generated (Solid, Liquid, Sharps) E Segregate Waste at Point of Generation D->E F Solid Waste (Unused chemical, gloves) E->F Solid G Liquid Waste (Aqueous / Organic) E->G Liquid H Sharps Waste (Needles, blades) E->H Sharps I Ensure Containers are Sealed and Labeled Correctly F->I G->I H->I J Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment I->J K Container Full or Experiment Complete? J->K K->J No L Contact EHS for Hazardous Waste Pickup K->L Yes M Waste Removed by Licensed Professionals L->M

Caption: Decision workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid (CAS No. 70874-05-4). The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal, fostering a culture of safety and scientific integrity.

While this compound does not have an extensive, publicly available toxicological profile, its structure as a carboxylic acid and an N-Cbz protected amino acid derivative necessitates a cautious approach.[1] The guidance provided is synthesized from safety data sheets (SDS) of structurally analogous compounds and established laboratory safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA).[2][3]

Hazard Identification and Risk Assessment

This compound is a solid, powdered organic compound. Based on data from similar chemical structures, the primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4][5]

  • Skin Irritation (Potential H315): Similar compounds are known to cause skin irritation.[4][5]

  • Serious Eye Irritation (Potential H319): Direct contact with the eyes is likely to cause serious irritation.[4][5]

  • Respiratory Irritation (Potential H335): Inhalation of dust may cause respiratory tract irritation.[1][4]

A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for dust generation or aerosolization. All laboratory personnel must be trained on the potential hazards and the contents of the institutional Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[7]To prevent eye contact with the powdered compound, which can cause serious irritation.[1][5] OSHA's standard 29 CFR 1910.133 mandates appropriate eye and face protection.[1]
Skin Protection Lab Coat: A fully buttoned, chemical-resistant lab coat. Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[3] Footwear: Fully enclosed shoes.[7]To prevent skin contact, which may cause irritation.[4] Gloves must be inspected for tears or holes before use and should be removed promptly if contaminated, using proper technique to avoid skin contact.[8] Hands should be washed thoroughly after handling, even if gloves were worn.[1]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient or if dust generation is unavoidable.[1][7]To prevent inhalation of the compound's dust, which may cause respiratory irritation.[4] All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation risk.[3][7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 requirements must be followed when respirators are used.[1]

Operational and Disposal Plans

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Preparation & Engineering Controls:

  • Consult SDS: Always review the supplier-specific Safety Data Sheet (SDS) before use.[2]

  • Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[7][9]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly and certified before beginning any work.[3]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvent, waste containers) within the designated area to minimize movement and potential for contamination.

Handling the Compound:

  • Transferring Solid: Use a spatula for all transfers of the solid material. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[7]

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, transfer the weighed material back to the hood immediately in a sealed container.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[7]

Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces, equipment, and the work area within the fume hood.[9]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[7]

  • Hand Washing: Wash hands thoroughly with soap and water immediately after work is completed.[8]

In the event of an exposure, follow these first-aid measures and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1]

Proper disposal is a critical component of the chemical lifecycle and is mandated by federal, state, and local regulations.[3]

  • Waste Identification: Consult your institution's Environmental Health and Safety (EHS) office to determine if this compound is classified as hazardous waste.[10]

  • Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, paper towels) must be placed in a dedicated, clearly labeled solid chemical waste container.[7][10] Do not mix with other waste streams unless explicitly permitted by your EHS office.[10]

  • Containerization: Use a compatible waste container that is in good condition and has a secure lid. The label must clearly identify the contents, including the full chemical name.[10]

  • Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area. Arrange for collection by your institution's EHS department or a licensed waste disposal contractor.[10]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep1 Review SDS & Chemical Hygiene Plan prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh & Transfer Solid (Minimize Dust) prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area & Equipment handle2->post1 Experiment Complete post2 Segregate Chemical Waste post1->post2 post3 Doff PPE Correctly post2->post3 disp1 Label & Seal Waste Container post2->disp1 Waste Ready post4 Wash Hands Thoroughly post3->post4 end_node End post4->end_node disp2 Store in Satellite Accumulation Area disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3 disp3->end_node start Start start->prep1

Caption: Workflow for safe handling of the target compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.